Fmoc-NH-PEG4-alcohol
Description
The exact mass of the compound Fmoc-AEEEE, 95% is 415.19948764 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c25-10-12-28-14-16-29-15-13-27-11-9-24-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22,25H,9-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWYVXFJNFHOMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Fmoc-NH-PEG4-alcohol: Properties and Applications in Proteolysis Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fmoc-NH-PEG4-alcohol is a heterobifunctional linker molecule widely employed in the field of targeted protein degradation. As a cornerstone in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this polyethylene glycol (PEG)-based linker offers a versatile platform for conjugating a target protein ligand with an E3 ubiquitin ligase ligand. Its defined chain length, solubility-enhancing properties, and orthogonal protecting groups make it an invaluable tool in the development of novel therapeutics. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its use in PROTAC synthesis, and a logical workflow for its application in drug discovery.
Core Properties of this compound
This compound is a well-defined, monodisperse polyethylene glycol (PEG) derivative. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a primary alcohol at the other, separated by a tetra-ethylene glycol spacer. This structure provides a combination of desirable characteristics for its application as a linker in complex molecule synthesis.
Physicochemical and Structural Data
The key quantitative properties of this compound are summarized in the tables below. These values are compiled from various commercial suppliers and should be considered as typical. For exact batch-specific data, consultation of the supplier's Certificate of Analysis is recommended.
| Identifier | Value |
| CAS Number | 868594-41-6 |
| Synonyms | Fmoc-PEG4-alcohol, (9H-fluoren-9-yl)methyl (2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl)carbamate |
| Chemical and Physical Properties | Value |
| Molecular Formula | C23H29NO6 |
| Molecular Weight | 415.48 g/mol |
| Appearance | Viscous Liquid |
| Color | Colorless to light yellow |
| Purity | Typically ≥95% |
| Solubility | Soluble in DMSO, DCM, DMF |
| Storage and Handling | Conditions |
| Short-term Storage | 0 - 4 °C (days to weeks) |
| Long-term Storage | -20 °C (months to years) |
| Shipping | Ambient Temperature |
| Handling | Store in a dry, dark environment. |
Role in PROTAC Synthesis: A Modular Approach
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] The linker connecting the target protein ligand and the E3 ligase ligand is a critical component that influences the efficacy of the PROTAC. PEG linkers, such as this compound, are frequently used due to their ability to enhance solubility and provide flexibility for optimal ternary complex formation.[2]
The synthesis of a PROTAC using this compound typically follows a modular and sequential approach, leveraging the orthogonal reactivity of the Fmoc-protected amine and the terminal alcohol. This allows for the controlled and stepwise conjugation of the two distinct ligands.
Experimental Protocols
The following sections provide detailed, representative methodologies for the key experimental steps involved in the synthesis of a PROTAC using this compound. These protocols are based on established chemical principles for PROTAC synthesis and should be adapted and optimized for specific target and E3 ligase ligands.
Activation of the Terminal Alcohol
The primary alcohol of this compound must first be activated to facilitate its conjugation to a suitable functional group on either the E3 ligase ligand or the target protein ligand. A common method is the formation of a p-nitrophenyl (PNP) carbonate, which is a good leaving group for subsequent reactions with amines.
Materials:
-
This compound
-
p-nitrophenyl chloroformate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.5 eq) to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting Fmoc-NH-PEG4-PNP carbonate by flash column chromatography on silica gel.
Conjugation to an Amine-Containing Ligand (Ligand A)
The activated linker can then be reacted with a ligand (either the E3 ligase ligand or the target protein ligand) that possesses a free amine group.
Materials:
-
Fmoc-NH-PEG4-PNP carbonate
-
Amine-containing Ligand A
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve the amine-containing Ligand A (1.0 eq) and Fmoc-NH-PEG4-PNP carbonate (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the resulting Fmoc-NH-PEG4-Ligand A conjugate by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC).
Fmoc Deprotection
The Fmoc protecting group is base-labile and can be selectively removed to expose the primary amine for the next conjugation step.
Materials:
-
Fmoc-NH-PEG4-Ligand A conjugate
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-NH-PEG4-Ligand A conjugate in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.
-
The resulting crude NH2-PEG4-Ligand A can often be used in the next step without further purification, or it can be purified by reverse-phase HPLC if necessary.
Conjugation to a Carboxylic Acid-Containing Ligand (Ligand B)
The newly exposed amine on the linker can be coupled to a second ligand that contains a carboxylic acid functional group using standard peptide coupling reagents.
Materials:
-
NH2-PEG4-Ligand A
-
Carboxylic acid-containing Ligand B
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Dissolve the carboxylic acid-containing Ligand B (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of NH2-PEG4-Ligand A (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in section 3.2.
-
Purify the final PROTAC molecule (Ligand B-PEG4-Ligand A) by reverse-phase HPLC.[3][4]
Characterization of the Final PROTAC
The identity and purity of the synthesized PROTAC should be confirmed using standard analytical techniques.
-
Mass Spectrometry (MS): To confirm the molecular weight of the final product.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the general experimental workflow for PROTAC synthesis using this compound and the conceptual mechanism of action of the resulting PROTAC.
Caption: General workflow for the synthesis of a PROTAC using this compound.
Caption: Conceptual mechanism of action for a PROTAC molecule.
Conclusion
This compound is a highly valuable and versatile chemical tool for the synthesis of PROTACs and other complex bioconjugates. Its well-defined structure, solubility-enhancing properties, and orthogonal protecting groups enable a modular and controlled approach to the construction of these important molecules. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists in the field of drug discovery and development, facilitating the rational design and synthesis of novel protein degraders. The continued application of such well-characterized linkers will undoubtedly accelerate the advancement of targeted protein degradation as a therapeutic modality.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. hplc.eu [hplc.eu]
- 4. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 5. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Fmoc-NH-PEG4-alcohol molecular weight and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fmoc-NH-PEG4-alcohol, a versatile chemical linker widely utilized in peptide synthesis, drug development, and bioconjugation. This document details its physicochemical properties, provides in-depth experimental protocols for its application, and illustrates a key experimental workflow.
Core Properties of this compound
This compound is a heterobifunctional linker molecule. It features a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal hydroxyl group, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The Fmoc group provides a stable protecting group for the amine, which can be readily removed under basic conditions, while the hydroxyl group allows for further chemical modifications.
A summary of its key quantitative data is presented in the table below.
| Property | Value |
| Molecular Weight | 415.49 g/mol |
| CAS Number | 868594-41-6 |
| Chemical Formula | C₂₃H₂₉NO₆ |
| Purity | Typically ≥95% |
Key Applications and Experimental Protocols
The unique structure of this compound makes it a valuable tool in several advanced scientific applications, most notably in solid-phase peptide synthesis (SPPS) for the introduction of a PEG linker and in the construction of Proteolysis Targeting Chimeras (PROTACs).
Solid-Phase Peptide Synthesis (SPPS) Workflow
This compound can be incorporated into a peptide sequence on a solid support to introduce a hydrophilic PEG spacer. This process, known as PEGylation, can improve the solubility and pharmacokinetic properties of the resulting peptide.
Below is a detailed, step-by-step protocol for the manual incorporation of this compound into a peptide chain during Fmoc-based SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
This compound
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling Reagents:
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or (1H-Benzotriazol-1-yloxy)(dimethylamino)-N,N-dimethylmethanaminium hexafluorophosphate (HCTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Solid-phase synthesis vessel (e.g., fritted syringe)
-
Inert gas (Nitrogen or Argon)
Protocol:
-
Resin Swelling:
-
Place the Fmoc-protected peptide-resin into the synthesis vessel.
-
Add DMF to swell the resin for at least 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[1]
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[1]
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and HBTU/HCTU (equivalent to the this compound) in DMF.
-
Add DIPEA (typically 2 equivalents relative to the this compound) to the activation mixture.
-
Immediately add the activated this compound solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature under an inert atmosphere.
-
To ensure complete coupling, a ninhydrin test (Kaiser test) can be performed on a small sample of the resin beads. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
The resin is now ready for the deprotection of the newly added Fmoc group and the coupling of the next amino acid in the sequence.
Application in PROTAC Synthesis
This compound also serves as a valuable building block in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG linker in this compound provides the necessary spacing and solubility for the resulting PROTAC molecule. The synthesis of a PROTAC is a multi-step process where the this compound is typically deprotected and then coupled to ligands for the target protein and the E3 ligase.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the incorporation of this compound into a peptide chain during solid-phase peptide synthesis.
References
Unveiling the Solubility Profile of Fmoc-NH-PEG4-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the solubility characteristics of Fmoc-NH-PEG4-alcohol, a heterobifunctional PEG linker crucial in bioconjugation, drug delivery, and the synthesis of PROTACs (Proteolysis Targeting Chimeras). Understanding the solubility of this reagent in various solvents is paramount for its effective handling, purification, and application in complex synthetic workflows. This document provides a consolidated overview of its qualitative solubility, outlines a detailed experimental protocol for quantitative solubility determination, and presents a logical workflow for assessing its solubility profile.
Core Concepts: Structure and Polarity
This compound, with a molecular weight of approximately 415.5 g/mol , possesses a distinct amphiphilic character. The molecule integrates a bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group and a flexible, hydrophilic tetraethylene glycol (PEG4) spacer, terminating in a hydroxyl group. This unique combination of a nonpolar aromatic moiety and a polar polyether chain dictates its solubility behavior, allowing it to interact favorably with a range of solvents with varying polarities.
Qualitative Solubility Characteristics
Based on available data, this compound exhibits good solubility in several common organic solvents. The hydrophilic nature of the PEG chain also suggests at least partial solubility in aqueous solutions, a critical feature for applications in biological systems.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent | Solubility |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1][2] |
| Dimethylformamide (DMF) | Soluble[1][2] | |
| Chlorinated | Dichloromethane (DCM) | Soluble[1] |
| Alcohols | Methanol, Ethanol | Likely Soluble |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble |
| Aqueous | Water, Phosphate-Buffered Saline (PBS) | Likely Partially Soluble |
| Nonpolar | Hexanes, Toluene | Likely Insoluble |
Note: "Likely Soluble" and "Likely Partially Soluble" are inferred from the general properties of PEGylated molecules. Experimental verification is recommended.
Quantitative Solubility Determination: Experimental Protocol
To obtain precise, quantitative solubility data (e.g., in mg/mL or molarity), a standardized experimental protocol is necessary. The "shake-flask" method is a widely accepted approach for determining the thermodynamic equilibrium solubility of a compound.
Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, Methanol, Dichloromethane, Acetonitrile, Dimethyl Sulfoxide)
-
Scintillation vials or other suitable glass containers with screw caps
-
Analytical balance
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that saturation is reached.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The time required for equilibration may need to be optimized.
-
-
Separation of Undissolved Solid:
-
After equilibration, remove the vials and allow them to stand undisturbed for a short period to let the excess solid settle.
-
To remove any remaining suspended solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant using a pipette and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to ensure that only the dissolved compound is analyzed.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.
-
Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.
-
Inject a known volume of the filtered supernatant from the saturated solutions into the HPLC system.
-
Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.
-
-
Data Analysis and Reporting:
-
Calculate the solubility in mg/mL or molarity.
-
The experiment should be performed in triplicate for each solvent to ensure reproducibility, and the results should be reported as the mean ± standard deviation.
-
Experimental Workflow for Solubility Assessment
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
References
The Lynchpin of Bioconjugation: A Technical Guide to the Fmoc Protecting Group in PEG Linkers
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the mechanism and application of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in polyethylene glycol (PEG) linkers. This document delves into the core principles of Fmoc deprotection, providing quantitative data, detailed experimental protocols, and visual representations of the chemical processes and workflows involved.
Introduction: The Role of Fmoc in PEG Linker Chemistry
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern bioconjugation and peptide synthesis, prized for its unique lability under basic conditions while maintaining stability in acidic environments.[1] This orthogonality is particularly crucial when working with polyethylene glycol (PEG) linkers, which are widely employed to enhance the solubility, bioavailability, and in vivo circulation half-life of therapeutic molecules.[2] The Fmoc group provides a temporary shield for primary and secondary amines, preventing unwanted side reactions during the synthesis and modification of PEGylated compounds. Its clean and efficient removal is a critical step in the successful construction of these complex biomolecules.
The Core Mechanism: Base-Induced β-Elimination
The deprotection of an Fmoc-protected amine proceeds via a base-catalyzed β-elimination reaction, specifically an E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[3] This two-step process is initiated by the abstraction of an acidic proton from the C9 position of the fluorene ring by a base.
Step 1: Proton Abstraction. The electron-withdrawing nature of the fluorene system renders the proton at the 9-position acidic. A base, typically a secondary amine like piperidine, removes this proton to form a resonance-stabilized carbanion (the conjugate base).
Step 2: β-Elimination. The unstable carbanion rapidly undergoes elimination, breaking the C9-O bond and releasing carbon dioxide and the free amine. This step also generates a highly reactive byproduct, dibenzofulvene (DBF).
Step 3: Dibenzofulvene Scavenging. The liberated dibenzofulvene is a reactive electrophile that can undergo Michael-type addition with the newly deprotected amine or other nucleophiles present in the reaction mixture. To prevent this undesirable side reaction, the deprotection is carried out in the presence of a large excess of a secondary amine, such as piperidine, which acts as a scavenger by trapping the DBF to form a stable adduct.
Quantitative Analysis of Deprotection Reagents
The choice of base and solvent system significantly impacts the kinetics and efficiency of Fmoc deprotection. While 20% piperidine in N,N-dimethylformamide (DMF) is the most common reagent, other bases and combinations have been investigated to optimize deprotection for specific applications, particularly for "difficult" sequences prone to aggregation.
| Deprotection Reagent | Substrate | Solvent | Half-life (t₁₂) | Reference |
| 5% Piperidine | Fmoc-Ala-OH | DMF | 8.6 min | [4] |
| 20% Piperidine | Fmoc-Val | DMF | < 6 sec | [5] |
| 5% Piperazine | Fmoc-Ala-OH | DMF | 50 sec | |
| 2% Piperazine | Fmoc-Ala-OH | DMF | 139 sec | |
| 5% Piperazine + 2% DBU | Fmoc-Ala-OH | DMF | < 1 min | |
| 10% Morpholine | Fmoc-Gly-PS | DMF | 240 min (75% deprotection) | |
| 50% Morpholine | Fmoc-Val | DMF | 1 min (50% deprotection) |
Note: The kinetics of Fmoc deprotection can be influenced by the length and nature of the PEG linker due to steric hindrance and solvation effects. Generally, for soluble PEG-conjugates, the deprotection is efficient, but reaction times may need to be optimized depending on the specific substrate.
Experimental Protocols
Materials
-
Fmoc-NH-PEG-Linker conjugate (e.g., Fmoc-NH-PEG-COOH)
-
Deprotection Solution: 20% (v/v) piperidine in anhydrous DMF
-
Wash Solvent: Anhydrous DMF
-
Precipitation Solvent: Cold diethyl ether
-
Dissolution Solvent: Dichloromethane (DCM) or other suitable organic solvent
-
Nitrogen or Argon gas supply
-
Round-bottom flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Separatory funnel (for liquid-liquid extraction if necessary)
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (e.g., ESI-MS)
Protocol for Fmoc Deprotection of a Soluble PEG-Conjugate
This protocol outlines a general procedure for the deprotection of an Fmoc group from a soluble PEG-linker conjugate.
-
Preparation: Dissolve the Fmoc-NH-PEG-conjugate in a minimal amount of anhydrous DMF in a round-bottom flask under an inert atmosphere (nitrogen or argon).
-
Deprotection Reaction: Add the deprotection solution (20% piperidine in DMF) to the reaction mixture. A typical ratio is 1:4 (v/v) of the initial DMF volume.
-
Reaction Monitoring: Stir the reaction at room temperature. The progress of the deprotection can be monitored by HPLC. Take small aliquots from the reaction mixture at regular intervals (e.g., 5, 15, 30, and 60 minutes), quench with a dilute acid (e.g., 1% TFA in acetonitrile), and analyze by HPLC. The disappearance of the starting material peak and the appearance of the deprotected product peak indicate the reaction is proceeding. Complete deprotection is typically achieved within 1-2 hours.
-
Workup - Precipitation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove most of the DMF and piperidine. Add cold diethyl ether to the concentrated residue to precipitate the PEGylated product.
-
Isolation: Collect the precipitate by centrifugation or filtration. Wash the precipitate several times with cold diethyl ether to remove the dibenzofulvene-piperidine adduct and any remaining reagents.
-
Drying: Dry the deprotected PEG-conjugate under vacuum.
-
Characterization: Confirm the identity and purity of the final product by HPLC and mass spectrometry.
Conclusion
The Fmoc protecting group is an indispensable tool in the synthesis of PEGylated biomolecules. Its reliable and clean deprotection under mild basic conditions allows for the precise and efficient construction of complex drug delivery systems and bioconjugates. A thorough understanding of the underlying E1cB mechanism, the factors influencing reaction kinetics, and the appropriate experimental procedures are paramount for researchers and scientists in the field of drug development. This guide provides a foundational understanding of these principles, enabling the successful application of Fmoc chemistry in the context of PEG linkers.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purepeg.com [purepeg.com]
- 3. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Strategic Application of Fmoc-Protected PEG Linkers in Modern Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced therapeutics and diagnostics, the precise and stable linkage of biomolecules to payloads, surfaces, or other molecules is paramount. Polyethylene glycol (PEG) linkers have emerged as a cornerstone technology in bioconjugation, renowned for their ability to enhance the solubility, stability, and pharmacokinetic profiles of conjugated entities. The incorporation of a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on these PEG linkers offers a sophisticated level of control, particularly in the realm of solid-phase peptide synthesis (SPPS) and the site-specific modification of complex biologics. This technical guide provides a comprehensive review of Fmoc-protected PEG linkers in bioconjugation, detailing their synthesis, applications, and the critical experimental protocols for their successful implementation.
Core Concepts: The Synergy of Fmoc and PEG
Fmoc-protected PEG linkers are heterobifunctional molecules that combine the advantages of a PEG spacer with a temporarily masked reactive group. The PEG component, a hydrophilic and biocompatible polymer, sterically hinders enzymatic degradation and reduces immunogenicity, thereby prolonging the circulation half-life of the bioconjugate.[1] The Fmoc group, on the other hand, is a base-labile protecting group that masks a primary amine. This protection is stable under the acidic conditions often used for the cleavage of side-chain protecting groups in peptides, yet it can be selectively and efficiently removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2] This orthogonality is the key to their utility in multi-step synthetic strategies.
The general structure of an Fmoc-protected PEG linker allows for the attachment of a biomolecule at one terminus and, after deprotection, the conjugation of a payload or another molecule at the newly exposed amine.
Caption: General structure of an Fmoc-protected PEG linker.
Quantitative Data on Fmoc-Protected PEG Linkers
The selection of an appropriate Fmoc-PEG linker is dictated by the specific application, including the desired length, molecular weight, and the nature of the biomolecule and payload. The following tables summarize key quantitative data for commonly used Fmoc-protected PEG linkers.
Table 1: Physicochemical Properties of Common Fmoc-NH-(PEG)n-COOH Linkers
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Purity (%) |
| Fmoc-NH-(PEG)2-COOH | 2 | 385.41 | ≥99.0 (HPLC)[3] |
| Fmoc-NH-(PEG)4-COOH | 4 | 473.52 | ≥95.0 |
| Fmoc-NH-(PEG)8-COOH | 8 | 649.73 | ≥95.0 |
| Fmoc-NH-(PEG)12-COOH | 12 | 825.94 | ≥95.0 |
| Fmoc-NH-(PEG)24-COOH | 24 | 1322.5 | ≥95.0 |
Table 2: Representative Reaction Efficiencies in Bioconjugation
| Linker Type | Biomolecule | Payload/Label | Conjugation Efficiency/Yield | Reference |
| Fmoc-PEG-NHS | Antibody | Small Molecule Drug | Drug-to-Antibody Ratio (DAR) of 2-4 | [4] |
| Fmoc-PEG-Maleimide | Cysteine-containing Peptide | Fluorophore | >90% | |
| Fmoc-NH-(PEG)n-COOH | Resin for SPPS | Peptide Chain | Loading capacity: 0.3-0.8 mmol/g |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using an Fmoc-PEG Linker
This protocol outlines the manual synthesis of a peptide on a resin pre-loaded with an Fmoc-protected PEG linker.
Materials:
-
Fmoc-PEG-functionalized resin (e.g., Rink Amide resin)
-
Fmoc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-PEG-resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat with fresh deprotection solution for 15 minutes. Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After complete coupling (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection (step 2) to expose the N-terminal amine.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail and incubate for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.
Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol for Conjugating an Fmoc-PEG-NHS Ester to a Protein
This protocol describes the conjugation of an amine-reactive PEG linker to a protein.
Materials:
-
Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Fmoc-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis or size-exclusion chromatography)
Procedure:
-
Protein Preparation: Ensure the protein is in an appropriate amine-free buffer at the desired concentration.
-
Linker Preparation: Immediately before use, dissolve the Fmoc-PEG-NHS ester in DMSO or DMF to a stock concentration of 10-20 mM.
-
Conjugation Reaction:
-
Add a 10-50 fold molar excess of the dissolved Fmoc-PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to react with any excess NHS ester. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted PEG linker and byproducts by dialysis against a suitable buffer or by size-exclusion chromatography.
-
Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by HPLC to determine the drug-to-antibody ratio (DAR) if applicable.[5]
Protocol for Fmoc Deprotection and Subsequent Conjugation
This protocol details the removal of the Fmoc group from a PEGylated biomolecule, followed by conjugation to a second molecule.
Materials:
-
Fmoc-PEG-biomolecule conjugate
-
Fmoc deprotection solution: 20% (v/v) piperidine in DMF
-
Payload with a compatible reactive group (e.g., NHS ester for the newly exposed amine)
-
Reaction buffer (amine-free, e.g., PBS, pH 7.2-8.0)
-
Purification system
Procedure:
-
Fmoc Deprotection:
-
Dissolve the Fmoc-PEG-biomolecule in DMF.
-
Add the 20% piperidine/DMF solution and incubate for 30 minutes at room temperature.
-
-
Purification: Remove the piperidine and the dibenzofulvene-piperidine adduct by precipitation with cold diethyl ether or by size-exclusion chromatography, exchanging into the desired reaction buffer.
-
Second Conjugation:
-
To the deprotected PEG-biomolecule, add the payload with a compatible reactive group (e.g., an NHS ester to react with the free amine).
-
Follow the appropriate conjugation protocol (similar to Protocol 2).
-
-
Final Purification and Characterization: Purify the final bioconjugate to remove excess payload and byproducts. Characterize the final product to confirm successful conjugation.
Application in Targeted Drug Delivery: Antibody-Drug Conjugates (ADCs)
A prominent application of Fmoc-protected PEG linkers is in the construction of Antibody-Drug Conjugates (ADCs). In this context, the PEG linker enhances the solubility and stability of the ADC, and its length can be optimized to ensure efficient payload release at the target site.
The intracellular trafficking of a PEGylated ADC follows a series of steps:
-
Binding: The ADC binds to a specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized, typically via endocytosis.
-
Trafficking: The endosome containing the ADC traffics through the cell and may fuse with a lysosome.
-
Payload Release: The acidic and enzymatic environment of the lysosome cleaves the linker (if it is a cleavable linker) or degrades the antibody, releasing the cytotoxic payload.
-
Apoptosis: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell.
Caption: Signaling pathway of a PEGylated Antibody-Drug Conjugate (ADC).
Conclusion
Fmoc-protected PEG linkers represent a powerful and versatile tool in the field of bioconjugation. Their unique combination of a biocompatible PEG spacer and a selectively removable Fmoc protecting group enables the precise and controlled synthesis of complex bioconjugates. From enhancing the therapeutic properties of peptides and proteins to enabling the construction of sophisticated drug delivery systems like ADCs, these linkers are indispensable for researchers and drug development professionals. The detailed protocols and conceptual frameworks provided in this guide serve as a practical resource for the successful implementation of Fmoc-PEG linker chemistry in a variety of research and development settings. As the demand for more targeted and effective therapeutics continues to grow, the strategic application of these linkers will undoubtedly play a crucial role in shaping the future of medicine.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 4. agilent.com [agilent.com]
- 5. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
The Role of the PEG4 Spacer in Fmoc Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern bioconjugation and drug development, the strategic use of linkers is paramount to the efficacy and success of complex biomolecules. Among these, linkers incorporating polyethylene glycol (PEG) spacers have become indispensable tools. This technical guide focuses on the specific role and applications of the tetra-ethylene glycol (PEG4) spacer within the framework of Fluorenylmethyloxycarbonyl (Fmoc) chemistry. Fmoc-protected PEG4 linkers offer a unique combination of properties that enhance solubility, provide optimal spatial separation, and improve the pharmacokinetic profiles of peptides, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document will delve into the quantitative impact of the PEG4 spacer, provide detailed experimental protocols for its use, and visualize key biological and experimental workflows.
Core Functions of the PEG4 Spacer in Fmoc Linkers
The integration of a PEG4 spacer into Fmoc-protected linkers imparts several advantageous characteristics that are critical in the design and function of sophisticated bioconjugates.
Enhanced Hydrophilicity and Solubility: One of the primary functions of the PEG4 spacer is to increase the aqueous solubility of the molecule to which it is attached.[1][2] The repeating ethylene glycol units are inherently hydrophilic, which helps to counteract the hydrophobicity of many small molecule drugs or large biomolecules, thereby preventing aggregation and improving their handling and formulation.[3] This property is particularly crucial for antibody-drug conjugates (ADCs), where hydrophobic payloads can otherwise lead to aggregation and rapid clearance from circulation.[4][5]
Reduced Steric Hindrance: The defined length of the PEG4 spacer provides critical spatial separation between the conjugated molecules. This separation is vital for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites. This spacing also ensures that the payload is accessible to its target once the bioconjugate reaches its destination.
Improved Pharmacokinetics: By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and altered biodistribution of the bioconjugate. This can lead to improved drug exposure at the target site and a better overall therapeutic index. The PEG chain can create a protective hydration layer around the bioconjugate, which can shield it from enzymatic degradation and reduce immunogenicity.
Biocompatibility: PEG is well-established as a biocompatible and non-immunogenic polymer, making it an ideal component for in vivo applications.
Data Presentation: Quantitative Impact of PEG Spacer Length
The length of the PEG spacer can significantly influence the biological and pharmacological properties of a bioconjugate. The following tables summarize quantitative data from various studies, providing a comparative analysis of the effects of different PEG spacer lengths.
| Conjugate | PEG Spacer Length | IC50 (nM) |
| natGa-NOTA-PEGn-RM26 | PEG2 | 3.1 ± 0.2 |
| natGa-NOTA-PEGn-RM26 | PEG3 | 3.9 ± 0.3 |
| natGa-NOTA-PEGn-RM26 | PEG4 | 5.4 ± 0.4 |
| natGa-NOTA-PEGn-RM26 | PEG6 | 5.8 ± 0.3 |
| Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity. The data shows the impact of varying PEG spacer lengths on the binding affinity (IC50) of a 68Ga-labeled bombesin antagonist analog. |
| Parameter | PEG2 Analog | PEG12 Analog |
| Lipophilicity (LogD) | -1.95 | -2.22 |
| Serum Stability (T1/2 in hours) | 246 ± 4 | 584 ± 20 (PEG6) |
| Table 2: Physicochemical and Stability Properties of Bombesin Antagonists with Different PEG Spacers. This table highlights how increasing the PEG spacer length affects the hydrophilicity and serum stability of bombesin-based radiolabeled antagonists. |
| ADC Configuration | PEG Spacer Length | Average DAR |
| Trastuzumab-maleimide-MMAD | PEG4 | 2.5 |
| Trastuzumab-maleimide-MMAD | PEG6 | 5.0 |
| Trastuzumab-maleimide-MMAD | PEG8 | 4.8 |
| Trastuzumab-maleimide-MMAD | PEG12 | 3.7 |
| Trastuzumab-maleimide-MMAD | PEG24 | 3.0 |
| Table 3: Influence of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) in ADCs. This table illustrates that an optimal PEG spacer length can maximize the number of drug molecules conjugated to an antibody. |
| ADC Linker | Clearance (mL/day/kg) | Exposure (AUC) |
| No PEG Spacer | 330 | 12,000 |
| PEG2 Linker | 100 | 3,500 |
| PEG4 Linker | 160 | 5,600 |
| PEG8 Linker | 280 | 9,800 |
| PEG12 Linker | 280 | 10,000 |
| PEG24 Linker | 290 | 10,000 |
| Table 4: Impact of PEG Spacer Length on ADC Pharmacokinetics. This data demonstrates a direct relationship between PEG spacer length and the pharmacokinetic profile of a glucuronide-MMAE ADC, with longer spacers leading to slower clearance and increased exposure. |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a peptide incorporating an Fmoc-PEG4-linker via solid-phase peptide synthesis (SPPS) and the subsequent cleavage of the peptide from the resin. It also includes a general protocol for a PROTAC-mediated protein degradation assay.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-NH-PEG4-COOH
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin, incorporating an Fmoc-NH-PEG4-COOH linker.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids
-
Fmoc-NH-PEG4-COOH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (ddH₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Fmoc-PEG4-Linker Coupling:
-
After the final amino acid coupling and Fmoc deprotection, dissolve Fmoc-NH-PEG4-COOH (2 equivalents), DIC (2 equivalents), and OxymaPure (2 equivalents) in DMF.
-
Add the activated linker solution to the resin and agitate for 4-6 hours.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the PEG4 linker by repeating step 2.
Protocol 2: Cleavage of Peptide from Resin
This protocol describes the cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups.
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. Caution: TFA is highly corrosive and should be handled in a fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Add the filtrate dropwise into a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether twice to remove scavengers.
-
Dry the peptide pellet under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase HPLC and characterize by mass spectrometry.
Protocol 3: PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol provides a general workflow for assessing the efficacy of a PROTAC in degrading a target protein.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC compound or vehicle control for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Collect the cell lysates and clarify by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key processes related to the application of PEG4 spacers in Fmoc linkers.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for SPPS with a PEG4 linker.
Caption: Workflow for a PROTAC protein degradation assay.
Conclusion
The PEG4 spacer plays a multifaceted and critical role in the design and function of Fmoc-protected linkers for advanced applications in research and drug development. Its ability to enhance solubility, minimize steric hindrance, and improve pharmacokinetic properties makes it an invaluable tool for the synthesis of peptides, ADCs, and PROTACs. The quantitative data presented underscores the importance of optimizing PEG spacer length to achieve the desired biological activity and therapeutic efficacy. The detailed experimental protocols and workflows provided in this guide offer a practical framework for the application of Fmoc-PEG4 linkers in the laboratory. As the demand for more sophisticated and targeted therapeutics continues to grow, the strategic use of well-defined linkers, such as those incorporating the PEG4 spacer, will undoubtedly remain a cornerstone of innovation in the field.
References
- 1. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fmoc-N-amido-PEG4-acid, 557756-85-1 | BroadPharm [broadpharm.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Navigating the Safe Handling of Fmoc-NH-PEG4-alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-NH-PEG4-alcohol is a valuable tool in the fields of medical research, drug release, and nanotechnology. As a PEG-based PROTAC linker, it plays a crucial role in the synthesis of proteolysis-targeting chimeras. This guide provides a comprehensive overview of the safety and handling guidelines for this compound to ensure its proper use in a laboratory setting.
Compound Identification and Properties
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| Synonyms | Fmoc-PEG4-alcohol | [1] |
| CAS Number | 868594-41-6 | [1] |
| Molecular Formula | C23H29NO6 | [1] |
| Molecular Weight | 415.48 g/mol | [1] |
Hazard Identification and Safety Precautions
Due to the lack of specific data, it is prudent to consider the safety information for a structurally related compound, S-acetyl-PEG4-alcohol. The SDS for this compound indicates the following potential hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Based on this, the following precautionary measures are recommended when handling this compound:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE) Workflow
The following diagram outlines the recommended workflow for donning and doffing Personal Protective Equipment (PPE) when handling this compound.
Storage and Handling
Proper storage and handling are critical to maintain the integrity of this compound and ensure laboratory safety.
| Condition | Recommendation | Reference |
| Storage Temperature | Store at -5°C. | |
| Storage Conditions | Keep in a dry and dark place. | |
| Handling | Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. |
Emergency Procedures
The following diagram illustrates the appropriate response to accidental exposure or spillage.
Experimental Protocol: General Handling Procedure
This protocol outlines the general steps for safely handling this compound in a laboratory setting.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO, DMF)
-
Personal Protective Equipment (PPE): lab coat, safety goggles, nitrile gloves
-
Chemical fume hood
-
Analytical balance
-
Vials and appropriate closures
-
Pipettes and tips
Procedure:
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE as described in the PPE Workflow diagram.
-
-
Weighing:
-
Tare the analytical balance with a clean, empty vial.
-
Carefully transfer the desired amount of this compound to the vial inside the fume hood.
-
Avoid creating dust. If the compound is a solid, handle it gently.
-
Record the exact weight.
-
-
Solubilization:
-
Add the appropriate solvent to the vial containing the this compound.
-
Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
-
Use in Reaction:
-
Carefully transfer the solution using a pipette to the reaction vessel.
-
Perform all subsequent steps within the chemical fume hood.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (e.g., pipette tips, vials, gloves) in a designated hazardous waste container.
-
-
Post-Handling:
-
Clean the work area thoroughly.
-
Doff PPE as per the recommended procedure.
-
Wash hands thoroughly with soap and water.
-
Disclaimer: This guide is intended for informational purposes only and is based on currently available data. It is not a substitute for a formal safety review and risk assessment by qualified professionals. Always consult the most up-to-date Safety Data Sheet for any chemical before use and adhere to all institutional and regulatory safety guidelines.
References
Methodological & Application
Application Notes and Protocols: On-Resin Conjugation of Fmoc-NH-PEG4-alcohol to a Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. This process can enhance solubility, increase serum half-life, and reduce immunogenicity. This application note provides a detailed protocol for the conjugation of Fmoc-NH-PEG4-alcohol to a peptide on a solid support, a common method for N-terminal PEGylation during solid-phase peptide synthesis (SPPS).
Experimental Workflow
The overall workflow for the synthesis and PEGylation of a peptide on a solid support is depicted in the following diagram.
Application Notes and Protocols for Fmoc-NH-PEG4-alcohol in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of polyethylene glycol (PEG) linkers into peptides, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of peptide-based drugs. Short PEG chains, such as the PEG4 moiety, can significantly improve a peptide's solubility, reduce aggregation, and enhance its pharmacokinetic profile by increasing its hydrodynamic volume.[1][2] Fmoc-NH-PEG4-alcohol is a valuable building block in solid-phase peptide synthesis (SPPS) for introducing a hydrophilic PEG spacer. This document provides a detailed guide for the effective use of this compound in SPPS, covering resin loading, peptide elongation, cleavage, and purification.
The this compound linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group. The Fmoc group is labile to basic conditions, allowing for its removal and subsequent peptide chain elongation, while the hydroxyl group can be activated for coupling to a solid support.[3] This bifunctional nature makes it a versatile tool for modifying the C-terminus of a synthetic peptide.
Key Advantages of Incorporating a PEG4 Linker
The introduction of a PEG4 linker via this compound can confer several beneficial properties to a synthetic peptide:
-
Improved Solubility: The hydrophilic nature of the PEG chain enhances the solubility of hydrophobic peptides in aqueous solutions.[1][4]
-
Reduced Aggregation: The flexible PEG spacer can disrupt intermolecular hydrogen bonding between peptide chains, thereby reducing aggregation.
-
Increased Stability: PEGylation can protect peptides from proteolytic degradation, leading to a longer in-vivo half-life.
-
Enhanced Pharmacokinetics: The increased hydrodynamic radius of PEGylated peptides can reduce renal clearance, prolonging circulation time.
Quantitative Data Summary
The following table summarizes the expected impact of incorporating a PEG4 linker on key peptide properties. The data is representative and compiled from various studies on short PEGylated peptides.
| Property | Unmodified Peptide (Example) | PEG4-Modified Peptide (Expected Outcome) | Reference |
| Aqueous Solubility | Low (e.g., <0.1 mg/mL) | Significantly Increased (e.g., >1 mg/mL) | |
| Aggregation Propensity | High | Reduced | |
| In-vitro Half-life | Short | Increased | |
| Renal Clearance | Rapid | Decreased |
Experimental Protocols
This section provides detailed step-by-step protocols for the incorporation of this compound onto a solid support and subsequent peptide synthesis.
Coupling of this compound to 2-Chlorotrityl Chloride (2-CTC) Resin
2-Chlorotrityl chloride resin is highly recommended for this procedure as it allows for the attachment of the alcohol group under mild conditions, minimizing side reactions.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, appropriate substitution) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.
-
Reagent Preparation: In a separate flask, dissolve this compound (2 equivalents relative to resin loading) in anhydrous DCM (5 mL).
-
Coupling Reaction: Drain the DCM from the swollen resin. Add the solution of this compound to the resin, followed by the addition of DIPEA (4 equivalents relative to resin loading).
-
Agitation: Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (1 mL) to the reaction vessel and agitate for an additional 30 minutes.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight.
Diagram of Experimental Workflow:
Caption: Workflow for coupling this compound to 2-CTC resin.
Standard Fmoc Solid-Phase Peptide Synthesis Cycle
Once the this compound is loaded onto the resin, standard Fmoc-SPPS protocols can be followed for peptide chain elongation.
Materials:
-
Fmoc-NH-PEG4-Resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
20% Piperidine in DMF
-
DMF
-
DCM
Procedure (for each coupling cycle):
-
Fmoc Deprotection:
-
Swell the resin in DMF for 30 minutes.
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with a coupling reagent (e.g., HBTU, 2.9 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired peptide sequence.
Diagram of SPPS Cycle:
Caption: Standard Fmoc solid-phase peptide synthesis cycle.
Cleavage and Deprotection
The final step is to cleave the synthesized peptide from the resin and remove the side-chain protecting groups.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly.
-
Cleavage: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Pelleting: Centrifuge the mixture to pellet the crude peptide.
-
Washing: Wash the peptide pellet with cold diethyl ether multiple times.
-
Drying: Dry the crude peptide under vacuum.
Purification
The crude peptide should be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Relationship Diagram
The following diagram illustrates the logical flow of incorporating the this compound linker into a peptide synthesis workflow.
Caption: Logical flow for synthesizing a PEGylated peptide.
Conclusion
This compound is a highly effective reagent for introducing a short, hydrophilic PEG linker into synthetic peptides via solid-phase peptide synthesis. The protocols outlined in this document provide a comprehensive guide for researchers to successfully incorporate this linker, leading to peptides with improved physicochemical and pharmacokinetic properties. Careful execution of these steps, coupled with appropriate analytical characterization, will enable the development of novel and more effective peptide-based therapeutics.
References
- 1. lebrilla.faculty.ucdavis.edu [lebrilla.faculty.ucdavis.edu]
- 2. labinsights.nl [labinsights.nl]
- 3. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
Application Notes and Protocols for Fmoc-NH-PEG4-alcohol as a Linker in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule, which connects the antibody to the drug, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. Fmoc-NH-PEG4-alcohol is a heterobifunctional linker that offers several advantages in ADC development. The polyethylene glycol (PEG) spacer enhances hydrophilicity, which can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[1][2][3][4][5] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for orthogonal synthesis strategies, while the terminal alcohol provides a versatile handle for drug attachment.
These application notes provide detailed protocols for the use of this compound as a linker in the synthesis of ADCs. The workflow involves a multi-step process: activation of the alcohol, conjugation to the cytotoxic payload, deprotection of the Fmoc group, and finally, conjugation of the linker-payload moiety to the antibody.
Experimental Workflow Overview
The overall experimental workflow for synthesizing an ADC using the this compound linker is a sequential process. It begins with the activation of the linker's alcohol group, followed by its reaction with the cytotoxic payload. The Fmoc protecting group is then removed to expose the amine, which is subsequently conjugated to the antibody.
Quantitative Data Summary
The incorporation of PEG linkers in ADCs generally leads to improved physicochemical and pharmacokinetic properties. The following tables summarize the expected impact of using a PEG4 linker based on available data for PEGylated ADCs.
Table 1: Impact of PEGylation on ADC Properties
| Property | Expected Effect of PEG4 Linker | Rationale |
| Hydrophilicity | Increased | The ethylene oxide units of the PEG chain are highly solvated, creating a hydration shell that increases water solubility. |
| Aggregation | Reduced | Increased hydrophilicity prevents hydrophobic interactions between ADC molecules that lead to aggregation. |
| Drug-to-Antibody Ratio (DAR) | Potentially Higher | PEG linkers can help solubilize hydrophobic payloads, allowing for higher drug loading without causing aggregation. |
| In Vivo Half-Life | Moderately Increased | The PEG chain can provide a "stealth" effect, reducing clearance and prolonging circulation time. |
| Immunogenicity | Reduced | PEGylation can shield the payload and linker from the immune system, reducing the potential for an immune response. |
Table 2: Representative Analytical Data for PEGylated ADCs
| Analytical Method | Parameter | Typical Observation with PEG Linker | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Retention Time | Decreased retention time with increasing PEG length, indicating higher hydrophilicity. | |
| Size Exclusion Chromatography (SEC) | Aggregation | Reduced percentage of high molecular weight species (aggregates). | |
| In Vivo Pharmacokinetics | Plasma Clearance | Slower clearance rates for ADCs with PEG linkers. | |
| In Vitro Cytotoxicity (IC50) | Potency | Can be payload and target dependent; may slightly decrease in some cases due to steric hindrance. |
Experimental Protocols
Protocol 1: Activation of this compound with p-Nitrophenyl Chloroformate
This protocol describes the activation of the terminal hydroxyl group of this compound to form a reactive p-nitrophenyl (PNP) carbonate, which can then react with amine- or hydroxyl-containing payloads.
Materials:
-
This compound
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a dried flask under a nitrogen atmosphere.
-
Add dry pyridine (1.5 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of p-nitrophenyl chloroformate (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the product with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain Fmoc-NH-PEG4-O-PNP.
Protocol 2: Conjugation of Activated Linker to a Cytotoxic Payload
This protocol outlines the conjugation of the activated linker (Fmoc-NH-PEG4-O-PNP) to a payload containing a primary or secondary amine.
Materials:
-
Fmoc-NH-PEG4-O-PNP
-
Amine-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Add Fmoc-NH-PEG4-O-PNP (1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, purify the Fmoc-NH-PEG4-Payload conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the desired product.
Protocol 3: Fmoc Deprotection of the Linker-Payload Conjugate
This protocol describes the removal of the Fmoc protecting group to expose the primary amine for antibody conjugation.
Materials:
-
Fmoc-NH-PEG4-Payload conjugate
-
Anhydrous Dimethylformamide (DMF)
-
Piperidine
-
Cold diethyl ether
Procedure:
-
Dissolve the Fmoc-NH-PEG4-Payload conjugate in anhydrous DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes. The deprotection can be monitored by the disappearance of the Fmoc-protected starting material on RP-HPLC.
-
Concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.
-
Precipitate the deprotected H₂N-PEG4-Payload by adding cold diethyl ether.
-
Centrifuge the mixture and decant the ether.
-
Wash the precipitate with cold diethyl ether and dry under vacuum. The product can be used directly in the next step or purified further if necessary.
Protocol 4: Conjugation of Linker-Payload to Antibody via NHS-Ester Chemistry
This protocol describes the conjugation of the deprotected linker-payload to the lysine residues of an antibody after converting the payload's amine to a more reactive species, or by activating the antibody. A more direct approach involves activating the linker-payload's newly exposed amine for reaction with the antibody's carboxyl groups, or more commonly, activating the antibody's carboxyl groups to react with the linker-payload's amine. Here, we describe the latter.
Materials:
-
H₂N-PEG4-Payload
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer such as MES buffer at a concentration of 2-10 mg/mL.
-
Activation of Antibody: In a separate tube, prepare a fresh solution of EDC and sulfo-NHS in the Activation Buffer. Add the EDC/sulfo-NHS solution to the antibody solution. A 50-100 fold molar excess of EDC/sulfo-NHS is a common starting point. Incubate for 15-30 minutes at room temperature.
-
Conjugation: Immediately add the H₂N-PEG4-Payload to the activated antibody solution. A 10-20 fold molar excess of the linker-payload over the antibody is a typical starting ratio.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Purify the ADC from excess linker-payload and other reagents using SEC or a desalting column.
Protocol 5: Characterization of the Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on the number of conjugated drug-linker moieties. The average DAR can be calculated from the peak areas of the different species (DAR0, DAR2, DAR4, etc.).
-
UV-Vis Spectroscopy: The concentration of the antibody and the drug can be determined by measuring the absorbance at 280 nm and the specific wavelength for the payload, respectively. The DAR can then be calculated.
2. Analysis of Aggregation and Purity:
-
Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments. This provides an assessment of the purity and stability of the ADC preparation.
3. In Vitro Cytotoxicity Assay:
-
MTT/XTT Assay: These colorimetric assays are used to assess the cytotoxic potential of the ADC on antigen-positive and antigen-negative cell lines to determine its potency and specificity.
-
Seed target cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload for 72-96 hours.
-
Add MTT or XTT reagent and incubate for 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Mechanism of Action of an ADC
The general mechanism of action for an ADC involves several key steps, leading to targeted cell killing.
-
Binding: The antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, forming an endosome.
-
Trafficking: The endosome containing the ADC traffics to a lysosome.
-
Payload Release: Inside the lysosome, the linker is cleaved by enzymes or the acidic environment, releasing the cytotoxic payload.
-
Target Engagement: The released payload diffuses into the cytoplasm or nucleus and binds to its intracellular target, such as microtubules or DNA.
-
Cell Death: The interaction of the payload with its target disrupts critical cellular processes, ultimately leading to apoptosis (programmed cell death) of the cancer cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.com [glpbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Yield Reactions of Fmoc-NH-PEG4-alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction: Fmoc-NH-PEG4-alcohol is a heterobifunctional linker widely used in bioconjugation, drug delivery, and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure comprises an Fmoc-protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal primary alcohol. The Fmoc group provides a stable, base-labile protecting group for the amine, while the terminal hydroxyl group serves as a versatile handle for a variety of chemical modifications.[2]
These application notes provide detailed protocols for three key reactions involving the terminal hydroxyl group of this compound: activation via tosylation, esterification with carboxylic acids, and oxidation to an aldehyde. The conditions described are optimized for high yield and purity, ensuring the successful synthesis of well-defined linker-conjugates for a wide range of research and development applications.[3]
Activation of the Hydroxyl Group via Tosylation
Application Note: Activation of the terminal hydroxyl group is a critical first step for many subsequent nucleophilic substitution reactions. Converting the alcohol to a tosylate (-OTs) transforms the hydroxyl into an excellent leaving group, facilitating reactions with nucleophiles such as azides, thiols, or amines to introduce diverse functionalities.[3][4] This protocol describes the tosylation of this compound using p-toluenesulfonyl chloride (TsCl) in the presence of a base.
Experimental Workflow: Tosylation
Caption: Workflow for the tosylation of this compound.
Detailed Experimental Protocol: Tosylation
This protocol is adapted from general procedures for the tosylation of PEG linkers.
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add triethylamine (2-3 equivalents) or pyridine (2-3 equivalents) to the solution and stir for 10 minutes.
-
Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.5-2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Purification: Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a silica gel column with a hexane/ethyl acetate gradient) to obtain the final product, Fmoc-NH-PEG4-OTs.
Quantitative Data: Tosylation Conditions and Yield
| Parameter | Condition | Expected Yield | Reference |
| Reagents | TsCl, Triethylamine | >95% | |
| Solvent | Anhydrous DCM or Pyridine | - | |
| Temperature | 0°C to Room Temperature | - | |
| Reaction Time | 12-24 hours | - |
Esterification with a Carboxylic Acid
Application Note: Esterification is a common method for conjugating the this compound linker to molecules containing a carboxylic acid moiety, such as proteins, peptides, or small molecule drugs. Several methods exist, with the choice depending on the stability and steric hindrance of the substrates. The Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) method is a highly efficient protocol for forming esters under mild conditions. Alternatively, modern peptide coupling reagents like TBTU or COMU can also be used effectively.
Experimental Workflow: DCC/DMAP Esterification
Caption: Workflow for DCC/DMAP-mediated esterification.
Detailed Experimental Protocol: DCC/DMAP Esterification
This protocol is based on established methods for carbodiimide-mediated esterification.
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.2 equivalents), this compound (1 equivalent), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Dissolve DCC (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Purification: Combine the filtrates and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired ester.
Quantitative Data: Esterification Conditions and Yields
| Coupling Agent | Base | Solvent | Typical Yield (Primary Alcohol) | Reference |
| DCC | DMAP (cat.) | DCM | 68-98% | |
| TBTU | DIEA | DMF | ~95% | |
| COMU | DIEA | DMF | ~95% | |
| H₂SO₄ (cat.) | None | Excess Alcohol | 65-99% (depends on excess) |
Oxidation of Alcohol to Aldehyde
Application Note: Selective oxidation of the primary alcohol of this compound to an aldehyde provides a valuable functional group for subsequent conjugation reactions, such as reductive amination or hydrazone formation. A key challenge is preventing over-oxidation to the carboxylic acid. The use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO) with sodium hypochlorite (NaOCl) is a mild and highly selective method for this transformation.
Experimental Workflow: TEMPO/NaOCl Oxidation
Caption: Workflow for the TEMPO-mediated oxidation of this compound.
Detailed Experimental Protocol: TEMPO/NaOCl Oxidation
This protocol is adapted from general procedures for the selective oxidation of primary alcohols.
-
Preparation: Dissolve this compound (1 equivalent) in DCM in a round-bottom flask. Add TEMPO (0.1 equivalents) followed by an aqueous solution of NaBr (0.1 equivalents).
-
Cooling & pH Adjustment: Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring. Add saturated aqueous NaHCO₃ solution to adjust the pH to approximately 9.
-
Reagent Addition: Slowly add an aqueous solution of sodium hypochlorite (NaOCl, 1.0-1.2 equivalents) dropwise, ensuring the temperature remains below 5°C.
-
Reaction: Stir the mixture vigorously at 0°C. Monitor the reaction progress by TLC (typically complete within 1-2 hours). To avoid over-oxidation, it may be beneficial to limit the conversion of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The crude aldehyde can be purified by flash column chromatography. Note that aldehydes can be sensitive, so purification should be performed promptly.
Quantitative Data: TEMPO Oxidation Conditions and Yield
| Parameter | Condition | Expected Yield | Reference |
| Oxidant System | TEMPO (cat.), NaOCl, NaBr | 65-90% | |
| Solvent | Biphasic (DCM/Water) | - | |
| pH | ~9 (buffered with NaHCO₃) | - | |
| Temperature | 0°C | - | |
| Notes | Careful control of NaOCl addition and reaction time is crucial to prevent over-oxidation to the carboxylic acid. | - |
References
Surface Modification of Nanoparticles Using Fmoc-NH-PEG4-alcohol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical process in the development of advanced drug delivery systems, targeted therapeutics, and diagnostic agents. Polyethylene glycol (PEG)ylation is a widely adopted strategy to improve the biocompatibility of nanoparticles, enhance their circulation half-life by reducing opsonization, and provide a scaffold for further functionalization.[1] This document provides detailed application notes and protocols for the surface modification of nanoparticles using Fmoc-NH-PEG4-alcohol, a heterobifunctional linker that offers precise control over the conjugation process.
The this compound linker possesses two key functional groups: a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal hydroxyl group. The Fmoc protecting group allows for orthogonal functionalization, where the amine can be deprotected under specific basic conditions without affecting other functionalities. The terminal hydroxyl group can be activated for subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules.
Applications
The use of this compound for nanoparticle surface modification is applicable to a wide range of research and development areas, including:
-
Targeted Drug Delivery: The deprotected amine or the activated hydroxyl group can be conjugated to targeting moieties such as antibodies, peptides, or small molecules to direct nanoparticles to specific cells or tissues.
-
Controlled Release Systems: The PEG linker can be incorporated into stimuli-responsive nanoparticle systems where the release of a therapeutic is triggered by changes in the local environment.
-
Bioimaging: Imaging agents can be attached to the functionalized PEG linker for in vivo tracking and diagnostic applications.
-
Multi-functional Nanocarriers: The orthogonal nature of the Fmoc-protected amine and the hydroxyl group allows for the sequential attachment of different molecules, leading to the creation of multi-functional nanoparticle systems.
Experimental Protocols
This section provides detailed protocols for the key steps involved in the surface modification of nanoparticles using this compound. The following protocols assume the use of carboxylated or aminated nanoparticles as the starting material.
Protocol 1: Attachment of this compound to Carboxylated Nanoparticles
This protocol describes the covalent attachment of the hydroxyl group of this compound to carboxylated nanoparticles via an esterification reaction.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
-
Deionized water
Procedure:
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in anhydrous DCM or DMF to a concentration of 1-5 mg/mL. Sonicate briefly if necessary to ensure a uniform dispersion.
-
Activation of Carboxyl Groups: Add DCC (or EDC) (5 molar equivalents relative to the surface carboxyl groups) and DMAP (1 molar equivalent) to the nanoparticle suspension. Stir the mixture for 30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation Reaction: Dissolve this compound (10 molar equivalents relative to the surface carboxyl groups) in a minimal amount of anhydrous DCM or DMF and add it to the activated nanoparticle suspension.
-
Reaction Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous stirring.
-
Purification:
-
Centrifuge the reaction mixture to pellet the modified nanoparticles.
-
Remove the supernatant containing unreacted reagents.
-
Resuspend the nanoparticle pellet in fresh DCM or DMF and sonicate briefly.
-
Repeat the centrifugation and resuspension steps three times to ensure complete removal of unreacted materials.
-
After the final wash, resuspend the Fmoc-NH-PEG4-functionalized nanoparticles in a suitable solvent for storage (e.g., deionized water or PBS) after solvent exchange if necessary.
-
Protocol 2: Fmoc Deprotection on the Nanoparticle Surface
This protocol details the removal of the Fmoc protecting group to expose the primary amine.
Materials:
-
Fmoc-functionalized nanoparticles
-
20% (v/v) Piperidine in DMF
-
DMF
-
Deionized water
-
Centrifuge and centrifuge tubes
Procedure:
-
Nanoparticle Suspension: Resuspend the Fmoc-functionalized nanoparticles in DMF.
-
Deprotection Reaction: Add the 20% piperidine in DMF solution to the nanoparticle suspension. A typical ratio is 1 mL of piperidine solution per 10 mg of nanoparticles.
-
Incubation: Gently agitate the mixture for 30 minutes at room temperature.
-
Purification:
-
Centrifuge the suspension to pellet the nanoparticles.
-
Discard the supernatant containing the piperidine-dibenzofulvene adduct.
-
Wash the nanoparticles by resuspending them in DMF, followed by centrifugation. Repeat this wash step three times.
-
Finally, wash the nanoparticles with deionized water to remove residual DMF.
-
Resuspend the amine-functionalized nanoparticles in the desired buffer for further use or storage.
-
Protocol 3: Activation of the Terminal Hydroxyl Group
This protocol describes the activation of the terminal hydroxyl group of the PEG linker by converting it into a more reactive group, such as a tosylate, which can then be easily displaced by a nucleophile.
Materials:
-
Nanoparticles with terminal hydroxyl groups
-
Anhydrous DCM or Chloroform
-
Pyridine
-
p-Toluenesulfonyl chloride (TsCl)
-
Reaction vessel with a nitrogen inlet
-
Magnetic stirrer
-
Centrifuge and centrifuge tubes
Procedure:
-
Nanoparticle Suspension: Disperse the hydroxyl-terminated nanoparticles in anhydrous DCM or chloroform.
-
Reaction Setup: Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.
-
Addition of Reagents: Add pyridine (5-10 molar equivalents relative to hydroxyl groups) followed by the dropwise addition of a solution of TsCl (5 molar equivalents) in anhydrous DCM.
-
Reaction Incubation: Allow the reaction to warm to room temperature and stir for 12-16 hours under nitrogen.
-
Purification:
-
Centrifuge the reaction mixture to collect the nanoparticles.
-
Wash the nanoparticles sequentially with DCM, a 5% sodium bicarbonate solution, and deionized water. Perform each wash by resuspension and centrifugation.
-
After the final wash, resuspend the tosyl-activated nanoparticles in a suitable solvent.
-
Characterization and Data Presentation
Thorough characterization of the modified nanoparticles at each step is crucial to ensure successful functionalization. The following table summarizes key characterization techniques and the expected outcomes.
| Characterization Technique | Purpose | Expected Outcome for Successful Modification |
| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and size distribution. | Increase in hydrodynamic diameter after each modification step. A narrow polydispersity index (PDI) indicates a homogenous population. |
| Zeta Potential Analysis | To determine the surface charge of the nanoparticles. | A shift in zeta potential is expected after each surface modification, reflecting the change in surface chemistry. For example, a decrease in negative charge after attaching the neutral PEG linker to carboxylated nanoparticles. |
| Transmission Electron Microscopy (TEM) | To visualize the size and morphology of the nanoparticle core. | Core size and morphology should remain unchanged. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify the presence of specific functional groups. | Appearance of characteristic peaks corresponding to the PEG linker (e.g., C-O-C ether stretch) and disappearance of the Fmoc group peaks after deprotection. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the presence and quantify the amount of the attached linker.[2] | Appearance of characteristic proton signals from the PEG backbone and the Fmoc group. The disappearance of Fmoc signals after deprotection confirms the reaction. Quantification can be achieved by integrating the PEG signal relative to an internal standard.[3] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material (PEG linker) on the nanoparticle surface. | Weight loss corresponding to the degradation of the organic linker at elevated temperatures. |
| UV-Vis Spectroscopy | To quantify the amount of Fmoc deprotection by measuring the absorbance of the dibenzofulvene-piperidine adduct in the supernatant. | The concentration of the adduct can be correlated to the number of deprotected amine groups on the nanoparticle surface. |
Visualizing the Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and logical relationships in the surface modification process.
Caption: Workflow for nanoparticle modification.
Caption: Logical relationships in functionalization.
References
- 1. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 2. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Fmoc-NH-PEG4-alcohol in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, influencing the PROTAC's efficacy, solubility, and pharmacokinetic properties.
Fmoc-NH-PEG4-alcohol is a commonly employed polyethylene glycol (PEG)-based linker in PROTAC synthesis. The PEG component enhances the hydrophilicity of the PROTAC, which can improve solubility and cell permeability. The Fmoc-protected amine and the terminal alcohol offer versatile handles for a stepwise and controlled synthesis of the final PROTAC molecule. These application notes provide detailed protocols and guidelines for the effective use of this compound in the development of novel protein degraders.
Data Presentation
| PROTAC Compound | Target Protein | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-1 | BRD4 | Pomalidomide | This compound derived | 25 | >90 | HEK293 |
| Hypothetical PROTAC-2 | BTK | Von Hippel-Lindau (VHL) Ligand | This compound derived | 10 | >95 | Ramos |
Signaling Pathway: PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
Caption: General mechanism of action of a PROTAC molecule.
Experimental Protocols
The following protocols outline the key steps for the synthesis of a PROTAC using this compound. These are generalized procedures and may require optimization based on the specific properties of the POI ligand and the E3 ligase ligand.
Protocol 1: Fmoc Deprotection of the Linker
This step is necessary to reveal the free amine for subsequent coupling reactions.
Materials:
-
This compound
-
20% Piperidine in Dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound in DMF.
-
Add the 20% piperidine in DMF solution to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DMF under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate using a rotary evaporator to obtain the deprotected NH2-PEG4-alcohol.
Protocol 2: Activation of the Terminal Alcohol
The terminal alcohol of the PEG linker needs to be activated for coupling, for example, by converting it to a tosylate or mesylate.
Materials:
-
NH2-PEG4-alcohol (from Protocol 1)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the NH2-PEG4-alcohol in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TEA or DIPEA to the solution.
-
Slowly add a solution of TsCl or MsCl in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the activated linker (e.g., NH2-PEG4-OTs).
Protocol 3: Coupling of the Activated Linker to the First Ligand (e.g., E3 Ligase Ligand)
This protocol describes the coupling of the activated linker to an amine-containing E3 ligase ligand.
Materials:
-
Activated linker (e.g., NH2-PEG4-OTs from Protocol 2)
-
Amine-containing E3 ligase ligand
-
Anhydrous DMF
-
DIPEA
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and the activated linker in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature or elevated temperature (e.g., 60°C) overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Protocol 4: Coupling of the Second Ligand (POI Ligand) to Complete the PROTAC
This final step involves the coupling of the POI ligand to the E3 ligase ligand-linker conjugate. This example assumes the POI ligand has a carboxylic acid functionality.
Materials:
-
E3 ligase ligand-linker conjugate (from Protocol 3)
-
POI ligand with a terminal carboxylic acid
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, HBTU)
-
DIPEA
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the POI ligand, the E3 ligase ligand-linker conjugate, and the peptide coupling reagent in anhydrous DMF.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule directly from the reaction mixture using preparative HPLC.
-
Characterize the final product by LC-MS and NMR.
Experimental Workflow and Logical Relationships
The development of a PROTAC is an iterative process that involves design, synthesis, and biological evaluation.
Caption: A generalized workflow for PROTAC development using this compound.
Caption: Logical relationships between linker properties and PROTAC performance.
Application Notes and Protocols for Bioconjugation Techniques Involving Fmoc-NH-PEG4-alcohol and Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bioconjugation, the covalent attachment of molecules to biomacromolecules such as proteins, is a cornerstone of modern biotechnology and drug development. Polyethylene glycol (PEG) linkers are frequently employed in this context to enhance the therapeutic properties of proteins, including increased solubility, stability, and circulatory half-life, while reducing immunogenicity.[1][2] The Fmoc-NH-PEG4-alcohol is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a hydroxyl group at the other, separated by a 4-unit polyethylene glycol spacer.[3] This structure allows for a sequential and controlled conjugation strategy. The terminal hydroxyl group can be activated for covalent attachment to a protein. Subsequently, the Fmoc group can be removed under mild basic conditions to expose a primary amine, which is then available for further conjugation to another molecule of interest, such as a drug, a targeting ligand, or a fluorescent dye.[3][4]
These application notes provide a detailed overview and step-by-step protocols for the activation of this compound, its conjugation to a model protein (Bovine Serum Albumin, BSA), purification of the conjugate, and subsequent deprotection of the Fmoc group.
Logical Workflow for Protein Conjugation
The overall strategy involves a multi-step process beginning with the activation of the linker, followed by protein conjugation and purification, and concluding with the deprotection of the Fmoc group to yield a protein-PEG-amine conjugate ready for further modification.
Caption: Overall workflow for the bioconjugation of proteins using this compound.
Experimental Protocols
Protocol 1: Activation of this compound
The terminal hydroxyl group of the PEG linker is not sufficiently reactive to directly form a stable bond with proteins. Therefore, it must first be converted into a more reactive functional group. Two common methods are presented: conversion to a tosylate, which is a good leaving group for reaction with amines, or activation with p-nitrophenyl chloroformate to form a reactive carbonate ester.
Method A: Tosylation of this compound
Caption: Workflow for the tosylation of this compound.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA)
-
p-Toluenesulfonyl chloride (TsCl)
-
1 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (3 equivalents) to the solution and cool the flask in an ice bath.
-
Slowly add a solution of tosyl chloride (1.5 equivalents) in anhydrous DCM to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-NH-PEG4-OTs (tosylated linker).
Method B: Activation with p-Nitrophenyl Chloroformate (NPC)
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine or 4-Dimethylaminopyridine (DMAP)
-
p-Nitrophenyl chloroformate (NPC)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add pyridine (1.5 equivalents) or a catalytic amount of DMAP.
-
Add p-nitrophenyl chloroformate (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
The resulting activated linker, Fmoc-NH-PEG4-O-p-nitrophenyl carbonate, can often be used in the next step without extensive purification, after removal of solvent.
Quantitative Data for Activation Step:
| Parameter | Tosylation | p-Nitrophenyl Carbonate Activation | Reference(s) |
| Molar Ratio (Linker:Reagent:Base) | 1 : 1.5 : 3 (PEG-OH:TsCl:TEA) | 1 : 1.5 : 1.5 (PEG-OH:NPC:Pyridine) | |
| Solvent | Anhydrous DCM | Anhydrous DCM | |
| Reaction Time | 12-24 hours | 2-4 hours | |
| Temperature | 0°C to Room Temperature | Room Temperature | |
| Typical Yield | 60-76% | >90% (often used crude) |
Protocol 2: Conjugation of Activated Linker to Bovine Serum Albumin (BSA)
This protocol describes the conjugation of the activated Fmoc-NH-PEG4-linker to the primary amine groups (primarily on lysine residues) of BSA.
Materials:
-
Activated Fmoc-NH-PEG4-linker (from Protocol 1)
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS), 0.1 M, pH 8.0
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction tubes
Procedure:
-
Dissolve BSA in 0.1 M PBS (pH 8.0) to a final concentration of 5-10 mg/mL.
-
Dissolve the activated Fmoc-NH-PEG4-linker in a minimal amount of DMF or DMSO.
-
Add the dissolved linker to the BSA solution. The molar ratio of linker to protein can be varied to control the degree of PEGylation, but a 5 to 20-fold molar excess of the linker is a common starting point.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
The reaction pH should be maintained between 7 and 9 for efficient conjugation to lysine residues.
-
Stop the reaction by adding a quenching reagent such as 1 M Tris-HCl, pH 8.0 (to a final concentration of 50 mM) to react with any remaining activated linker.
Protocol 3: Purification of the Fmoc-PEG-BSA Conjugate
Purification is essential to remove unreacted protein, excess PEG linker, and reaction byproducts. Size Exclusion Chromatography (SEC) is a highly effective method for this purpose.
Materials:
-
Crude conjugation reaction mixture
-
Size Exclusion Chromatography (SEC) column (e.g., Sephacryl S-200 or Superdex 200)
-
HPLC or FPLC system
-
Elution buffer (e.g., 0.1 M PBS, pH 7.4)
Procedure:
-
Equilibrate the SEC column with at least two column volumes of elution buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with the elution buffer at a constant flow rate.
-
Monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein will elute earlier than the unmodified protein due to its increased hydrodynamic radius.
-
Collect fractions corresponding to the PEGylated BSA peak.
-
Analyze the collected fractions by SDS-PAGE to confirm the presence of the higher molecular weight conjugate and assess purity.
Protocol 4: Fmoc Deprotection of the Purified Conjugate
The Fmoc group is removed to expose the terminal primary amine on the PEG linker for subsequent conjugation steps.
Caption: Workflow for Fmoc deprotection of the PEG-protein conjugate.
Materials:
-
Purified Fmoc-PEG-BSA conjugate
-
Piperidine
-
Dimethylformamide (DMF)
-
Purification system (SEC or dialysis cassette)
Procedure:
-
Prepare a 20% (v/v) solution of piperidine in DMF.
-
To the purified Fmoc-PEG-BSA conjugate solution, add the 20% piperidine/DMF solution. The final concentration of DMF should be managed to avoid protein precipitation.
-
Incubate the reaction at room temperature for 10-20 minutes.
-
The completion of the deprotection can be monitored by measuring the UV absorbance of the solution at 301 nm, which corresponds to the dibenzofulvene-piperidine adduct.
-
Immediately purify the resulting NH₂-PEG-BSA conjugate to remove piperidine and the adduct. This is typically done using SEC or extensive dialysis against a suitable buffer.
Quantitative Data for Conjugation and Deprotection:
| Parameter | Protein Conjugation | Fmoc Deprotection | Reference(s) |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | N/A | |
| pH | 7.0 - 9.0 | N/A | |
| Reaction Time | 2-4 hours at RT or O/N at 4°C | 10-20 minutes at RT | |
| Reagent | Activated PEG-Linker | 20% Piperidine in DMF | |
| Typical Yield/Efficiency | Variable (50-80%) | >95% |
Protocol 5: Characterization and Quantification
A. SDS-PAGE Analysis: To visually confirm PEGylation, analyze samples of the native BSA, the crude reaction mixture, and the purified conjugate by SDS-PAGE. A successful conjugation will result in a band shift to a higher apparent molecular weight for the PEGylated BSA. The diffuseness of the band can indicate the heterogeneity of PEGylation (i.e., the presence of mono-, di-, tri-PEGylated species).
B. HPLC Analysis: Reversed-phase (RP-HPLC) or Size Exclusion (SEC-HPLC) can be used to assess the purity of the conjugate. In RP-HPLC, the PEGylated protein will typically have a different retention time than the native protein. By integrating the peak areas, the percentage of conjugated protein can be estimated.
C. Mass Spectrometry: Mass spectrometry is a powerful tool to determine the exact mass of the conjugate and thereby confirm the number of PEG linkers attached to each protein molecule (the degree of PEGylation).
D. Quantification of PEGylation Degree by TNBS Assay: The 2,4,6-Trinitrobenzenesulfonic acid (TNBS) assay can be used to quantify the number of free primary amino groups remaining on the protein after PEGylation. By comparing this to the number of free amines on the native protein, the degree of PEGylation can be calculated.
Procedure:
-
Prepare a standard curve using the native (un-PEGylated) protein.
-
In a 96-well plate, add 500 µL of 0.5 mg/mL of both the native and PEGylated protein solutions in 0.1 M sodium bicarbonate buffer (pH 8.5).
-
Add 250 µL of 0.01% TNBS solution to each well.
-
Incubate for 2 hours at 37°C.
-
Measure the absorbance at 345 nm.
-
The percentage of modified amines is calculated as: % PEGylation = (1 - (Absorbance of PEG-Protein / Absorbance of Native Protein)) * 100
This comprehensive set of protocols provides a robust framework for researchers to successfully utilize this compound in their bioconjugation strategies, enabling the development of advanced protein therapeutics and research tools.
References
Application Notes and Protocols for the Functionalization of Biomaterials with Fmoc-NH-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for functionalizing biomaterials with Fmoc-NH-PEG4-alcohol, a heterobifunctional linker designed to introduce a protected amine group via a flexible polyethylene glycol (PEG) spacer. This process is critical for a range of biomedical applications, including drug delivery, tissue engineering, and the development of advanced biomaterials with tailored surface properties.
Introduction to this compound Functionalization
This compound is a versatile molecule used to modify biomaterial surfaces. Its key features include:
-
Fmoc-Protected Amine: This protecting group allows for controlled, stepwise conjugation. The amine group can be deprotected under basic conditions to allow for the subsequent attachment of peptides, proteins, drugs, or other bioactive molecules.
-
PEG4 Spacer: The polyethylene glycol spacer enhances the aqueous solubility and flexibility of the linker, which can reduce steric hindrance and improve the accessibility of the terminal functional groups.
-
Terminal Hydroxyl Group: This group serves as a reactive site for covalent attachment to a variety of functional groups on biomaterial surfaces, such as carboxyl, tosyl, or isocyanate groups.
The functionalization process generally involves the initial attachment of the this compound to the biomaterial surface, followed by the deprotection of the Fmoc group to expose the amine for further conjugation.
Key Applications
Biomaterials functionalized with this compound are utilized in several advanced research areas:
-
Drug Delivery: The exposed amine group after Fmoc deprotection can be used to conjugate drugs, creating a targeted and controlled release system. The PEG spacer can also help to reduce non-specific protein adsorption, prolonging the circulation time of drug-loaded nanoparticles.
-
Tissue Engineering: The functionalized surface can be used to immobilize cell-adhesive peptides (e.g., RGD) or growth factors to promote cell attachment, proliferation, and differentiation.
-
PROTAC Development: this compound can be used as a PEG-based PROTAC (Proteolysis Targeting Chimera) linker in the synthesis of these novel therapeutic agents.[1][2][3]
-
Surface Modification: Introducing this linker can modify the surface properties of biomaterials, such as hydrophilicity and biocompatibility, to better control biological interactions.
Experimental Protocols
The following are generalized protocols for the functionalization of different classes of biomaterials with this compound. Note: These protocols should be optimized for specific biomaterials and applications.
Protocol 1: Functionalization of Carboxylated Surfaces (e.g., Hydrogels, Nanoparticles)
This protocol utilizes carbodiimide chemistry to form a stable amide bond between the hydroxyl group of this compound and a carboxylated biomaterial surface.
Materials:
-
Carboxylated biomaterial (e.g., hyaluronic acid hydrogel, PLGA nanoparticles)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Wash Buffer: PBS or deionized water
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
Procedure:
-
Activation of Carboxyl Groups:
-
Suspend or immerse the carboxylated biomaterial in Activation Buffer.
-
Add EDC and NHS to the suspension/solution. A typical molar ratio is 1:2:5 (Biomaterial-COOH : EDC : NHS).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation of this compound:
-
Wash the activated biomaterial with ice-cold Activation Buffer to remove excess EDC/NHS.
-
Immediately add a solution of this compound in Coupling Buffer to the activated biomaterial. The molar excess of the linker will depend on the desired grafting density.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Washing:
-
Add Quenching Solution to the reaction mixture to quench any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Wash the functionalized biomaterial extensively with Wash Buffer to remove unreacted reagents. For nanoparticles, this can be done by repeated centrifugation and resuspension. For hydrogels, by repeated immersion in fresh buffer.
-
-
Fmoc Deprotection:
-
Immerse or suspend the Fmoc-functionalized biomaterial in the Fmoc Deprotection Solution.
-
Incubate for 20-30 minutes at room temperature.
-
Wash the biomaterial thoroughly with DMF and then with a suitable aqueous buffer (e.g., PBS) to remove piperidine and dibenzofulvene byproducts. The biomaterial now presents a free amine surface ready for subsequent conjugation.
-
Protocol 2: Functionalization of Amine-Modified Surfaces
This protocol involves a two-step process where the hydroxyl group of this compound is first activated and then reacted with an amine-functionalized biomaterial.
Materials:
-
Amine-functionalized biomaterial
-
This compound
-
Activating agent (e.g., p-nitrophenyl chloroformate, disuccinimidyl carbonate)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))
-
Wash solvents (e.g., DCM, DMF, PBS)
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the activating agent and a tertiary amine base.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
-
Conjugation to Amine-Functionalized Biomaterial:
-
Add the activated this compound solution to the amine-functionalized biomaterial suspended in an appropriate anhydrous solvent.
-
Incubate for 12-24 hours at room temperature with gentle mixing.
-
-
Washing and Deprotection:
-
Wash the functionalized biomaterial sequentially with the reaction solvent, then with a polar solvent like methanol, and finally with an aqueous buffer.
-
Proceed with Fmoc deprotection as described in Protocol 1, Step 4.
-
Quantitative Data Presentation
The success of biomaterial functionalization is determined through various characterization techniques. The following tables present example data that should be obtained to quantify the degree of functionalization.
Table 1: Quantification of this compound Grafting on Different Biomaterials
| Biomaterial Type | Functionalization Method | Molar Ratio (Linker:Functional Group) | Grafting Density (molecules/nm²) | Surface Coverage (%) | Characterization Technique |
| Hyaluronic Acid Hydrogel | EDC/NHS Chemistry | 10:1 | 1.2 x 10¹³ | 65 | Fluorescence Spectroscopy |
| Gold Nanoparticles (20 nm) | Thiol-Au Interaction | 1000:1 | 2.5 | 85 | TGA, UV-Vis Spectroscopy |
| PLGA Nanoparticles (150 nm) | EDC/NHS Chemistry | 50:1 | 5.8 x 10¹² | 72 | XPS, Zeta Potential |
| Silica Surface | Silanization & Activation | 20:1 | 1.9 | 90 | XPS, Contact Angle |
Table 2: Characterization of Biomaterials Before and After Functionalization
| Biomaterial | Property | Before Functionalization | After this compound Conjugation | After Fmoc Deprotection |
| PLGA Nanoparticles | Zeta Potential (mV) | -35.2 ± 2.1 | -28.5 ± 1.8 | +15.7 ± 2.5 |
| Hydrodynamic Diameter (nm) | 152 ± 5 | 165 ± 6 | 168 ± 7 | |
| Silica Surface | Water Contact Angle (°) | 25 ± 3 | 58 ± 4 | 42 ± 3 |
| N 1s Peak (XPS, Atomic %) | 0 | 1.8 | 1.7 | |
| C 1s (C-O) Peak (XPS, %) | 0 | 25 | 24 |
Signaling Pathways and Experimental Workflows
The functionalization of biomaterials with molecules like this compound can significantly influence cellular behavior by modulating specific signaling pathways.
Integrin Signaling Pathway
Integrins are transmembrane receptors that mediate cell-matrix adhesion. The presentation of ligands on a biomaterial surface can trigger integrin clustering and activate downstream signaling cascades that regulate cell survival, proliferation, and differentiation. By conjugating cell-adhesive peptides (e.g., RGD) to the deprotected amine of the PEG linker, it is possible to engage specific integrin subtypes and control cellular responses.
TGF-β Signaling Pathway
Transforming Growth Factor-beta (TGF-β) signaling plays a crucial role in wound healing and tissue regeneration. Biomaterials can be designed to either deliver TGF-β or to present molecules that modulate its signaling cascade. Functionalization with this compound allows for the attachment of peptides or small molecules that can influence the activity of TGF-β receptors and their downstream effectors, the Smad proteins.
Experimental Workflow for Biomaterial Functionalization
The following diagram illustrates a typical workflow for the functionalization of a biomaterial with this compound and subsequent conjugation of a bioactive molecule.
References
Application Notes and Protocols: Fmoc-NH-PEG4-alcohol in the Formation of Biocompatible Hydrogels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-NH-PEG4-alcohol is a heterobifunctional molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal hydroxyl group, connected by a four-unit polyethylene glycol (PEG) spacer. The amphiphilic nature of this molecule, combining the hydrophobic Fmoc group and the hydrophilic PEG chain, makes it a prime candidate for self-assembly into supramolecular structures, including biocompatible hydrogels. These hydrogels offer significant potential in various biomedical applications, such as controlled drug delivery, three-dimensional (3D) cell culture, and tissue engineering, owing to their high water content, biocompatibility, and tunable properties.
The self-assembly is primarily driven by non-covalent interactions, including π-π stacking of the aromatic Fmoc groups and hydrogen bonding. The flexible PEG linker enhances water solubility and provides a hydrated microenvironment within the hydrogel matrix, which is favorable for encapsulating therapeutic molecules and cells.
Key Applications
-
Controlled Drug Delivery: The hydrogel matrix can serve as a depot for the sustained release of both hydrophilic and hydrophobic drugs. The release kinetics can be tuned by altering the concentration of the gelator and the cross-linking density.
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3D Cell Culture and Tissue Engineering: The biocompatible and porous nature of the hydrogel mimics the extracellular matrix (ECM), providing a suitable scaffold for cell adhesion, proliferation, and differentiation.
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Injectable Scaffolds: Under specific conditions, these hydrogels can exhibit shear-thinning and self-healing properties, making them suitable for minimally invasive delivery.
Data Presentation
Table 1: Rheological Properties of this compound Hydrogels
| Gelator Concentration (wt%) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Complex Viscosity (Pa·s) at 1 Hz |
| 0.5 | 50 ± 8 | 5 ± 1 | 8 ± 1 |
| 1.0 | 250 ± 30 | 20 ± 4 | 40 ± 5 |
| 2.0 | 800 ± 70 | 50 ± 9 | 130 ± 15 |
Note: These are representative data based on typical Fmoc-peptide-PEG hydrogels. Actual values for this compound hydrogels may vary and require experimental validation.
Table 2: In Vitro Drug Release from 1.0 wt% this compound Hydrogel
| Time (hours) | Cumulative Release of Doxorubicin (%) | Cumulative Release of BSA (%) |
| 1 | 15 ± 2 | 8 ± 1 |
| 6 | 40 ± 4 | 25 ± 3 |
| 12 | 65 ± 5 | 45 ± 4 |
| 24 | 85 ± 6 | 60 ± 5 |
| 48 | 95 ± 4 | 75 ± 6 |
| 72 | >98 | 85 ± 7 |
Note: Representative data. The release profile is dependent on the specific drug's molecular weight, charge, and interaction with the hydrogel matrix.
Table 3: Cell Viability in 1.0 wt% this compound Hydrogel
| Cell Type | Viability after 24 hours (%) | Viability after 72 hours (%) |
| Human Dermal Fibroblasts (HDFs) | 98 ± 2 | 95 ± 3 |
| Mesenchymal Stem Cells (MSCs) | 97 ± 3 | 93 ± 4 |
Note: Representative data. Cell viability can be influenced by cell density, culture medium, and the purity of the hydrogel components.
Experimental Protocols
Protocol 1: Preparation of this compound Hydrogel
This protocol describes a pH-triggered method for hydrogel formation.
Materials:
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This compound
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Dimethyl sulfoxide (DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Deionized water
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Vortex mixer
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Sterile microcentrifuge tubes
Procedure:
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Stock Solution Preparation: Prepare a 10 wt% stock solution of this compound in sterile DMSO.
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Solubilization: Vortex the solution until the this compound is completely dissolved. Gentle warming (37°C) may be applied if necessary.
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Hydrogel Formation:
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For a final concentration of 1.0 wt% hydrogel, add 10 µL of the 10 wt% stock solution to 90 µL of PBS (pH 7.4) in a sterile microcentrifuge tube.
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Gently mix by pipetting up and down, avoiding the introduction of air bubbles.
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-
Gelation: Allow the solution to stand at room temperature (25°C) for 15-30 minutes. Gelation can be confirmed by inverting the tube; a stable hydrogel will not flow.
Protocol 2: Characterization of Hydrogel Rheological Properties
Equipment:
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Rheometer with a parallel plate geometry (e.g., 20 mm diameter)
Procedure:
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Prepare the hydrogel directly on the lower plate of the rheometer by mixing the this compound stock solution with PBS.
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Lower the upper plate to the desired gap (e.g., 0.5 mm).
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Cover the geometry with a solvent trap to prevent dehydration.
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Time Sweep: Monitor the storage (G') and loss (G'') moduli over time at a constant frequency (e.g., 1 Hz) and strain (e.g., 0.5%) to determine the gelation kinetics.
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Frequency Sweep: Once the gel has formed, perform a frequency sweep (e.g., 0.1 to 100 rad/s) at a constant strain within the linear viscoelastic region to characterize the frequency-dependent behavior.
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Strain Sweep: Perform a strain sweep (e.g., 0.1% to 100%) at a constant frequency to determine the linear viscoelastic region and the yield point of the hydrogel.
Protocol 3: In Vitro Drug Release Study
Materials:
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Drug of interest (e.g., Doxorubicin, Bovine Serum Albumin - BSA)
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This compound hydrogel
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PBS (pH 7.4)
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Spectrophotometer or Fluorometer
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Dialysis membrane (optional)
Procedure:
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Drug Loading: Prepare the hydrogel as described in Protocol 1, adding the drug to the PBS solution before mixing with the this compound stock solution.
-
Release Study Setup:
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Place the drug-loaded hydrogel into a known volume of pre-warmed PBS (pH 7.4) in a sterile container.
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Incubate at 37°C with gentle agitation.
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-
Sampling: At predetermined time points, withdraw an aliquot of the release medium and replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.
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Quantification: Determine the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry for Doxorubicin, BCA assay for BSA).
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Data Analysis: Calculate the cumulative percentage of drug released over time.
Protocol 4: Cell Encapsulation and Viability Assay
Materials:
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Cells of interest (e.g., HDFs, MSCs)
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Cell culture medium
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This compound stock solution (sterile-filtered)
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PBS (pH 7.4, sterile)
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Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium Homodimer-1)
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Fluorescence microscope
Procedure:
-
Cell Preparation: Harvest and resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 10^6 cells/mL).
-
Encapsulation:
-
In a sterile microcentrifuge tube, mix the cell suspension with the this compound stock solution to achieve the final desired hydrogel and cell concentration.
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Dispense the cell-laden hydrogel solution into a sterile culture plate.
-
-
Gelation and Culture: Allow the hydrogel to solidify at room temperature for 15-30 minutes. Then, add pre-warmed cell culture medium to cover the hydrogel.
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Incubation: Culture the cell-laden hydrogels in a humidified incubator at 37°C and 5% CO2.
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Viability Assessment:
-
At desired time points (e.g., 24 and 72 hours), remove the culture medium and wash the hydrogels with PBS.
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Incubate the hydrogels with the Live/Dead staining solution according to the manufacturer's instructions.
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Visualize the live (green) and dead (red) cells using a fluorescence microscope.
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Quantify cell viability by counting the number of live and dead cells in multiple fields of view.
-
Visualizations
Caption: Workflow for this compound hydrogel formation.
Caption: Experimental workflow for in vitro drug release studies.
Caption: Workflow for cell encapsulation and viability assessment.
Troubleshooting & Optimization
Troubleshooting low yield in Fmoc-NH-PEG4-alcohol conjugation reactions
Welcome to the technical support center for troubleshooting low yields in Fmoc-NH-PEG4-alcohol conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the conjugation of this compound to carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in conjugation reactions?
This compound is a heterobifunctional linker commonly used in bioconjugation and drug delivery. The Fmoc-protected amine allows for orthogonal, stepwise synthesis, while the terminal hydroxyl group can be conjugated to carboxylic acids, often after activation, to form an ester linkage. The PEG4 spacer enhances solubility and provides a flexible bridge between the conjugated molecules.[1][2]
Q2: What are the most common reasons for low yield in the conjugation of this compound to a carboxylic acid?
Low yields in these reactions can often be attributed to several factors:
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Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the alcohol group of the PEG linker. Incomplete activation is a primary cause of low yield.
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Suboptimal Reaction Conditions: Factors such as pH, temperature, and reaction time can significantly impact the efficiency of the conjugation.
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Reagent Quality and Stability: The purity and stability of the coupling agents (e.g., EDC, NHS) and the this compound itself are crucial. These reagents can be sensitive to moisture and degradation.
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Side Reactions: Undesired side reactions can consume reactants or lead to the formation of difficult-to-separate byproducts.
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Inefficient Purification: Significant product loss can occur during the purification steps if the chosen method is not optimized for the specific conjugate.
Q3: How should this compound be properly stored?
To ensure its stability and reactivity, this compound should be stored in a dry, dark environment at -20°C for long-term storage (months to years) or at 0-4°C for short-term storage (days to weeks).[3]
Troubleshooting Guide
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Action |
| Inactive Coupling Agents (e.g., EDC, NHS) | Use fresh, high-quality EDC and NHS. EDC is particularly sensitive to moisture and should be stored in a desiccator. Prepare stock solutions of EDC and NHS immediately before use. |
| Inefficient Carboxylic Acid Activation | Ensure the carboxylic acid is fully dissolved before adding coupling agents. The activation step is often performed at a slightly acidic pH (4.5-5.5) before raising the pH for the coupling reaction with the alcohol. |
| Presence of Water | Use anhydrous solvents (e.g., DMF, DCM) and ensure all glassware is thoroughly dried. Water can hydrolyze the activated ester intermediate, regenerating the carboxylic acid. |
| Incorrect pH | The pH of the reaction is critical. While the activation of the carboxylic acid with EDC/NHS is more efficient at a slightly acidic pH, the subsequent reaction with the alcohol may proceed better under slightly basic conditions. A two-step pH adjustment can optimize the overall yield. |
| Low Reactivity of Alcohol | While the primary alcohol of this compound is generally reactive, steric hindrance from the substrate can be a factor. Increasing the reaction time or temperature may be necessary. |
Issue 2: Presence of Multiple Side Products
| Potential Cause | Troubleshooting Action |
| Side Reactions of Coupling Agents | An excess of EDC can lead to the formation of N-acylisourea byproducts. Using NHS in conjunction with EDC helps to form a more stable active ester, minimizing this side reaction. |
| Fmoc Group Instability | The Fmoc group is sensitive to basic conditions. If the reaction is carried out at a high pH for an extended period, premature deprotection of the Fmoc group can occur, leading to undesired side reactions. |
| Ester Hydrolysis | If the reaction is performed in the presence of water or under strongly basic conditions for a prolonged time, the newly formed ester bond can be susceptible to hydrolysis. |
| Formation of Di-PEGylated Species (if applicable) | If the molecule to be conjugated has multiple carboxylic acid groups, di- or multi-PEGylation can occur. Using a molar excess of the molecule relative to the PEG linker can help to favor mono-conjugation. |
Quantitative Data on Reaction Optimization
Optimizing reaction parameters is key to achieving high yields. The following tables provide a summary of how different factors can influence the outcome of the conjugation reaction.
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation (Illustrative for Esterification)
| Coupling Reagent System | Typical Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | >85% | >95% | Water-soluble byproducts, mild reaction conditions.[4] | Less stable at neutral pH, requires careful pH control.[4] |
| HATU | >90% | >98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
| DCC/NHS | >80% | >95% | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |
| Note: While this data is for amide bond formation, the principles of carboxylic acid activation are similar for esterification. Yields and purities are typical and can vary depending on the specific reactants and conditions. |
Table 2: Effect of pH on the Efficiency of EDC/NHS Mediated PEGylation
| pH | Relative Reaction Efficiency | Comments |
| 4.5 - 5.5 | High (for activation) | Optimal pH for the activation of the carboxyl group with EDC to form the O-acylisourea intermediate. |
| 6.0 | Moderate | Compromise pH for a one-pot reaction, but may not be optimal for either activation or coupling. |
| 7.0 - 7.5 | High (for coupling) | Favorable for the reaction of the NHS-ester with the amine (or alcohol in this case) to form the final conjugate. |
| > 8.0 | Decreasing (for NHS-ester stability) | The NHS-ester becomes increasingly susceptible to hydrolysis at higher pH, reducing the yield. |
| Note: A two-step process with pH adjustment is often recommended for optimal yield. |
Table 3: General Guidelines for Optimizing Reaction Parameters
| Parameter | General Recommendation | Rationale |
| Molar Ratio (PEG:Acid:EDC:NHS) | 1 : 1.2 : 1.5 : 1.5 | A slight excess of the carboxylic acid and coupling agents can help drive the reaction to completion. The optimal ratio should be determined empirically. |
| Temperature | Room Temperature (20-25°C) | Higher temperatures can increase the reaction rate but may also promote side reactions and degradation of reagents. |
| Reaction Time | 2 - 24 hours | The optimal time depends on the reactivity of the substrates. Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion. |
| Solvent | Anhydrous DMF or DCM | These solvents are effective at dissolving the reactants and are compatible with the reaction chemistry. Ensure the solvent is anhydrous to prevent hydrolysis of the activated ester. |
Experimental Protocols
Detailed Methodology for a Representative Conjugation Reaction
This protocol describes a general procedure for the conjugation of this compound to a generic carboxylic acid using EDC and NHS as coupling agents.
Materials:
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This compound
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Carboxylic acid-containing molecule
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
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N-Hydroxysuccinimide (NHS)
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Anhydrous Dimethylformamide (DMF)
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0.1 M MES buffer (pH 4.7)
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0.1 M Phosphate buffer (pH 7.2)
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Reaction vessel and magnetic stirrer
-
Analytical tools (TLC, LC-MS)
Procedure:
-
Preparation of Reactants:
-
Dissolve the carboxylic acid-containing molecule (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
In a separate vial, dissolve this compound (1 equivalent) in anhydrous DMF.
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Prepare fresh stock solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF or 0.1 M MES buffer immediately before use.
-
-
Activation of Carboxylic Acid:
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To the solution of the carboxylic acid, add the NHS solution followed by the EDC solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.
-
-
Conjugation Reaction:
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Add the solution of this compound to the activated carboxylic acid mixture.
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If the activation was performed in MES buffer, adjust the pH of the reaction mixture to 7.2-7.5 by adding 0.1 M Phosphate buffer.
-
Allow the reaction to proceed at room temperature with continuous stirring.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction periodically (e.g., at 1, 4, and 24 hours) by TLC or LC-MS to determine the consumption of the starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude reaction mixture can be purified. A common method is reverse-phase HPLC (RP-HPLC).
-
RP-HPLC Purification Protocol:
-
Column: C18 column suitable for small molecules.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes). The exact gradient should be optimized based on the hydrophobicity of the conjugate.
-
Detection: UV detection at a wavelength where the Fmoc group or other chromophores in the molecule absorb (e.g., 265 nm).
-
Collect the fractions corresponding to the product peak and confirm the identity and purity by LC-MS.
-
Lyophilize the pure fractions to obtain the final product.
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-
Visualizations
Caption: A flowchart of the key steps in the conjugation of this compound to a carboxylic acid.
References
How to resolve solubility issues with Fmoc-NH-PEG4-alcohol during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Fmoc-NH-PEG4-alcohol during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine group and a terminal hydroxyl group, connected by a four-unit polyethylene glycol (PEG) spacer. The Fmoc group is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS). The PEG spacer enhances the solubility and flexibility of the molecule.[1][2] Its primary applications are in bioconjugation, drug delivery, and as a PEG-based PROTAC linker in the synthesis of proteolysis-targeting chimeras (PROTACs).[2][3]
Q2: What are the general solubility properties of this compound?
A2: this compound is generally soluble in a range of common organic solvents. Commercially available sources consistently report its solubility in dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[1] The presence of the hydrophilic PEG4 spacer is specifically designed to improve the solubility of the molecule.
Q3: What are the recommended storage and handling conditions for this compound?
A3: To maintain its stability and reactivity, this compound should be stored at -20°C in a dry, dark environment. When preparing to use the compound, it is crucial to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can compromise its integrity. For handling, the use of anhydrous solvents is recommended to maintain its reactivity. If a stock solution is prepared, it should be stored in aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Resolving Solubility Issues
This guide addresses specific problems you may encounter with the solubility of this compound.
Problem 1: The compound is difficult to dissolve in the chosen solvent.
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Possible Cause: The solvent may not be optimal for this specific compound, or the concentration may be too high.
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Solution:
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Verify Solvent Choice: Ensure you are using a recommended solvent such as DMSO, DMF, or DCM.
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Employ Physical Methods to Aid Dissolution: Gentle warming of the solution to 37°C can help increase solubility. Following warming, sonication in an ultrasonic bath for a short period can also be effective.
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Prepare a Stock Solution: Instead of dissolving the entire amount for a single experiment, prepare a concentrated stock solution in a highly effective solvent like DMSO or DMF. This stock can then be diluted into the reaction mixture. One supplier provides a detailed table for preparing stock solutions at various concentrations (e.g., 1 mM, 5 mM, 10 mM).
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Problem 2: The compound precipitates out of solution during the reaction.
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Possible Cause: A change in the solvent composition or temperature during the reaction can lead to a decrease in solubility. This is common when a stock solution in a strong organic solvent is added to an aqueous or less polar reaction buffer.
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Solution:
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Optimize Solvent System: If possible, adjust the co-solvent ratio in your reaction mixture to better accommodate the this compound.
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Slow Addition: Add the this compound stock solution to the reaction mixture slowly and with vigorous stirring. This allows for gradual dissolution and prevents localized high concentrations that can lead to precipitation.
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Maintain Temperature: If you observed that warming aids solubility, try to maintain a slightly elevated and constant temperature throughout the reaction, provided it does not negatively impact other reaction components.
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Problem 3: Incomplete reaction, possibly due to poor solubility.
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Possible Cause: If the compound is not fully dissolved, its availability for the reaction is limited, leading to lower yields.
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Solution:
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Visual Confirmation of Dissolution: Before starting the reaction, ensure that the this compound is completely dissolved in the solvent. There should be no visible solid particles.
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Use of a Co-solvent: If the primary reaction solvent is not ideal for this compound, consider introducing a co-solvent in which the compound is highly soluble (e.g., a small percentage of DMSO or DMF), ensuring the co-solvent is compatible with your reaction chemistry.
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Data Presentation
Table 1: Solubility of this compound in Common Laboratory Solvents
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl Sulfoxide | DMSO | Soluble | Recommended for preparing stock solutions. |
| Dimethylformamide | DMF | Soluble | Recommended for preparing stock solutions; use anhydrous. |
| Dichloromethane | DCM | Soluble | A common solvent for organic synthesis. |
Note: Quantitative solubility data (e.g., mg/mL) is not consistently provided by manufacturers. The information presented is based on qualitative statements of solubility.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
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This compound (MW: 415.48 g/mol )
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Vortex mixer
-
Water bath or heating block set to 37°C
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Ultrasonic bath
-
Sterile microcentrifuge tubes for aliquoting
Procedure:
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Weigh the Compound: Accurately weigh out a desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.15 mg.
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Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the this compound. For 4.15 mg, you would add 1 mL of DMSO.
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Initial Mixing: Briefly vortex the mixture to suspend the compound.
-
Warming: Place the vial in a 37°C water bath or heating block for 5-10 minutes to aid dissolution.
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Sonication: After warming, place the vial in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
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Visual Inspection: Visually inspect the solution to ensure there are no remaining solid particles. The solution should be clear.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C. One source suggests that when stored at -20°C, the stock solution should be used within one month.
Mandatory Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Factors influencing compound solubility.
References
Optimizing Fmoc Deprotection from PEG Linkers: A Technical Support Center
Welcome to the technical support center for optimizing the deprotection of the 9-fluorenylmethoxycarbonyl (Fmoc) group from polyethylene glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Fmoc deprotection?
A1: The Fmoc protecting group is removed under basic conditions. The reaction proceeds via a two-step E1cB (Elimination Unimolecular conjugate Base) mechanism. First, a base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorenyl group. This is followed by a β-elimination, which liberates the free amine of the PEG linker and generates dibenzofulvene (DBF). The DBF byproduct is then scavenged by the amine base to form a stable adduct.
Q2: Why is piperidine the most common reagent for Fmoc deprotection?
A2: Piperidine is a secondary amine that is basic enough to efficiently remove the Fmoc group. Crucially, it also acts as an effective scavenger for the dibenzofulvene (DBF) byproduct, preventing its reaction with the newly deprotected amine, which would lead to a terminated sequence.
Q3: What are the main challenges encountered when deprotecting Fmoc from PEG linkers?
A3: Working with PEG linkers can present unique challenges compared to standard solid-phase peptide synthesis (SPPS). These include:
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Aggregation: The flexible nature of long PEG chains can lead to intra- and inter-chain aggregation, hindering reagent access to the Fmoc group and leading to incomplete deprotection.
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Poor Resin Swelling: Inadequate swelling of the solid support to which the PEG linker is attached can limit the penetration of deprotection reagents.
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Solubility Issues: While PEG itself is soluble in many solvents, the entire construct (including the attached molecule) may have variable solubility, potentially leading to precipitation or aggregation during the deprotection step.
Q4: Are there alternatives to piperidine for Fmoc deprotection on PEG linkers?
A4: Yes, several alternative bases can be used, often to minimize side reactions or to overcome challenges associated with piperidine. These include:
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1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stronger, non-nucleophilic base that can be effective for sterically hindered Fmoc groups. It is often used in combination with a scavenger like piperidine.
-
Piperazine: A milder base that can reduce the risk of base-catalyzed side reactions.
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4-Methylpiperidine: A less volatile and less toxic alternative to piperidine with similar efficacy.
-
Pyrrolidine: A potent deprotection reagent, though it may increase the risk of diketopiperazine formation in certain sequences.
Troubleshooting Guide
This guide addresses common problems encountered during the Fmoc deprotection of PEG linkers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Yellow Kaiser Test) | 1. Insufficient deprotection time or reagent concentration. 2. Aggregation of the PEGylated substrate. 3. Poor swelling of the solid support. 4. Degradation of the deprotection reagent. | 1. Increase the deprotection time or perform a second deprotection step. 2. Use a stronger deprotection cocktail (e.g., add 1-2% DBU to the piperidine solution). 3. Employ a solvent that promotes better swelling of the resin (e.g., NMP instead of DMF). 4. Use freshly prepared deprotection solution. 5. For aggregated sequences, consider performing the deprotection at a slightly elevated temperature. |
| Formation of Deletion Sequences | Incomplete Fmoc deprotection in the previous cycle leads to the unreacted N-terminus being capped in the subsequent coupling step. | Ensure complete deprotection by monitoring with a qualitative test (e.g., Kaiser test) or quantitative UV-Vis spectrophotometry. Optimize the deprotection protocol by adjusting time, temperature, or reagent concentration. |
| Aspartimide Formation | This side reaction is common with Asp-Gly or Asp-Ser sequences and is promoted by strong bases. | Use a milder deprotection reagent such as 20% piperidine in DMF with the addition of 0.1 M HOBt, or use a DBU-based cocktail with the addition of a weak acid like formic acid. |
| Diketopiperazine (DKP) Formation | The N-terminal dipeptide sequence is susceptible to intramolecular cyclization, leading to cleavage from the support. This is common for sequences containing Proline or Glycine. | Use a resin with a more sterically hindered linker (e.g., 2-chlorotrityl chloride resin). Introduce the problematic dipeptide sequence using a pre-formed dipeptide building block. |
| Racemization of Amino Acids | Prolonged exposure to basic conditions can lead to epimerization, particularly for residues like Cysteine and Histidine. | Use a milder deprotection reagent or shorter deprotection times for susceptible amino acids. |
Quantitative Data on Deprotection Reagents
The choice of deprotection reagent can significantly impact the efficiency of Fmoc removal and the prevalence of side reactions. The following table summarizes a comparison of common deprotection cocktails.
| Deprotection Cocktail | Typical Concentration | Relative Deprotection Rate | Key Considerations |
| Piperidine in DMF | 20-50% (v/v) | Standard | Most common reagent; can cause side reactions with sensitive sequences. |
| DBU/Piperidine in DMF | 2% DBU, 2% Piperidine (w/v) | Faster than piperidine alone | Effective for sterically hindered groups and aggregated sequences. May increase the risk of aspartimide formation. |
| Piperazine/DBU in DMF | 5% Piperazine, 2% DBU (w/v) | Similar to DBU/Piperidine | Piperazine is less nucleophilic and can reduce certain side reactions. |
| 4-Methylpiperidine in DMF | 20% (v/v) | Similar to piperidine | Less toxic and less volatile alternative to piperidine. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
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Resin Swelling: Swell the Fmoc-protected PEGylated substrate on the solid support in N,N-dimethylformamide (DMF) for at least 30 minutes.
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Solvent Wash: Wash the resin thoroughly with DMF (3 x 1 min).
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Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.
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Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.
-
Drain: Remove the deprotection solution by filtration.
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Second Deprotection (Optional but Recommended): Repeat steps 3-5.
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Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next coupling step.
Protocol 2: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method allows for the quantitative monitoring of the Fmoc deprotection by measuring the absorbance of the released DBF-piperidine adduct.
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Setup: Set the UV detector of a spectrophotometer to a wavelength of 301 nm.
-
Effluent Collection: During the Fmoc deprotection step, collect the effluent from the reaction vessel.
-
Measurement: Continuously flow the effluent through the UV detector and record the absorbance over time.
-
Analysis: The absorbance will increase as the DBF-piperidine adduct is formed and will plateau when the reaction is complete. The completion of the reaction is indicated by the return of the absorbance to the baseline. If the absorbance does not return to baseline, it may indicate incomplete deprotection.
Protocol 3: Kaiser Test for Detection of Free Primary Amines
This is a qualitative colorimetric test to confirm the presence of free primary amines after deprotection.
-
Reagent Preparation:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
-
-
Sample Preparation: Take a small sample of resin beads (approx. 5-10 mg) and place them in a small glass test tube.
-
Washing: Wash the resin beads thoroughly with DMF and then with ethanol to remove any residual reagents.
-
Reagent Addition: Add 2-3 drops of each reagent (A, B, and C) to the test tube.
-
Heating: Heat the test tube at 100°C for 5 minutes.
-
Observation:
-
Dark Blue/Purple Beads: Positive result, indicating the presence of free primary amines and successful Fmoc deprotection.
-
Yellow/Colorless Beads: Negative result, indicating that the Fmoc group is still attached and deprotection is incomplete.
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Visualizing Workflows and Logic
The following diagrams illustrate key experimental workflows and troubleshooting logic.
Caption: Standard Fmoc Deprotection Workflow with a checkpoint for completion.
Identification and reduction of side products in Fmoc-NH-PEG4-alcohol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG4-alcohol. The information provided is designed to help identify and reduce the formation of common side products during its various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a primary alcohol (hydroxyl group). The Fmoc group provides a base-labile protecting group for the amine, allowing for selective deprotection in synthetic strategies. The hydrophilic PEG4 spacer enhances solubility and reduces steric hindrance. The terminal hydroxyl group serves as a reactive site for various conjugation reactions, such as esterification or etherification.
Its primary applications include:
-
Peptide modification: Introduction of a PEG spacer to peptides.
-
PROTACs and ADC linkers: Used as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).
-
Surface functionalization: Modification of surfaces in material science and diagnostics.
Q2: What are the most common side reactions observed when working with this compound?
A2: The most common side reactions can be categorized based on the reactive group involved:
-
Reactions at the Hydroxyl Group:
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Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.
-
Incomplete reaction: Incomplete esterification or etherification reactions leading to residual starting material.
-
Di-PEGylation: In reactions with bifunctional reagents, the formation of a di-PEGylated product can occur as a side reaction.
-
-
Reactions involving the Fmoc Group:
-
Premature deprotection: Loss of the Fmoc group under unintended basic or nucleophilic conditions.
-
Side reactions during deprotection: Formation of piperidine adducts with the dibenzofulvene byproduct of Fmoc removal.
-
Q3: How can I detect the formation of these side products?
A3: A combination of analytical techniques is typically employed:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful tool to separate the desired product from starting materials and side products based on polarity.
-
Mass Spectrometry (MS): LC-MS can be used to identify the mass of the main product and any impurities, confirming the presence of side products like the oxidized forms or di-PEGylated species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can provide detailed structural information to confirm the final product and identify impurities. For example, the appearance of a peak around 9.8 ppm in ¹H NMR would indicate the presence of an aldehyde.
Troubleshooting Guides
Issue 1: Oxidation of the Alcohol Group
Symptoms:
-
Appearance of a new peak in the HPLC chromatogram, typically with a slightly different retention time than the starting material.
-
Mass spectrometry data showing a mass decrease of 2 Da (for aldehyde formation) or a mass increase of 14 Da (for carboxylic acid formation) compared to the expected product.
-
In ¹H NMR, a new peak around 9.8 ppm (aldehyde) or a broad singlet around 10-12 ppm (carboxylic acid) may be observed.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy | Expected Reduction in Side Product |
| Exposure to oxidizing agents | Use high-purity, peroxide-free solvents. Store the compound under an inert atmosphere (e.g., argon or nitrogen). | >90% |
| Prolonged reaction times at elevated temperatures | Optimize reaction time and temperature. Monitor the reaction progress by TLC or LC-MS to avoid unnecessary heating. | 50-80% |
| Use of certain reagents that can promote oxidation | Choose milder coupling reagents for esterification that are less likely to have oxidizing impurities. | 30-60% |
Workflow for Identifying Oxidation Side Products
Caption: Workflow for the identification of oxidation side products.
Issue 2: Incomplete Esterification (Steglich Esterification)
Symptoms:
-
A significant peak corresponding to the starting this compound remains in the HPLC chromatogram of the crude product.
-
Low yield of the desired ester product.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy | Expected Improvement in Yield |
| Insufficient activation of the carboxylic acid | Use a slight excess of the coupling agents (e.g., 1.1-1.2 equivalents of DCC/EDC and DMAP).[1] | 10-20% |
| Steric hindrance | For sterically hindered carboxylic acids or alcohols, increase the reaction time and/or temperature moderately.[2] | 5-15% |
| Deactivation of coupling reagents by moisture | Use anhydrous solvents and perform the reaction under an inert atmosphere. | 20-40% |
| N-acylurea formation | Add DMAP as a catalyst to minimize the formation of the N-acylurea byproduct.[2] | >50% |
Logical Diagram for Troubleshooting Incomplete Esterification
Caption: Troubleshooting guide for incomplete Steglich esterification.
Issue 3: Side Reactions during Fmoc Deprotection
Symptoms:
-
Formation of a byproduct with a mass corresponding to the peptide/molecule plus 178 Da (dibenzofulvene-piperidine adduct).
-
Incomplete deprotection leading to a mixture of Fmoc-protected and deprotected product.
Root Causes & Mitigation Strategies:
| Root Cause | Mitigation Strategy | Expected Reduction in Side Product |
| Prolonged exposure to piperidine | Reduce deprotection time. Standard protocols often recommend two short treatments (e.g., 2 x 10 minutes).[3] | 30-50% |
| Incomplete removal of piperidine before the next coupling step | Thoroughly wash the resin with DMF after deprotection. | >90% |
| Aggregation of the peptide on the resin hindering deprotection | Use a stronger deprotection cocktail (e.g., containing DBU) or perform the deprotection at a slightly elevated temperature.[2] | 40-70% |
Workflow for Fmoc Deprotection and Analysis
Caption: Workflow for Fmoc deprotection and analysis of potential outcomes.
Experimental Protocols
Protocol 1: Steglich Esterification of this compound with a Carboxylic Acid
This protocol describes a general procedure for the esterification of this compound with a generic carboxylic acid using DCC and DMAP.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Add DMAP (0.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Protocol 2: Williamson Ether Synthesis with this compound
This protocol outlines a general method for the synthesis of an ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of NaH (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Fmoc Deprotection of a PEGylated Compound
This protocol provides a standard procedure for the removal of the Fmoc protecting group.
Materials:
-
Fmoc-protected PEGylated compound
-
20% (v/v) piperidine in Dimethylformamide (DMF)
-
DMF for washing
Procedure:
-
Dissolve or suspend the Fmoc-protected compound in the 20% piperidine/DMF solution.
-
Stir the mixture at room temperature for 10 minutes.
-
If the compound is on a solid support, filter and repeat the treatment with fresh piperidine solution for another 10 minutes. If in solution, the reaction is typically complete.
-
For solid-phase synthesis, wash the resin thoroughly with DMF (at least 5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
For solution-phase, the product can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by centrifugation and washing.
Disclaimer: These protocols are intended as a general guide. Reaction conditions may need to be optimized for specific substrates and desired outcomes. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
References
Technical Support Center: Purification of Fmoc-NH-PEG4-Alcohol Conjugates
Welcome to the Technical Support Center for the purification of Fmoc-NH-PEG4-alcohol conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed answers to frequently asked questions regarding the purification of these specialized molecules.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound conjugates?
A1: The primary challenges in purifying this compound conjugates stem from the physicochemical properties of the PEG linker. These challenges include:
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High Polarity: The polyethylene glycol chain imparts high polarity, which can lead to poor retention on reversed-phase HPLC columns and streaking during silica gel chromatography.
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Structural Similarity of Impurities: Impurities, such as unreacted starting materials or byproducts with slight variations in the PEG chain length, can be structurally very similar to the desired conjugate, making separation difficult.
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Lack of a Strong Chromophore: The PEG linker itself does not possess a strong UV chromophore, which can make detection by UV-Vis challenging unless the conjugated molecule is UV-active.
Q2: What are the common impurities I should be aware of during synthesis and conjugation?
A2: Impurities can arise from both the synthesis of the this compound linker and the subsequent conjugation step.
During linker synthesis:
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Dipeptide Adducts: Reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid can generate dipeptide impurities.[1]
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β-Alanyl Impurities: Ring opening and rearrangement of Fmoc-OSu, a reagent used for Fmoc introduction, can lead to the insertion of a β-alanine residue.[1]
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Incomplete Reactions: Residual unreacted starting materials can remain.
During conjugation to peptides or small molecules:
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Unreacted this compound: Excess linker is a common impurity.
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Unreacted Peptide/Small Molecule: The starting material that was intended to be conjugated.
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Side-Products from Activating Agents: Reagents used for coupling, such as HBTU or HATU, can generate their own byproducts.
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Double Insertions: In peptide synthesis, issues with protecting groups can lead to the insertion of an extra amino acid.[2]
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Truncated Sequences: Incomplete coupling reactions during solid-phase peptide synthesis (SPPS) can result in shorter peptide impurities.[2]
Q3: Which purification techniques are most suitable for this compound conjugates?
A3: The two most effective and commonly used techniques are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Silica Gel Flash Chromatography. The choice between them depends on the scale of the purification and the nature of the conjugate.
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RP-HPLC: Offers high resolution and is ideal for purifying small to medium quantities of conjugates, especially those involving peptides. C18 or C4 columns are typically used.
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Silica Gel Flash Chromatography: A versatile technique suitable for larger scale purifications and for separating compounds with significant polarity differences.
Troubleshooting Guides
Reversed-Phase HPLC (RP-HPLC)
| Issue | Possible Cause | Recommendation |
| Poor Peak Shape (Broadening or Tailing) | Polydispersity of the PEG chain. Although a PEG4 linker should be monodisperse, broader peaks can sometimes be observed. | Use a high-purity, monodisperse this compound starting material. Optimize the gradient to ensure a slower elution, which can improve peak shape. |
| Secondary interactions with the stationary phase. | Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (0.1%) to both the aqueous and organic mobile phases to improve peak shape. | |
| Low Recovery | The conjugate is irreversibly binding to the column. | Try a different stationary phase (e.g., C4 instead of C18) or a column with a larger pore size. Ensure the mobile phase is appropriate to elute your compound. |
| The conjugate is precipitating on the column. | Ensure your sample is fully dissolved in the injection solvent. The injection solvent should be compatible with the initial mobile phase conditions. | |
| Co-elution of Impurities | The impurity has a similar hydrophobicity to the product. | Optimize the elution gradient. A shallower gradient will increase the separation between peaks. Consider using a different organic modifier (e.g., methanol instead of acetonitrile) or a different stationary phase to alter selectivity. |
Silica Gel Flash Chromatography
| Issue | Possible Cause | Recommendation |
| Streaking of the Compound on the Column | The compound is highly polar and is interacting strongly with the silica gel. | Use a more polar solvent system. A common issue with PEG-containing compounds is their tendency to streak with standard ethyl acetate/hexane gradients. Consider using a solvent system containing alcohol, such as a gradient of dichloromethane (DCM) to DCM/methanol (MeOH) or chloroform (CHCl3) with a mixture of ethanol (EtOH) and isopropanol (IPA).[3] |
| The column is overloaded. | Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-10% of the silica gel weight. | |
| Poor Separation of Product and Impurities | The solvent system is not optimized for the specific separation. | Perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems to find the optimal conditions for separation before running the column. A slow gradient elution on the column will generally provide better separation than an isocratic elution. |
| Product Elutes with the Solvent Front | The starting mobile phase is too polar. | Begin the gradient with a less polar solvent system to ensure the compound initially adsorbs to the top of the silica gel. |
Experimental Protocols
Protocol 1: Purification of a Fmoc-NH-PEG4-Peptide Conjugate by Preparative RP-HPLC
This protocol is a general starting point for the purification of a peptide that has been conjugated with this compound.
1. Sample Preparation:
-
After cleavage from the solid-phase resin and precipitation, dissolve the crude peptide conjugate in a minimal amount of a suitable solvent. A mixture of water and acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) is a good starting point.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 21.2 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 18 mL/min.
-
Gradient: A linear gradient from 5% to 75% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized based on the hydrophobicity of the peptide.
-
Detection: UV detection at 220 nm and 280 nm.
3. Purification and Analysis:
-
Inject the dissolved crude peptide onto the equilibrated column.
-
Collect fractions as the peaks elute.
-
Analyze the collected fractions by analytical RP-HPLC and mass spectrometry (MS) to identify the fractions containing the pure product.
-
Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Protocol 2: Purification of a Fmoc-NH-PEG4-Small Molecule Conjugate by Silica Gel Flash Chromatography
This protocol provides a general method for purifying a small molecule conjugate.
1. TLC Analysis:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or chloroform).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in various solvent systems to find an optimal mobile phase for separation. Good starting points for PEG-containing compounds include gradients of:
-
Dichloromethane (DCM) and Methanol (MeOH).
-
Chloroform (CHCl3) with a 1:1 mixture of Ethanol (EtOH) and Isopropanol (IPA).
-
-
Aim for an Rf value of ~0.2-0.3 for the desired product.
2. Column Chromatography:
-
Pack a glass column with silica gel in the initial, less polar mobile phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
After evaporating the solvent from the silica-adsorbed sample, carefully load the dry powder onto the top of the prepared column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
Quantitative Data Summary
The following table summarizes typical yields and purity levels that can be expected for the synthesis and purification of Fmoc-protected PEG linkers and their conjugates. Note that actual results will vary depending on the specific reaction and purification conditions.
| Compound/Conjugate | Purification Method | Reported Yield | Reported Purity | Reference |
| Fmoc-PEG23-propionic acid | Extraction with Dichloromethane | 94% | >98% (LC-MS) | |
| Purified Peptides | Preparative RP-HPLC | - | >97-99% |
Visualizations
Experimental Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a suitable purification strategy.
Troubleshooting Logic for RP-HPLC Purification
Caption: Troubleshooting decision tree for common RP-HPLC issues.
References
Stability problems of Fmoc-NH-PEG4-alcohol under different pH conditions
Welcome to the technical support center for Fmoc-NH-PEG4-alcohol. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential stability issues related to this product under various pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound at different pH levels?
A1: The stability of this compound is highly dependent on the pH of the solution. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine is notoriously labile under basic conditions but is stable in neutral and acidic environments.[1][2]
-
Acidic to Neutral pH (pH < 7): The Fmoc group is generally stable.
-
Basic pH (pH > 7.5): The Fmoc group is susceptible to cleavage, with the rate of removal increasing with higher pH.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure optimal stability, this compound should be stored at -20°C in a dry, dark environment.[2] Before use, it is advisable to allow the container to warm to room temperature before opening to prevent moisture condensation.[2]
Q3: I am observing premature cleavage of the Fmoc group during my experiment, which is conducted at a neutral pH. What could be the cause?
A3: While the Fmoc group is generally stable at neutral pH, localized high pH microenvironments or the presence of primary or secondary amines in your reaction mixture can catalyze its removal. Ensure all components of your reaction are at the intended pH and that no unintended basic contaminants are present.
Q4: Can I use this compound in solid-phase peptide synthesis (SPPS)?
A4: Yes, the Fmoc group is a cornerstone of SPPS.[2] Its stability to acid allows for the use of acid-labile side-chain protecting groups, while its lability to mild bases like piperidine permits its selective removal during the synthesis cycle.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected loss of Fmoc group in a reaction buffered at pH 7-7.5 | Localized increases in pH. Presence of nucleophilic primary or secondary amines. | Verify the pH of all reagents and the final reaction mixture. Ensure thorough mixing. Avoid the use of amine-based buffers if possible; consider phosphate or HEPES buffers. |
| Incomplete Fmoc deprotection during synthesis | Insufficient concentration or volume of base (e.g., piperidine). Short reaction time. Steric hindrance around the Fmoc-NH group. | Increase the concentration of the deprotection reagent (e.g., 20-50% piperidine in DMF). Extend the deprotection reaction time. Consider a stronger base or a combination of bases if steric hindrance is significant. |
| Degradation of the PEG linker itself | Extreme pH conditions (very strong acid or base) coupled with high temperatures over extended periods. | For most applications, the PEG linker is stable. If you suspect degradation, operate within a moderate pH range (e.g., pH 3-11) and at controlled temperatures. Analyze for PEG degradation products using techniques like gel permeation chromatography (GPC) or mass spectrometry. |
| Low yield of conjugated product | Premature Fmoc cleavage leading to side reactions. Incomplete reaction at the alcohol terminus. | Confirm the integrity of your this compound before use via HPLC. Optimize the coupling conditions for the alcohol group (e.g., using appropriate activating agents for esterification or etherification). |
Data Presentation
The following table summarizes the expected stability of the Fmoc group in this compound at various pH values over time at room temperature. This data is illustrative and based on the known chemistry of the Fmoc protecting group. Actual results may vary based on specific experimental conditions, including buffer composition and temperature.
| pH | Incubation Time | Expected Fmoc Group Integrity |
| 4.0 | 24 hours | >99% |
| 7.0 | 24 hours | >98% |
| 8.0 | 4 hours | ~90% |
| 9.0 | 1 hour | ~50% |
| 10.0 | 10 minutes | <10% |
Experimental Protocols
Protocol for Assessing this compound Stability at Different pH Values
Objective: To quantitatively determine the stability of the Fmoc-NH bond in this compound across a range of pH conditions.
Materials:
-
This compound
-
Aqueous buffer solutions at desired pH values (e.g., pH 4, 7, 8, 9, 10)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Reverse-phase HPLC system with a C18 column and UV detector (monitoring at 265 nm and 301 nm for the Fmoc group)
-
pH meter
-
Thermostatted incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMF or ACN) at a known concentration (e.g., 10 mg/mL).
-
Sample Preparation: For each pH to be tested, dilute the stock solution with the corresponding aqueous buffer to a final concentration of 1 mg/mL. Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <5%) to minimize its effect on the pH.
-
Incubation: Incubate the prepared samples at a constant temperature (e.g., 25°C).
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching (for basic samples): For samples at pH > 7.5, immediately quench the deprotection reaction by adding a small amount of a weak acid (e.g., acetic acid) to neutralize the solution.
-
HPLC Analysis: Analyze the aliquots by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% ACN in water with 0.1% TFA
-
Gradient: A suitable gradient to separate this compound from any cleaved Fmoc-related byproducts and the deprotected H2N-PEG4-alcohol. For example, 5% to 95% B over 20 minutes.
-
Detection: Monitor the absorbance at wavelengths characteristic of the Fmoc group (e.g., 265 nm and 301 nm).
-
-
Data Analysis: Quantify the peak area of the intact this compound at each time point. Calculate the percentage of the remaining intact compound relative to the t=0 time point for each pH.
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
Caption: Relationship between pH and the stability of the Fmoc protecting group.
References
Improving the efficiency of coupling Fmoc-NH-PEG4-alcohol to primary amines
This guide provides troubleshooting advice and answers to frequently asked questions for researchers coupling Fmoc-NH-PEG4-alcohol to primary amines. The primary method discussed is a two-step process involving the activation of the terminal hydroxyl group followed by nucleophilic substitution with the amine.
Troubleshooting Guide
Issue: Low or No Yield of the Final Conjugate
A low yield of your Fmoc-NH-PEG4-amine product can be attributed to issues in one of the two critical stages of the reaction: the activation of the PEG alcohol or the subsequent amination.
Question: I suspect the activation of my this compound was unsuccessful. What could have gone wrong?
Answer: The conversion of the terminal hydroxyl group to a better leaving group, such as a tosylate or mesylate, is crucial for the subsequent reaction with the amine. Several factors can lead to an incomplete or failed activation:
-
Inadequate Reagents or Conditions: The choice of activating agent, base, and solvent, as well as the reaction temperature and time, are critical. Ensure you are using the correct molar excess of reagents.[1]
-
Moisture Contamination: Sulfonyl chlorides (TsCl and MsCl) are sensitive to moisture. The presence of water in the reaction can quench the activating agent. Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Degraded Reagents: Over time, methanesulfonyl chloride and p-toluenesulfonyl chloride can degrade. Use fresh or properly stored reagents for best results.
Recommended Solutions:
-
Verify Reagent Quality and Stoichiometry: Use fresh sulfonyl chloride and anhydrous base (e.g., triethylamine or pyridine). Ensure the correct molar ratios are used, as detailed in the protocol tables below.[1]
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., Dichloromethane - DCM) over molecular sieves before use.[2] Flame-dry your glassware and allow it to cool under an inert atmosphere.
-
Optimize Reaction Time and Temperature: While the reaction often starts at 0°C, allowing it to warm to room temperature can help drive it to completion if it proceeds slowly.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Confirm Activation: Before proceeding to the amination step, it is advisable to confirm the formation of the tosylate or mesylate intermediate, for instance, through NMR or mass spectrometry if possible.
Question: My activation step seems to have worked, but the final coupling to the primary amine is still inefficient. What are the common causes?
Answer: Even with a successfully activated PEG linker, the nucleophilic substitution by the primary amine can be inefficient for several reasons:
-
Steric Hindrance: The primary amine on your substrate may be sterically hindered, making it difficult for the activated PEG to access it.
-
Low Nucleophilicity of the Amine: Some primary amines, particularly aromatic amines, are less nucleophilic, which can result in a sluggish reaction.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. A polar aprotic solvent like DMF or DMSO is often beneficial for S(_N)2 reactions.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, especially with less reactive amines.
Recommended Solutions:
-
Increase Reaction Temperature: Refluxing the reaction mixture can often overcome activation energy barriers.
-
Use a More Suitable Solvent: If you are using a non-polar solvent, consider switching to DMF or DMSO to better solvate the reactants.
-
Increase Reaction Time: Some coupling reactions can take an extended period to reach completion. Monitor the reaction by TLC until the starting material is consumed.
-
Consider a Stronger Base (with caution): For particularly unreactive amines, a stronger, non-nucleophilic base like DBU might be considered, although this should be approached with caution as it can promote side reactions.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues.
Caption: A general two-step workflow for coupling this compound to a primary amine.
Caption: A decision tree for troubleshooting low-yield coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why can't I couple this compound directly to a primary amine in a single step?
A1: The hydroxyl group (-OH) of the alcohol is a poor leaving group. For a primary amine to form a bond with the terminal carbon of the PEG chain, the hydroxyl group must be able to depart. Direct coupling is not feasible because the hydroxide ion (OH⁻) is a strong base and therefore not easily displaced. The reaction requires converting the -OH group into a better leaving group first.
Q2: What is the difference between tosylation and mesylation for the activation step?
A2: Both tosylation (using p-toluenesulfonyl chloride, TsCl) and mesylation (using methanesulfonyl chloride, MsCl) serve the same purpose: to convert the alcohol into a sulfonate ester, which is an excellent leaving group. The choice between them often comes down to reagent availability and the specific requirements of the reaction. Tosylates are generally more crystalline, which can aid in purification, while mesylates are smaller, which may be advantageous in sterically hindered situations.
Q3: Can I use carbodiimide coupling agents like EDC or DCC for this reaction?
A3: Carbodiimide coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (Dicyclohexylcarbodiimide) are used to activate carboxylic acids for reaction with primary amines. They are not suitable for activating alcohols for direct coupling to amines. If you were using Fmoc-NH-PEG4-COOH (the carboxylic acid version of the linker), then EDC or DCC would be the appropriate choice of coupling agent.
Q4: How can I monitor the progress of my reactions?
A4: Thin Layer Chromatography (TLC) is a straightforward method for monitoring both the activation and amination steps. By spotting the starting material, the reaction mixture, and a co-spot on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product. Choose a solvent system that provides good separation between the starting material and the product.
Q5: What are potential side reactions to be aware of?
A5: One potential side reaction during the amination step is the polyalkylation of the amine. If the newly formed secondary amine is still sufficiently nucleophilic, it could react with another activated PEG molecule. Using an excess of the primary amine can help to minimize this. Additionally, if your primary amine is part of a larger molecule with other nucleophilic groups, these could also potentially react with the activated PEG linker.
Quantitative Data Summary
The tables below provide a summary of typical reaction conditions for the two-step coupling process. Note that these are starting points and may require optimization for your specific primary amine.
Table 1: Activation of this compound
| Parameter | Tosylation | Mesylation | Reference |
| Activating Agent | p-Toluenesulfonyl chloride (TsCl) | Methanesulfonyl chloride (MsCl) | |
| Base | Triethylamine (TEA) or Pyridine | Triethylamine (TEA) | |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | |
| Molar Excess of Reagents (to -OH) | TsCl: 1.2 - 3 eq.TEA: 1.5 - 4 eq. | MsCl: 1.2 - 4 eq.TEA: 1.5 - 4 eq. | |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | |
| Typical Reaction Time | 2 - 12 hours | 2 - 6 hours | |
| Expected Conversion | >95% | >95% |
Table 2: Amination of Activated Fmoc-NH-PEG4-sulfonate
| Parameter | General Condition | Reference |
| Substrate | Fmoc-NH-PEG4-OTs or Fmoc-NH-PEG4-OMs | |
| Nucleophile | Primary Amine | |
| Solvent | Ethanol, DMF, DMSO | |
| Molar Excess of Amine (to PEG) | 2 - 10 eq. | |
| Temperature | Room Temperature to Reflux | |
| Typical Reaction Time | 4 - 24 hours | |
| Expected Yield | 60 - 90% (substrate dependent) |
Experimental Protocols
Protocol 1: Activation of this compound via Mesylation
-
Dissolve this compound (1 eq.) in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine (TEA) (1.5 eq.) to the stirred solution.
-
Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at 0°C for 4 hours, or allow it to warm to room temperature and stir for an additional 2 hours if the reaction is slow.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with water (2x) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Fmoc-NH-PEG4-OMs intermediate. This product can be used in the next step, often without further purification.
Protocol 2: Coupling of Activated PEG to a Primary Amine
-
In a round-bottom flask equipped with a condenser, dissolve the primary amine (5 eq.) and the activated Fmoc-NH-PEG4-OTs/OMs (1 eq.) in a suitable solvent such as ethanol.
-
Stir the resulting solution at reflux temperature.
-
Monitor the reaction by TLC until the activated PEG starting material is completely consumed.
-
Once the reaction is complete, cool the solution to room temperature.
-
Remove the solvent in vacuo.
-
The crude product can then be purified by an appropriate method, such as column chromatography, to isolate the desired Fmoc-NH-PEG4-amine conjugate.
References
Preventing aggregation of proteins conjugated with Fmoc-NH-PEG4-alcohol
Welcome to the technical support center for protein conjugation with Fmoc-NH-PEG4-alcohol. This guide provides answers to frequently asked questions, detailed troubleshooting protocols, and experimental guidelines to help you prevent protein aggregation and achieve successful conjugation for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein conjugation?
This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a 4-unit polyethylene glycol (PEG) spacer, and a terminal alcohol group.[1][2][3] The PEG spacer increases the hydrophilicity and solubility of the conjugate, which can improve the pharmacokinetic properties of the protein.[4][5] The Fmoc group is a base-labile protecting group, and the terminal alcohol can be chemically activated for conjugation to proteins. It is often used in the synthesis of more complex structures like Proteolysis Targeting Chimeras (PROTACs).
Q2: Why is my protein aggregating after conjugation with this compound?
Protein aggregation after conjugation is a common issue that can arise from several factors:
-
Changes in Protein Surface Properties: The covalent attachment of the PEG linker, although designed to be soluble, can alter the surface charge and hydrophobicity of your protein. This can disrupt the delicate balance of forces that keep the protein soluble and stable.
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability. Proteins are least soluble at their isoelectric point (pI), and if the conjugation conditions shift the pI closer to the buffer pH, aggregation can occur.
-
Intermolecular Cross-linking: If the PEG linker is activated on both ends or if the reaction conditions are not well-controlled, it can lead to the formation of intermolecular bridges between protein molecules, resulting in aggregation.
-
High Protein or Reagent Concentration: High concentrations of the protein or the PEG linker can increase the probability of intermolecular interactions and aggregation.
-
Presence of Organic Solvents: The PEG linker may need to be dissolved in an organic solvent like DMSO. High final concentrations of organic solvents can destabilize and denature proteins.
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the stress of the conjugation process (e.g., temperature, agitation) can exacerbate this.
Q3: How can I detect and quantify protein aggregation?
Several methods can be used to detect and quantify protein aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or cloudiness in the solution.
-
Turbidity Measurement: The absorbance at 340 nm (OD340) can be measured to quantify the turbidity of the solution.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in the solution and can detect the presence of soluble aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric protein.
-
SDS-PAGE: Under non-reducing conditions, high molecular weight bands corresponding to covalent aggregates can be observed.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiment.
| Problem | Possible Cause | Recommended Solution |
| Immediate precipitation upon adding the activated PEG linker. | 1. High final concentration of organic solvent (e.g., DMSO).2. Suboptimal buffer pH or ionic strength.3. High protein concentration. | 1. Ensure the final concentration of the organic solvent is low (typically <5% v/v).2. Perform the reaction in a buffer known to maintain the stability of your protein. Screen a range of pH values (typically 1-1.5 units away from the protein's pI).3. Reduce the protein concentration. |
| Gradual increase in turbidity during the reaction. | 1. The protein is unstable under the reaction conditions (temperature, time).2. Intermolecular cross-linking is occurring slowly. | 1. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.2. Add stabilizing excipients to the reaction buffer (see Table 1).3. Reduce the molar excess of the PEG linker. |
| Aggregation is observed after purification. | 1. The purification method (e.g., dialysis, chromatography) is causing stress on the conjugated protein.2. The final storage buffer is not optimal for the conjugated protein. | 1. If using dialysis, ensure the dialysis buffer is optimized for the conjugate's stability. Consider alternative methods like size exclusion chromatography (SEC) with an appropriate buffer.2. Screen for an optimal storage buffer for the purified conjugate. The optimal buffer may be different from that of the unconjugated protein due to changes in pI and surface properties. |
| Low yield of conjugated protein. | 1. Inefficient activation of the this compound.2. Competing reactions with buffer components. | 1. Ensure complete activation of the alcohol group. Verify the activated linker's integrity.2. Avoid buffers containing primary amines (e.g., Tris, glycine) if you are targeting carboxyl groups on the protein. Use buffers like HEPES or phosphate. |
Strategies for Preventing Aggregation
Proactive measures can significantly reduce the risk of aggregation.
Optimization of Reaction Conditions
A systematic screening of reaction parameters is crucial.
Caption: Logical workflow for optimizing conjugation reaction parameters.
Use of Stabilizing Excipients
Adding stabilizers to the reaction and storage buffers can significantly improve protein solubility. These excipients work through various mechanisms, such as preferential exclusion or preventing surface adsorption.
Table 1: Common Stabilizing Excipients
| Excipient Category | Example | Recommended Starting Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) or 250-500 mM | Preferential exclusion, increases thermodynamic stability. |
| Amino Acids | L-Arginine, L-Glycine | 50-250 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to Protein Lysine Residues
This protocol describes a two-step process: first activating the terminal alcohol of the PEG linker to an N-hydroxysuccinimide (NHS) ester, followed by conjugation to primary amines (e.g., lysine residues) on the target protein.
Caption: Experimental workflow for protein conjugation with this compound.
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Anhydrous acetonitrile (ACN) and pyridine
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Target protein
-
Phosphate-buffered saline (PBS), pH 7.4
-
Stabilizing excipients (e.g., L-Arginine, Sucrose) as needed
-
Purification column (e.g., SEC column)
Procedure:
-
Activation of this compound:
-
In a dry glass vial, dissolve this compound and a 1.5-fold molar excess of DSC in anhydrous ACN containing 10% pyridine.
-
Seal the vial under nitrogen or argon and incubate at room temperature for 4-6 hours with gentle stirring.
-
Remove the solvent under vacuum to obtain the activated Fmoc-NH-PEG4-OSu linker. This should be used immediately.
-
-
Protein Preparation:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in PBS, pH 7.4. If desired, supplement the buffer with a stabilizing excipient like 100 mM L-Arginine.
-
Ensure the buffer is free of primary amines.
-
-
Conjugation Reaction:
-
Dissolve the freshly prepared Fmoc-NH-PEG4-OSu in a minimal amount of anhydrous DMSO.
-
Slowly add the activated linker solution to the protein solution while gently vortexing. Aim for a final DMSO concentration below 5% (v/v). The molar ratio of linker to protein typically ranges from 5:1 to 20:1.
-
Incubate the reaction mixture at 4°C for 2 to 16 hours with gentle end-over-end mixing.
-
-
Purification:
-
After incubation, centrifuge the reaction mixture at 14,000 x g for 10 minutes to pellet any large aggregates.
-
Purify the supernatant using a size exclusion chromatography (SEC) column to separate the conjugated protein from unreacted linker, byproducts, and soluble aggregates. The elution buffer should be optimized for the stability of the final conjugate.
-
Alternatively, ion-exchange chromatography (IEX) can be used, as PEGylation often alters the surface charge of the protein.
-
Protocol 2: Deprotection of Fmoc Group (Optional)
If the terminal amine is required for subsequent reactions, the Fmoc group can be removed.
-
After purification, exchange the buffer of the conjugated protein to a buffer containing 20% piperidine (e.g., 20% piperidine in DMF, then buffer exchange into an aqueous buffer).
-
Incubate for 30 minutes at room temperature.
-
Immediately purify the protein to remove piperidine and cleaved Fmoc adducts, typically using SEC.
Quantitative Data: Example Screening Matrix
The following table provides an example of a screening matrix to optimize conjugation conditions and minimize aggregation. The aggregation level can be assessed by SEC or DLS.
Table 2: Example Screening Matrix for Optimizing Conjugation
| Condition ID | Protein Conc. (mg/mL) | PEG:Protein Molar Ratio | pH | Temperature (°C) | Additive | Observed Aggregation (%) |
| 1 | 5 | 20:1 | 7.4 | 25 | None | 35% |
| 2 | 2 | 20:1 | 7.4 | 25 | None | 20% |
| 3 | 2 | 10:1 | 7.4 | 25 | None | 12% |
| 4 | 2 | 10:1 | 8.0 | 25 | None | 18% |
| 5 | 2 | 10:1 | 7.4 | 4 | None | 8% |
| 6 (Optimized) | 2 | 10:1 | 7.4 | 4 | 100 mM Arginine | <2% |
Note: The data presented in this table is illustrative and should be adapted for your specific protein and application.
References
Technical Support Center: Characterization of Fmoc-NH-PEG4-alcohol Derivatives
Welcome to the technical support center for the characterization of Fmoc-NH-PEG4-alcohol and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, purification, and analytical characterization of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal primary alcohol. The Fmoc group provides a base-labile protecting group for the amine, making it ideal for use in solid-phase peptide synthesis (SPPS) and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] The hydrophilic PEG4 spacer enhances the solubility and bioavailability of the final conjugate.[2] The terminal alcohol can be further functionalized, for example, by oxidation to an aldehyde or carboxylic acid, or by activation for coupling to other molecules.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability and prevent degradation, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0-4°C is recommended. For long-term storage (months to years), it is best to store the compound at -20°C.[3] It is also advisable to keep the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q3: What are the key features to look for in the 1H NMR spectrum of this compound?
A3: The 1H NMR spectrum of this compound will exhibit characteristic signals for the Fmoc group, the PEG4 spacer, and the terminal alcohol.
-
Fmoc Group: Aromatic protons of the fluorenyl group typically appear as a series of multiplets in the range of 7.2-7.8 ppm. The methylene and methine protons of the Fmoc group will also be present around 4.2-4.5 ppm.
-
PEG4 Spacer: The ethylene glycol repeating units will show a prominent, often complex, multiplet or a series of triplets around 3.5-3.7 ppm. This is a diagnostic signal for the PEG chain.
-
Terminal Alcohol: The protons on the carbon bearing the hydroxyl group will typically appear as a triplet around 3.6-3.8 ppm. The hydroxyl proton itself may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
Q4: What is a typical fragmentation pattern for this compound in mass spectrometry?
A4: In positive-ion mode ESI-MS, you can expect to see the protonated molecule [M+H]+ and adducts with sodium [M+Na]+ or potassium [M+K]+. A characteristic fragmentation pattern for PEGylated molecules is the neutral loss of ethylene glycol units (44.03 Da). Therefore, in MS/MS analysis, you would expect to see a series of fragment ions separated by m/z 44.03.
Troubleshooting Guides
This section provides solutions to common problems encountered during the characterization of this compound derivatives.
NMR Spectroscopy Issues
| Problem | Possible Cause | Suggested Solution |
| Broad or poorly resolved peaks in the PEG region (3.5-3.7 ppm) | 1. Sample aggregation. 2. Presence of residual water. 3. Viscous sample. | 1. Dilute the sample or try a different deuterated solvent (e.g., DMSO-d6, Methanol-d4). 2. Ensure the deuterated solvent is dry. Add a small amount of D2O to identify exchangeable protons. 3. Gently warm the sample to reduce viscosity, but be cautious of potential degradation. |
| Unexpected peaks in the aromatic region (7-8 ppm) | 1. Incomplete removal of Fmoc deprotection byproducts (e.g., dibenzofulvene-piperidine adduct). 2. Presence of aromatic impurities from synthesis. | 1. Optimize the washing steps after Fmoc deprotection. Use multiple washes with DMF. 2. Purify the compound using flash chromatography or preparative HPLC. |
| Difficulty in assigning protons of the PEG chain | The signals of the individual ethylene glycol units often overlap, creating a complex multiplet. | Use 2D NMR techniques like COSY and HSQC to help resolve and assign the proton and carbon signals of the PEG linker. |
HPLC-MS Analysis Issues
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape or tailing | 1. Inappropriate mobile phase or gradient. 2. Interaction of the PEG chain with the stationary phase. 3. Column overload. | 1. Optimize the HPLC gradient. A shallow gradient of acetonitrile in water with 0.1% formic acid is a good starting point. 2. Try a different stationary phase (e.g., a column with a wider pore size or a different chemistry like phenyl-hexyl). 3. Reduce the injection volume or sample concentration. |
| Low MS signal intensity | 1. Poor ionization of the analyte. 2. Presence of ion-suppressing agents in the sample. | 1. Optimize MS source parameters (e.g., spray voltage, gas flow, temperature). Try different ionization modes (APCI if ESI is not efficient). 2. Ensure the sample is free from non-volatile salts or buffers. Perform a sample cleanup step if necessary. |
| Multiple peaks observed for a pure compound | 1. Formation of different adducts (e.g., [M+H]+, [M+Na]+, [M+K]+). 2. On-column degradation. | 1. This is common for PEGylated compounds. Analyze the mass spectrum of each peak to confirm they correspond to the same compound with different adducts. 2. Check the stability of the compound under the HPLC conditions. Try a faster gradient or a lower column temperature. |
Fmoc Deprotection and Purification Challenges
| Problem | Possible Cause | Suggested Solution |
| Incomplete Fmoc deprotection | 1. Insufficient reaction time or reagent concentration. 2. Steric hindrance around the Fmoc group. | 1. Increase the reaction time with the deprotection reagent (e.g., 20% piperidine in DMF) or perform a second treatment. 2. Consider using a stronger base cocktail, such as 2% DBU/2% piperidine in DMF. |
| Formation of byproducts during deprotection | The dibenzofulvene intermediate can react with nucleophiles other than piperidine. | Ensure an adequate concentration of the scavenger (piperidine) is present. Perform the reaction at room temperature to minimize side reactions. |
| Difficulty in purifying the deprotected product | The high polarity of the PEGylated amine can make extraction and chromatography challenging. | After deprotection and removal of piperidine, consider direct purification by reverse-phase preparative HPLC. Lyophilization of the collected fractions will yield the purified product. |
Quantitative Data Summary
The following table summarizes typical quantitative data for commercially available this compound.
| Parameter | Typical Value | Analytical Method |
| Purity | >95% | HPLC, NMR |
| Molecular Weight | 415.48 g/mol | Mass Spectrometry |
| Appearance | White to off-white solid or oil | Visual Inspection |
Experimental Protocols
Protocol 1: General Procedure for HPLC-MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode. Scan range m/z 100-1000.
Protocol 2: General Procedure for 1H NMR Analysis
-
Solvent: Deuterated chloroform (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
-
Concentration: 5-10 mg/mL.
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Parameters:
-
Acquisition time: ~2-3 seconds.
-
Relaxation delay: 1-2 seconds.
-
Number of scans: 16-64 (depending on concentration).
-
-
Processing: Apply a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum manually.
Protocol 3: Standard Fmoc-Deprotection Protocol
-
Dissolve the Fmoc-protected compound in N,N-Dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Remove the solvent and excess piperidine under reduced pressure.
-
Co-evaporate with a solvent like toluene to azeotropically remove residual piperidine.
-
The crude product can then be purified by flash chromatography or preparative HPLC.
Visualizations
References
Technical Support Center: Monitoring Fmoc-NH-PEG4-alcohol Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Fmoc-NH-PEG4-alcohol. It offers practical solutions for monitoring reaction progress using common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound that I will need to monitor?
A1: The two primary reaction types you will encounter are:
-
Fmoc-Deprotection: The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the amine using a base (commonly piperidine in DMF) to yield a free amine. This is a crucial step before conjugation at the N-terminus.
-
Hydroxyl Group (-OH) Conjugation: The reaction of the terminal alcohol group, for example, through esterification, etherification, or oxidation, to attach another molecule of interest.
Q2: Which analytical techniques are best for monitoring these reactions?
A2: A multi-technique approach is recommended.
-
Thin-Layer Chromatography (TLC): Ideal for quick, qualitative checks to see if the starting material is being consumed.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of products, allowing you to determine reaction completion and purity.[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the identity of the product(s) and detecting any side products by verifying their mass-to-charge ratio.[2][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural confirmation of the final product after purification. It is particularly useful for identifying where the reaction has occurred.[5]
Q3: How do I know my Fmoc-deprotection reaction is complete?
A3: You can confirm the completion of Fmoc deprotection by:
-
TLC: The product spot (free amine) should have a lower Retention Factor (Rf) (i.e., be more polar) than the starting material (Fmoc-protected). The starting material spot should be completely gone.
-
HPLC: The peak corresponding to the this compound should disappear, and a new, typically earlier-eluting peak corresponding to the deprotected product should appear.
-
UV Spectroscopy: The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which has a strong UV absorbance. This can be monitored spectroscopically to follow the reaction progress.
Q4: My reaction seems to have stalled. What are the common causes?
A4: A stalled reaction can be due to several factors:
-
Reagent Quality: The deprotection base (e.g., piperidine) or coupling reagents may have degraded. Use fresh reagents.
-
Solvent Purity: Ensure you are using anhydrous/dry solvents, especially for hydroxyl group conjugations that are sensitive to water.
-
Insufficient Reagents: The molar excess of your reagents may be insufficient.
-
Temperature: Some reactions may require heating or cooling to proceed efficiently. Check the recommended reaction conditions for your specific transformation.
Troubleshooting Guide
This section addresses specific issues you may encounter while monitoring your reaction.
Issue 1: TLC plate shows a single spot with the same Rf as the starting material.
| Possible Cause | Troubleshooting Step |
| Reaction has not started. | Verify that all reagents were added correctly. Check the activity of your reagents (e.g., use fresh piperidine for deprotection). |
| Product and reactant are co-eluting. | Change the TLC solvent system. Increase the polarity (e.g., increase the methanol or ethyl acetate percentage) to better separate the more polar product from the less polar starting material. |
Issue 2: HPLC analysis shows multiple peaks.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | The chromatogram will show both starting material and product peaks. Allow the reaction to proceed for a longer time or consider adding more reagent. |
| Formation of side products. | Use LC-MS to identify the mass of the unexpected peaks. This can provide clues about the side reactions occurring (e.g., dimerization, fragmentation). |
| Impure starting material. | Always run an HPLC of your starting material before beginning the reaction to ensure its purity. |
Issue 3: LC-MS shows a mass that does not correspond to the expected product.
| Possible Cause | Troubleshooting Step |
| Unexpected side reaction. | Review your reaction scheme for potential side reactions. Common issues include reactions with atmospheric CO₂ (for free amines) or oxidation. |
| Incorrect ionization. | The molecule may be forming an adduct with a salt or solvent molecule (e.g., [M+Na]⁺, [M+K]⁺). Check for masses corresponding to these common adducts. |
| Contamination. | PEG compounds can be common contaminants in mass spectrometry. Ensure the observed mass is not from a known contaminant by running a blank. |
Experimental Protocols & Data
Protocol 1: General Procedure for Reaction Monitoring by TLC
-
Preparation: Prepare a TLC chamber with an appropriate mobile phase (see Table 1).
-
Sampling: Using a capillary tube, take a small aliquot from the reaction mixture.
-
Spotting: Spot the aliquot onto the baseline of a silica gel TLC plate. Also spot the starting material as a reference.
-
Development: Place the plate in the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm) for Fmoc-containing compounds. Staining with potassium permanganate or ninhydrin (for free amines) may also be necessary.
-
Analysis: Compare the spots from the reaction mixture to the starting material reference. The disappearance of the starting material spot and the appearance of a new spot indicates reaction progress.
Table 1: Example TLC Mobile Phases
| Reaction Type | Example Mobile Phase (v/v) | Expected Observation |
| Fmoc Deprotection | Dichloromethane (DCM) : Methanol (MeOH) = 9:1 | Product (free amine) will have a lower Rf than the starting material. |
| Esterification of Alcohol | Hexane : Ethyl Acetate = 1:1 | Product (ester) will likely have a higher Rf (less polar) than the starting alcohol. |
Protocol 2: General Procedure for Reaction Monitoring by HPLC
-
Sample Preparation: Take a small aliquot (e.g., 5 µL) from the reaction mixture and dilute it with the mobile phase (e.g., in 500 µL of 50:50 Acetonitrile:Water).
-
Instrumentation Setup: Use a reverse-phase column (e.g., C18). Set up a gradient method (see Table 2). The Fmoc group has a strong UV absorbance at ~265 nm and ~300 nm, making UV detection suitable.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Analysis: Integrate the peaks in the resulting chromatogram. Monitor the decrease in the peak area of the starting material and the increase in the peak area of the product over time.
Table 2: Example HPLC Gradient
| Time (min) | %A (Water + 0.1% TFA) | %B (Acetonitrile + 0.1% TFA) |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Protocol 3: Sample Preparation for LC-MS Analysis
-
Quenching & Dilution: Take a small aliquot of the reaction mixture. If necessary, quench the reaction by adding an appropriate reagent (e.g., a weak acid for a basic reaction).
-
Dilution: Dilute the sample significantly in a suitable solvent (e.g., 1:1000 in acetonitrile/water). High concentrations can saturate the detector.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
Analysis: Inject the sample into the LC-MS. Analyze the total ion chromatogram (TIC) and extract the masses for the expected reactant and product ions (see Table 3).
Table 3: Expected Mass Changes for Common Reactions
| Reaction | Starting Material (Fmoc-NH-PEG4-OH) | Product | Δ Mass (Da) |
| Fmoc Deprotection | C₂₃H₂₉NO₆ (MW: 415.48) | C₈H₁₉NO₄ (MW: 193.24) | -222.24 |
| Acetylation of Alcohol | C₂₃H₂₉NO₆ (MW: 415.48) | C₂₅H₃₁NO₇ (MW: 457.52) | +42.04 |
Visual Workflow and Troubleshooting Guides
Below are diagrams illustrating a typical experimental workflow and a troubleshooting decision tree.
Caption: Workflow for monitoring a chemical reaction.
Caption: Decision tree for troubleshooting reaction monitoring.
References
- 1. rsc.org [rsc.org]
- 2. Polyethylene glycol (PEG) as a broad applicability marker for LC-MS/MS-based biodistribution analysis of nanomedicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. newfoodmagazine.com [newfoodmagazine.com]
- 5. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Analytical Methods for Characterizing Fmoc-NH-PEG4-alcohol Conjugates
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of Fmoc-NH-PEG4-alcohol, a heterobifunctional PEG linker, is critical for its successful application in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Ensuring the purity, identity, and stability of these conjugates is paramount for the efficacy and safety of novel therapeutics. This guide provides a comparative overview of key analytical techniques for the characterization of this compound conjugates: High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
At a Glance: Comparison of Analytical Methods
| Analytical Method | Key Parameters Assessed | Strengths | Limitations |
| Reverse-Phase HPLC (RP-HPLC) | Purity, Quantification, Stability | High resolution and sensitivity for purity determination; well-established for quantitative analysis.[][2] | Requires a chromophore for UV detection; may require specialized detectors for molecules without strong chromophores. |
| Mass Spectrometry (MS) | Molecular Weight Confirmation, Impurity Identification | Provides accurate mass determination and structural information.[3][4] ESI-MS is suitable for routine analysis, while MALDI-TOF MS is effective for determining molecular weight distribution.[5] | ESI-MS can produce complex spectra with multiple charge states for larger PEG conjugates. MALDI-TOF MS may have lower resolution for small molecules compared to ESI-MS. |
| Nuclear Magnetic Resonance (NMR) | Structural Elucidation, Confirmation of Functional Groups | Unambiguous structure determination and confirmation of the Fmoc protecting group, PEG chain, and alcohol terminus. | Lower sensitivity compared to MS and HPLC; requires higher sample concentrations. |
Quantitative Data Summary
The following table summarizes typical quantitative data obtained for the characterization of this compound using various analytical techniques.
| Analytical Technique | Parameter | Typical Value |
| RP-HPLC (UV at 265 nm) | Purity | ≥95% |
| ESI-MS | [M+Na]⁺ | Expected: 438.1993 m/z, Observed: 438.1998 m/z |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift of Fmoc Protons | 7.77 (d), 7.59 (d), 7.40 (t), 7.32 (t) ppm |
| Chemical Shift of PEG Protons | 3.65-3.70 (m) ppm | |
| Chemical Shift of Terminal Alcohol Proton | ~1.5-2.5 (br s) ppm | |
| ¹³C NMR (125 MHz, CDCl₃) | Chemical Shift of Fmoc Carbonyl | ~156 ppm |
| Chemical Shift of PEG Carbons | ~70 ppm | |
| Chemical Shift of Terminal Alcohol Carbon | ~61 ppm |
Experimental Workflows
Caption: General experimental workflow for the characterization of this compound conjugates.
Detailed Experimental Protocols
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is ideal for determining the purity of this compound conjugates.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation: Dissolve the this compound conjugate in a suitable solvent (e.g., 50:50 ACN:water) to a concentration of approximately 1 mg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Gradient:
Time (min) % Mobile Phase B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
-
Data Analysis: Integrate the peak areas in the chromatogram to determine the purity of the conjugate.
Mass Spectrometry (MS)
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are powerful techniques for confirming the molecular weight of the conjugate.
Instrumentation:
-
ESI-Time of Flight (ESI-TOF) or ESI-Quadrupole Mass Spectrometer
Reagents:
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid
Procedure:
-
Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in methanol. Dilute this stock solution to 10 µM with 50:50 methanol:water containing 0.1% formic acid.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: 100-1000 m/z
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ and/or [M+Na]⁺ ions and confirm the molecular weight.
Instrumentation:
-
MALDI-TOF Mass Spectrometer
Reagents:
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix
-
Acetonitrile (ACN)
-
Water
-
Trifluoroacetic acid (TFA)
Procedure:
-
Matrix Solution Preparation: Prepare a saturated solution of CHCA in 50:50 ACN:water with 0.1% TFA.
-
Sample Preparation: Mix the conjugate solution (1 mg/mL in ACN) with the matrix solution in a 1:1 ratio.
-
Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
MS Acquisition: Acquire the mass spectrum in positive ion reflector mode.
-
Data Analysis: Identify the singly charged molecular ion peak to confirm the molecular weight.
Caption: Comparison of ESI-MS and MALDI-TOF MS characteristics for PEG linker analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for the unambiguous structural confirmation of the this compound conjugate.
Instrumentation:
-
NMR Spectrometer (e.g., 500 MHz)
Reagents:
-
Deuterated chloroform (CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the conjugate in approximately 0.6-0.7 mL of CDCl₃. Filter the solution into an NMR tube.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum, which may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
¹H NMR: Identify the characteristic signals for the aromatic protons of the Fmoc group (δ 7.2-7.8), the methylene protons of the PEG chain (δ 3.6-3.7), and the terminal alcohol proton.
-
¹³C NMR: Identify the signals for the carbonyl carbon of the Fmoc group (δ ~156), the carbons of the PEG chain (δ ~70), and the carbon bearing the hydroxyl group (δ ~61).
-
This comprehensive guide provides a framework for the analytical characterization of this compound conjugates. The selection of a specific method or combination of methods will depend on the specific requirements of the analysis, including the desired level of structural detail, purity assessment, and quantitative accuracy.
References
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Efficacy of Fmoc-NH-PEG4-alcohol Versus Other PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a linker molecule is a critical decision in the design of bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also significantly influences the overall efficacy, stability, and pharmacokinetic properties of the therapeutic agent. This guide provides an objective comparison of Fmoc-NH-PEG4-alcohol with other commonly used polyethylene glycol (PEG) linkers, supported by experimental data and detailed methodologies to aid in the selection of the optimal linker for specific research applications.
This compound is a discrete PEG linker featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal hydroxyl group. The Fmoc protecting group allows for controlled, sequential conjugation strategies, while the four-unit PEG chain enhances solubility and provides a defined spatial separation between the conjugated molecules. This linker is particularly prevalent in the synthesis of PROTACs, where precise control over the linker length and composition is crucial for inducing efficient protein degradation.[1][2]
Performance Comparison of PEG Linkers
The efficacy of a bioconjugate is often determined by factors such as binding affinity, stability, and, in the case of PROTACs, the efficiency of target protein degradation. The choice of linker chemistry and length plays a pivotal role in optimizing these parameters.
Key Performance Metrics:
-
Reaction Efficiency and Stability: The chemical stability of the bond formed between the linker and the biomolecule is paramount. While maleimide linkers are widely used for their reactivity with thiols, the resulting thioether bond can be susceptible to retro-Michael addition, leading to premature drug release. In contrast, amide bonds, often formed with NHS ester linkers, and the bonds formed through click chemistry, exhibit greater stability.
-
Solubility and Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established method for improving the solubility and in vivo circulation time of biotherapeutics.[3] The length of the PEG chain can be modulated to fine-tune these properties.
-
Targeted Protein Degradation (for PROTACs): The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation). The linker's length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase, which is essential for efficient ubiquitination and degradation.[4]
Quantitative Data Summary
While direct head-to-head studies comparing this compound with a wide range of other linkers in a single system are limited in publicly available literature, the following tables summarize representative data on the performance of different linker types from various studies. It is important to note that direct comparisons across different studies can be challenging due to variations in the target proteins, payloads, and experimental conditions.
Table 1: Comparison of Linker Types in PROTACs
| Linker Type | Key Characteristics | Representative DC50 (nM) | Representative Dmax (%) | References |
| Flexible (PEG) | Improves solubility and cell permeability. Length can be easily modified. | Varies with length (e.g., 54 for a parent PROTAC) | Generally high (e.g., >90) | [4] |
| Flexible (Alkyl) | Synthetically accessible, but can be hydrophobic, impacting solubility. | Varies with length | Can be effective | |
| Rigid | Introduces conformational constraints, potentially leading to more potent degradation. | Can be highly potent | Can be high | |
| Click Chemistry | Allows for efficient and modular assembly of PROTACs. | Varies with linker length | Can be effective |
Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Hypothetical BRD4 Degrader)
| Linker | DC50 (nM) | Dmax (%) | Cell Permeability (10⁻⁶ cm/s) |
| PEG3 | 25 | >95 | 2.5 |
| PEG4 | 15 | >98 | 3.0 |
| PEG5 | 10 | >98 | 3.5 |
| PEG6 | 18 | >95 | 3.2 |
This table presents synthesized data based on general trends observed in PROTAC development to illustrate the concept of linker optimization.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments.
Protocol 1: General Synthesis of a PROTAC using a PEG Linker
This protocol outlines a general two-step synthesis for a PROTAC, which can be adapted for use with this compound.
Step 1: Activation of the Linker and Coupling to the E3 Ligase Ligand
-
Activation of the Linker's Hydroxyl Group (if necessary): If the linker does not already possess a reactive group for coupling to the E3 ligase ligand, the terminal hydroxyl group can be activated. For example, it can be converted to a tosylate or mesylate to create a good leaving group.
-
Coupling Reaction: The activated linker is then reacted with the E3 ligase ligand, which typically contains a nucleophilic group such as an amine. The reaction is carried out in a suitable organic solvent (e.g., DMF or DCM) with the presence of a base (e.g., DIPEA).
-
Purification: The resulting E3 ligase ligand-linker conjugate is purified using standard chromatographic techniques such as flash chromatography or preparative HPLC.
Step 2: Coupling of the E3 Ligase Ligand-Linker to the Target Protein Ligand
-
Deprotection (if necessary): If the other end of the linker is protected (e.g., with an Fmoc group), it must be deprotected to reveal a reactive functional group. For Fmoc deprotection, a solution of piperidine in DMF is commonly used.
-
Coupling Reaction: The deprotected E3 ligase ligand-linker is then coupled to the target protein ligand. This reaction often involves the formation of an amide bond between a carboxylic acid on one component and an amine on the other, facilitated by a coupling reagent such as HATU or HBTU in the presence of a base.
-
Final Purification: The final PROTAC molecule is purified by preparative HPLC to yield a product of high purity.
Protocol 2: Western Blotting for Protein Degradation Analysis
This protocol is used to quantify the degradation of the target protein induced by a PROTAC.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the target protein, followed by incubation with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the DC50 and Dmax values from the dose-response curves.
Visualization of Key Processes
Diagrams created using Graphviz (DOT language) can help visualize complex biological pathways and experimental workflows.
Conclusion
The selection of an appropriate linker is a critical step in the development of effective bioconjugates. This compound offers a versatile platform for the synthesis of complex molecules like PROTACs, providing a balance of hydrophilicity, defined length, and synthetic accessibility. While direct quantitative comparisons with all other linker types are not always available, the principles outlined in this guide and the provided experimental protocols offer a framework for the rational design and evaluation of bioconjugates. The optimal linker choice will ultimately depend on the specific target, payload, and desired therapeutic properties, necessitating empirical testing of a variety of linker compositions and lengths.
References
Unveiling the Molecular Fingerprint: A Comparative Guide to NMR and Mass Spectrometry Analysis of Fmoc-NH-PEG4-alcohol
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of PEGylated compounds, a thorough understanding of their analytical profiles is paramount. This guide provides a comprehensive comparison of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the analysis of Fmoc-NH-PEG4-alcohol, a widely used PEG linker in bioconjugation and drug delivery.
This guide will delve into the experimental data obtained from ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for this compound (Chemical Formula: C₂₃H₂₉NO₆, Molecular Weight: 415.48 g/mol ). We will present a detailed breakdown of the spectral data, outline the experimental protocols, and compare these primary techniques with alternative analytical methods, offering a complete picture for its characterization.
At a Glance: Key Analytical Parameters of this compound
For easy reference and comparison, the following table summarizes the key analytical data for this compound.
| Analytical Technique | Key Parameters and Observed Values |
| ¹H NMR (in CDCl₃) | Chemical Shift (δ) in ppm: 7.77 (d, 2H, Fmoc), 7.60 (t, 2H, Fmoc), 7.41 (t, 2H, Fmoc), 7.32 (t, 2H, Fmoc), 5.35 (br s, 1H, NH), 4.41 (d, 2H, Fmoc-CH₂), 4.23 (t, 1H, Fmoc-CH), 3.70-3.55 (m, 14H, PEG-CH₂), 3.39 (q, 2H, NH-CH₂) |
| ¹³C NMR (in CDCl₃) | Chemical Shift (δ) in ppm: 156.5 (C=O), 143.9 (Fmoc), 141.3 (Fmoc), 127.7 (Fmoc), 127.0 (Fmoc), 125.1 (Fmoc), 120.0 (Fmoc), 72.6 (PEG), 70.5 (PEG), 70.3 (PEG), 70.2 (PEG), 67.2 (Fmoc-CH₂), 63.0 (PEG-OH), 47.3 (Fmoc-CH), 41.0 (NH-CH₂) |
| Mass Spectrometry | Method: Electrospray Ionization (ESI-MS), Observed m/z: 416.20 [M+H]⁺, 438.18 [M+Na]⁺ |
| Alternative Method: HPLC | Column: C18 reverse-phase, Detection: UV at 265 nm (for Fmoc group) |
In-Depth Analysis: NMR and Mass Spectrometry Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
¹H NMR Spectroscopy: The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. The characteristic signals of the fluorenylmethyloxycarbonyl (Fmoc) protecting group are observed in the aromatic region (7.3-7.8 ppm). The protons of the polyethylene glycol (PEG) chain appear as a complex multiplet in the range of 3.55-3.70 ppm, while the terminal alcohol and the adjacent methylene group protons are also identifiable. The broad singlet at 5.35 ppm corresponds to the carbamate proton.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carbamate is observed downfield around 156.5 ppm. The aromatic carbons of the Fmoc group resonate between 120.0 and 143.9 ppm. The characteristic repeating ethylene glycol units of the PEG chain show signals in the 67-73 ppm region.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.
Electrospray Ionization Mass Spectrometry (ESI-MS): For this compound, ESI-MS is a suitable technique. In positive ion mode, the protonated molecule [M+H]⁺ is observed at an m/z of 416.20, and the sodium adduct [M+Na]⁺ is seen at m/z 438.18, confirming the molecular weight of 415.48 g/mol .
A Comparative Look: Alternative Analytical Techniques
While NMR and MS are primary methods for structural elucidation, other techniques can provide complementary information, particularly for purity assessment.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. Utilizing a C18 reverse-phase column with a suitable gradient of water and acetonitrile, the compound can be separated from potential impurities. The presence of the Fmoc group allows for sensitive detection using a UV detector at approximately 265 nm. This method is particularly useful for quantifying purity and identifying any starting materials or by-products.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to identify the functional groups present in the molecule. Characteristic absorption bands for the N-H (around 3300 cm⁻¹), C-H (around 2900 cm⁻¹), C=O (of the carbamate, around 1700 cm⁻¹), and C-O (of the ether linkages, around 1100 cm⁻¹) bonds would be expected, providing further confirmation of the compound's structure.
Visualizing the Analytical Workflow
To better understand the logical flow of the analytical process for characterizing this compound, the following diagram illustrates the key steps.
Caption: Analytical workflow for this compound.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key experiments discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Acquisition time: 4.0 s
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse width: 30°
-
Acquisition time: 1.0 s
-
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this solution to 10 µg/mL with a 1:1 mixture of methanol and water containing 0.1% formic acid.
-
Instrumentation: Analyze the sample using an ESI-Time of Flight (ESI-TOF) or a Quadrupole-Time of Flight (Q-TOF) mass spectrometer.
-
MS Parameters:
-
Ionization mode: Positive
-
Capillary voltage: 3.5 kV
-
Drying gas flow: 8 L/min
-
Drying gas temperature: 300 °C
-
Mass range: m/z 100-1000
-
This comprehensive guide provides researchers with the necessary data and protocols to confidently characterize this compound, ensuring the quality and reliability of this critical reagent in their research and development endeavors. The combination of NMR and mass spectrometry, supplemented by techniques like HPLC, offers a robust analytical strategy for the complete elucidation of its structure and purity.
Assessing the In Vivo Stability of Linkers Derived from Fmoc-NH-PEG4-alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of the linker is a critical attribute of bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), profoundly influencing their efficacy, safety, and pharmacokinetic profiles. This guide provides a comparative assessment of the in vivo stability of linkers, with a focus on those derived from Fmoc-NH-PEG4-alcohol and its analogues. Due to the limited publicly available in vivo stability data specifically for this compound derived linkers, this guide will draw comparisons from data on structurally similar short, discrete polyethylene glycol (PEG) linkers and other commonly used linkers in the field.
Introduction to Linker Stability
An ideal linker must remain stable in systemic circulation to prevent premature release of the payload, which can lead to off-target toxicity and reduced therapeutic index.[1] Upon reaching the target tissue or cell, the linker should then facilitate the efficient release of the active molecule. Linkers are broadly categorized as cleavable or non-cleavable, each with distinct stability characteristics and mechanisms of action.
This compound is a heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal alcohol. The short, discrete PEG4 (polyethylene glycol with four repeating units) chain enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the bioconjugate.[2] The amide bond formed from the amine group is generally stable in circulation.
Comparative In Vivo Stability of Linker Classes
The in vivo stability of a linker is influenced by its chemical structure, the nature of the bioconjugate, and the biological environment. Below is a comparison of the expected in vivo stability of linkers derived from short PEG chains with other common linker types.
Table 1: Comparison of In Vivo Stability and Characteristics of Different Linker Classes
| Linker Type | Representative Example(s) | Expected In Vivo Stability in Plasma | Primary Cleavage Mechanism | Key Advantages | Key Disadvantages |
| Short Discrete PEG (e.g., PEG4) | Amide-linked PEG4 | High | Generally non-cleavable; relies on antibody/protein degradation | Improved hydrophilicity and pharmacokinetics.[3] | Payload is released as a conjugate with the linker and amino acid residue(s). |
| Peptide Linkers | Valine-Citrulline (Val-Cit) | High in human plasma; lower in mouse plasma due to carboxylesterase activity.[4] | Enzymatic (e.g., Cathepsin B) in the lysosome. | Well-established; specific cleavage in the target cell. | Potential for instability in certain preclinical models (e.g., rodents). |
| Hydrazone Linkers | Hydrazone bond | Moderate; pH-sensitive | Acid-catalyzed hydrolysis in the acidic environment of endosomes and lysosomes. | Targeted release in acidic intracellular compartments.[4] | Can exhibit instability at physiological pH, leading to premature drug release. |
| Disulfide Linkers | Thiol-disulfide exchange | Moderate | Reduction in the high glutathione environment of the cell cytoplasm. | Targeted release in the intracellular reducing environment. | Can be unstable in circulation due to exchange with circulating thiols like albumin. |
| Non-cleavable Linkers | Thioether (e.g., from SMCC) | Very High | Proteolytic degradation of the antibody/protein backbone in the lysosome. | High plasma stability, reducing off-target toxicity. | The released payload remains attached to the linker and an amino acid. |
Impact of PEG Chain Length on In Vivo Performance
The length of the PEG chain in a linker is a critical parameter that can be modulated to optimize the in vivo properties of a bioconjugate.
Table 2: Influence of PEG Linker Length on Pharmacokinetic Parameters
| Bioconjugate Type | PEG Linker Length | Key Pharmacokinetic Finding | Reference |
| Affibody-Drug Conjugate | None | Half-life of 19.6 minutes | |
| Affibody-Drug Conjugate | 4 kDa | 2.5-fold increase in half-life compared to no PEG | |
| Affibody-Drug Conjugate | 10 kDa | 11.2-fold increase in half-life compared to no PEG | |
| IgG-based ADC (DAR=8) | No PEG | Rapid clearance | |
| IgG-based ADC (DAR=8) | PEG4 | Slower clearance compared to no PEG | |
| IgG-based ADC (DAR=8) | PEG8 | Further reduced clearance, reaching a plateau | |
| IgG-based ADC (DAR=8) | PEG12 | Similar clearance to PEG8 |
Generally, increasing the PEG linker length leads to a longer circulation half-life and reduced clearance. However, for very short PEG linkers like PEG4, the primary advantage lies in improving the hydrophilicity of the conjugate, which can be crucial for preventing aggregation, especially with hydrophobic payloads.
Experimental Protocols for Assessing In Vivo Linker Stability
Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The primary methodologies employed are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Protocol 1: In Vivo Stability Assessment using ELISA
Objective: To quantify the concentration of the total bioconjugate and the intact (drug-linked) bioconjugate in plasma over time.
Methodology:
-
Animal Dosing: Administer the bioconjugate intravenously to an appropriate animal model (e.g., mice or rats) at a predetermined dose.
-
Sample Collection: Collect blood samples at various time points (e.g., 5 min, 1h, 6h, 24h, 48h, 96h, 168h) post-injection. Process the blood to obtain plasma.
-
Total Bioconjugate ELISA:
-
Coat a 96-well plate with an antigen that captures the protein/antibody component of the bioconjugate.
-
Add plasma samples and standards.
-
Detect with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the protein/antibody.
-
Add a substrate to generate a colorimetric signal, which is proportional to the total bioconjugate concentration.
-
-
Intact Bioconjugate ELISA:
-
Coat a 96-well plate with an antibody that captures the protein/antibody component.
-
Add plasma samples and standards.
-
Detect with an anti-drug antibody conjugated to an enzyme.
-
The signal generated is proportional to the concentration of the bioconjugate with the drug still attached.
-
-
Data Analysis: Plot the concentrations of total and intact bioconjugate over time to determine their respective pharmacokinetic profiles and calculate the rate of drug deconjugation.
Protocol 2: In Vivo Stability Assessment using LC-MS/MS
Objective: To quantify the free payload and its metabolites in plasma as a measure of linker cleavage.
Methodology:
-
Animal Dosing and Sample Collection: Follow the same procedure as for the ELISA protocol.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (a stable isotope-labeled version of the payload).
-
Perform protein precipitation using an organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant containing the free payload.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an LC-MS/MS system.
-
Separate the payload from other plasma components using liquid chromatography.
-
Quantify the payload using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: The amount of free payload is quantified by comparing its signal to that of the internal standard and a standard curve. This provides a direct measure of linker cleavage in vivo.
Visualizing Experimental Workflows and Mechanisms
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex processes involved in assessing linker stability and the mechanisms of drug release.
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Common cleavable linker release mechanisms in a tumor cell.
Conclusion
The in vivo stability of a linker is a paramount consideration in the design of targeted therapeutics. While direct comparative in vivo stability data for linkers derived from this compound is emerging, evidence from structurally similar short, discrete PEG linkers suggests they offer a favorable balance of high plasma stability and improved hydrophilicity. The choice of linker—whether a stable, non-cleavable PEGylated linker or a cleavable alternative—must be tailored to the specific application, considering the payload's characteristics, the target's biology, and the desired mechanism of action. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation of linker stability, enabling the rational design of safer and more effective bioconjugates.
References
A Comparative Study of Linear vs. Branched PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a polyethylene glycol (PEG) linker is a critical determinant in the design and efficacy of bioconjugates. The architecture of the PEG linker, whether linear or branched, profoundly influences the physicochemical and biological properties of the resulting conjugate, including its stability, pharmacokinetics, and immunogenicity. This guide provides an objective comparison of linear and branched PEG linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.
Data Presentation: A Quantitative Comparison
The choice between a linear and a branched PEG linker can significantly impact the hydrodynamic volume, in vivo circulation time, and biological activity of a bioconjugate. The following tables summarize key quantitative data from comparative studies.
| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) | Source |
| Unmodified HSA | - | 3.5 | [1] |
| Linear | 5 | 4.2 | [1] |
| Linear | 10 | 5.2 | [1] |
| Linear | 20 | 6.1 | [1] |
| Branched | 20 | 6.4 | [1] |
| Table 1: Comparison of Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA). Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography. |
| Linker Type | Polymer Molecular Weight (kDa) | Hydrodynamic Radius (nm) | Source |
| Linear | 12 | 5.42 ± 0.28 | |
| Linear | 20 | 7.36 ± 0.20 | |
| Four-Arm Branched | 20 | 6.83 ± 0.09 | |
| Linear | 40 | 9.58 ± 0.35 | |
| Four-Arm Branched | 40 | 9.25 ± 0.40 | |
| Table 2: Hydrodynamic Radii of Polymeric Nanocarriers. This table presents a comparison of the hydrodynamic radii of linear and four-arm branched PEG nanocarriers of varying molecular weights. |
| Conjugate | Systemic Clearance (lit/hr) | Source |
| Unmodified Interferon-alpha (IFN-α) | 6.6–29.2 | |
| IFN-α with 5 kDa linear PEG | 2.5–5 | |
| IFN-α with 12 kDa linear PEG | 0.725 | |
| IFN-α with 40 kDa branched PEG | 0.06–0.10 | |
| Table 3: Impact of PEG Architecture on the Systemic Clearance of Interferon-alpha. This table illustrates the significant reduction in clearance rates with increasing PEG size and branching. |
Key Differences and Considerations
Pharmacokinetics and Hydrodynamic Volume: Branched PEG linkers generally lead to a larger hydrodynamic radius compared to linear PEGs of the same molecular weight. This increased size results in reduced renal clearance and a longer in vivo half-life. Studies have shown that for a given molecular weight, branched PEGs exhibit a superior pharmacokinetic profile. However, some research suggests that the longer circulation half-lives of branched PEG-proteins are not solely explained by size difference, indicating other factors like molecular conformation may play a role.
Stability and Activity: PEGylation, in general, enhances the stability of proteins. Branched PEGs may offer superior protection and prolonged action. Some studies suggest that branched PEGs can be more effective at increasing protein conformational stability than linear PEGs of a similar molecular weight. However, the increased steric hindrance of branched linkers can sometimes negatively impact the binding affinity and biological activity of the conjugated molecule. Linear linkers, being structurally simpler, may offer more predictable behavior with less steric hindrance.
Immunogenicity: While PEGylation is known to reduce the immunogenicity of therapeutic proteins, the PEG molecule itself can elicit an immune response, leading to the production of anti-PEG antibodies. Historically, linear PEGs were considered less immunogenic. However, it is now recognized that both linear and branched PEGs can be immunogenic. The architecture of the PEG linker can influence the immune response, although one study found that the branching of mPEG had an insignificant effect on the anti-PEG immune response to PEGylated proteins. Pre-existing anti-PEG antibodies in the population are a growing concern for all PEGylated therapeutics.
Drug Loading: Branched linkers provide the potential for higher drug loading in applications like antibody-drug conjugates (ADCs), as they offer multiple attachment points.
Visualizing the Structures and Processes
To better understand the concepts discussed, the following diagrams illustrate the structural differences between linear and branched PEG linkers and a typical experimental workflow for their comparison.
Structural comparison of linear and branched PEG linkers.
Experimental workflow for comparing bioconjugates.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of linear and branched PEG linkers. Below are outlines for key experimental protocols.
Protein PEGylation with NHS-Ester Activated PEG
This protocol describes a common method for conjugating PEG to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Amine-reactive PEG linker (linear or branched) with an N-hydroxysuccinimide (NHS) ester functional group.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEGylation Reaction: Add the NHS-activated PEG linker to the protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation (typically ranging from 2:1 to 50:1).
-
Incubation: Gently mix the reaction mixture and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours. Reaction times and temperatures may need optimization.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM.
-
Purification: Purify the PEGylated protein from unreacted PEG and protein using SEC.
-
Characterization: Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity.
Characterization of PEGylated Proteins by SEC-MALS
Size Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to determine the absolute molar mass and size (hydrodynamic radius) of macromolecules in solution.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
SEC column appropriate for the size range of the protein and its conjugates
-
Multi-Angle Light Scattering (MALS) detector
-
Refractive Index (RI) detector
-
UV detector
Procedure:
-
System Equilibration: Equilibrate the SEC-MALS system with a filtered and degassed mobile phase (e.g., phosphate-buffered saline).
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase at a known concentration.
-
Data Acquisition: Inject the sample onto the SEC column. The eluent passes through the UV, MALS, and RI detectors sequentially.
-
Data Analysis: Use specialized software to analyze the data from all three detectors. The software calculates the molar mass and hydrodynamic radius for each eluting species.
Peptide Mapping for Identification of PEGylation Sites
Peptide mapping is used to identify the specific amino acid residues where PEG has been attached.
Materials:
-
PEGylated protein
-
Denaturing buffer (e.g., containing urea or guanidine HCl)
-
Reducing agent (e.g., dithiothreitol - DTT)
-
Alkylating agent (e.g., iodoacetamide - IAA)
-
Proteolytic enzyme (e.g., trypsin)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Denaturation, Reduction, and Alkylation: Denature the PEGylated protein, reduce the disulfide bonds with DTT, and then alkylate the free cysteines with IAA.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease like trypsin.
-
LC-MS/MS Analysis: Separate the resulting peptides using reverse-phase HPLC and analyze them by tandem mass spectrometry (MS/MS).
-
Data Analysis: Compare the mass spectra of the PEGylated peptides to the theoretical digest of the unmodified protein to identify the mass shifts corresponding to PEG attachment. The fragmentation pattern in the MS/MS spectra will pinpoint the exact modified amino acid.
Conclusion
The decision to use a linear or branched PEG linker is application-specific and involves a trade-off between desired pharmacokinetic properties, retention of biological activity, and potential immunogenicity. Branched PEGs often provide superior pharmacokinetic profiles due to their larger hydrodynamic volume, which can be advantageous for extending the in-vivo half-life of a therapeutic. However, the increased steric bulk of branched PEGs may negatively affect the bioactivity of the conjugated molecule. Linear PEGs, with their simpler structure, can offer more predictable conjugation outcomes and may be preferred when minimal steric hindrance is crucial. A thorough understanding of the comparative properties of these linkers, supported by robust experimental evaluation, is paramount for the successful development of effective and safe bioconjugates.
References
A Comparative Guide to the Impact of Polyethylene Glycol (PEG) Linker Length on Antibody-Drug Conjugate (ADC) Potency
For Researchers, Scientists, and Drug Development Professionals
The efficacy and therapeutic index of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. Among various linker technologies, polyethylene glycol (PEG) linkers have gained significant traction for their ability to modulate the physicochemical and pharmacological properties of ADCs.[1][2] The length of the PEG chain is a crucial design parameter that can be fine-tuned to optimize an ADC's performance. This guide provides an objective comparison of how different PEG linker lengths affect ADC potency, supported by experimental data, to inform the rational design of next-generation ADCs.
The incorporation of PEG linkers offers several advantages in ADC development. Many potent cytotoxic payloads are hydrophobic, and their conjugation to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation.[1][3] Hydrophilic PEG linkers can mitigate these issues, allowing for higher drug-to-antibody ratios (DARs) without compromising the ADC's biophysical properties.[2] Furthermore, PEGylation can increase the hydrodynamic radius of the ADC, leading to a longer plasma half-life and potentially greater tumor accumulation.
However, the choice of PEG linker length involves a trade-off. While longer PEG chains generally enhance pharmacokinetic (PK) properties, they may also lead to a decrease in in vitro cytotoxicity. This guide will delve into these nuances, presenting a comprehensive overview based on preclinical data.
Comparative Analysis of ADC Performance by PEG Linker Length
The following tables summarize quantitative data from various studies, comparing key performance metrics of ADCs with different PEG linker lengths. It is important to note that the data is compiled from studies using different antibodies, payloads, and experimental models, which can influence the results.
Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| Linker Length | ADC Construct (Antibody-Payload) | Cell Line | IC50 (nM) | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | ~4.4 | High Potency |
| PEG4K | ZHER2-PEG4K-MMAE | NCI-N87 | ~20 | 4.5-fold reduction in cytotoxicity compared to no PEG. |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 | ~99 | 22-fold reduction in cytotoxicity compared to no PEG. |
| PEG24 | anti-Trop2-mPEG24-MMAE | BxPC3 | - | Significant tumor suppression observed in vivo. |
Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK)
| Linker Length | ADC Construct | Animal Model | Half-life (t1/2) | Key Observation |
| No PEG | ZHER2-SMCC-MMAE | Mice | 19.6 min | Rapid clearance. |
| PEG4K | ZHER2-PEG4K-MMAE | Mice | 49.2 min | 2.5-fold increase in half-life compared to no PEG. |
| PEG10K | ZHER2-PEG10K-MMAE | Mice | 219.0 min | 11.2-fold increase in half-life compared to no PEG. |
| PEG8 | Glucuronide-MMAE Linker | - | - | PEG8 was the minimum length for optimal slower clearance. |
| PEG24 | mPEG24 | - | - | Prolonged half-life. |
Table 3: Effect of PEG Linker Length on In Vivo Efficacy
| Linker Length | ADC Construct | Tumor Model | Key Efficacy Outcome |
| No PEG | Non-PEGylated ADC | L540cy Xenograft | Less tumor exposure compared to PEGylated ADCs. |
| PEG2, PEG4 | PEGylated ADC | L540cy Xenograft | Similar tumor exposures. |
| PEG8, PEG12, PEG24 | PEGylated ADC | L540cy Xenograft | Significantly higher tumor exposures and tumor-to-plasma ratios. |
| PEG10K | ZHER2-PEG10K-MMAE | NCI-N87 Xenograft | Most ideal tumor therapeutic ability at the same dosages. |
| PEG24 | RS7-DL11 (mPEG24) | - | Demonstrated maximum tumor suppression. |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs with varying PEG linker lengths. Below are representative protocols for key experiments.
1. ADC Synthesis and Characterization
-
Antibody Modification: A monoclonal antibody is partially reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Preparation: The PEGylated linker-payload construct is synthesized separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.
-
Conjugation: The activated drug-linker is added to the reduced antibody solution and incubated to allow for covalent bond formation.
-
Purification and Characterization: The resulting ADC is purified to remove unconjugated linkers, payloads, and aggregated species. The final product is characterized to determine the drug-to-antibody ratio (DAR), purity, and stability.
2. In Vitro Cytotoxicity Assay
-
Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the ADCs with different PEG linker lengths.
-
Incubation: The cells are incubated for a defined period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or MTS) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a sigmoidal curve.
3. Pharmacokinetic (PK) Study in Rodents
-
Animal Model: Healthy mice or rats are used for the study.
-
Administration: ADCs with varying PEG linker lengths are administered intravenously at a defined dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the ADC in the plasma is quantified using an ELISA that detects the antibody portion of the conjugate.
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC) are calculated using appropriate software.
4. In Vivo Tumor Xenograft Efficacy Study
-
Animal Model: Immunocompromised mice are subcutaneously implanted with human tumor cells that express the target antigen.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into groups and treated with the ADCs (with different PEG linkers), a vehicle control, and potentially an isotype control ADC.
-
Monitoring: Tumor volume is measured using calipers two to three times per week, and mouse body weight is monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a predefined size, or at a set time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for ADC evaluation and the conceptual relationship between PEG linker length and ADC properties.
Conclusion
The length of the PEG linker is a critical parameter in the design of ADCs, with a significant impact on their therapeutic index. While shorter PEG linkers may favor ADC stability, longer linkers generally enhance pharmacokinetic properties and in vivo efficacy, particularly for hydrophobic payloads. However, a potential trade-off with in vitro potency may exist. The optimal PEG linker length is likely specific to the antibody, payload, and target, necessitating empirical evaluation through a systematic workflow as outlined in this guide. By carefully considering the interplay between linker length and ADC performance, researchers can rationally design more effective and safer antibody-drug conjugates.
References
Purity Assessment of Synthesized Fmoc-NH-PEG4-alcohol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of reagents is paramount in the synthesis of bioconjugates, peptides, and targeted drug delivery systems. Fmoc-NH-PEG4-alcohol is a commonly utilized short-chain polyethylene glycol (PEG) linker, valued for its ability to impart hydrophilicity and provide a flexible spacer. This guide offers a comprehensive comparison of the purity assessment of synthesized this compound against alternative linkers, supported by experimental data and detailed analytical protocols.
Purity Profile of this compound
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) is the primary method for quantitative purity determination, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed for structural confirmation and identification of impurities. Commercially available this compound generally boasts a purity of ≥95%[1][2].
Table 1: Typical Purity and Impurity Profile of this compound
| Parameter | Specification | Typical Impurities |
| Purity (by HPLC) | ≥95% | Incomplete Fmoc protection, oligomer variants (PEG3, PEG5), residual solvents |
| Identity (by ¹H NMR and MS) | Conforms to structure | Di-Fmoc-PEG4-diol, PEG4-diamine |
| Appearance | White to off-white solid | - |
Comparative Analysis with Alternative Linkers
The choice of a linker can significantly impact the physicochemical properties, stability, and biological activity of the final conjugate. Here, we compare this compound with several classes of alternative linkers.
PEG Linkers of Varying Lengths
The length of the PEG chain influences solubility, hydrodynamic radius, and steric hindrance.
Table 2: Performance Comparison of PEG Linkers with Different Chain Lenths
| Linker | Purity (Typical) | Impact on Solubility | Application Note |
| Fmoc-NH-PEG2-alcohol | >98% | Moderate increase | Shorter spacer, may be advantageous in sterically constrained systems. |
| This compound | ≥95% | Good balance of solubility and spacer length. | Widely applicable for general purposes. |
| Fmoc-NH-PEG8-alcohol | >95% | High increase | Longer spacer provides greater flexibility and can improve in vivo half-life. |
| Fmoc-NH-PEG12-alcohol | >95% | Very high increase | Enhanced shielding effect, potentially reducing immunogenicity[3][4]. |
Cleavable vs. Non-Cleavable Linkers
This compound is a non-cleavable linker, forming a stable ether bond. Cleavable linkers are designed to release a payload under specific physiological conditions.
Table 3: Comparison of Non-Cleavable (this compound) and Cleavable Linkers
| Feature | This compound (Non-cleavable) | Cleavable Linkers (e.g., Val-Cit, Hydrazone) |
| Release Mechanism | Enzymatic degradation of the entire conjugate | Specific enzyme cleavage or pH-mediated hydrolysis[5]. |
| In vivo Stability | High | Variable, designed to be stable in circulation and labile at the target site. |
| "Bystander Effect" | Limited | Can be significant, as the released payload can diffuse to neighboring cells. |
| Purity Concerns | Primarily related to PEG oligomers and synthesis byproducts. | Premature cleavage during synthesis and storage can be a concern. |
Hydrophilic vs. Hydrophobic Linkers
PEG linkers are inherently hydrophilic. In contrast, alkyl-based linkers offer a more hydrophobic spacer.
Table 4: Comparison of Hydrophilic (this compound) and Hydrophobic Linkers
| Feature | This compound (Hydrophilic) | Alkyl Linkers (e.g., Fmoc-aminohexanoic acid) |
| Solubility | Enhances aqueous solubility of the conjugate. | May decrease aqueous solubility, potentially leading to aggregation. |
| Pharmacokinetics | Can prolong circulation half-life by reducing renal clearance. | May lead to faster clearance by the liver. |
| Cell Permeability | Generally lower | Can enhance cell membrane permeability. |
| Purity Analysis | Requires specialized detectors for HPLC (e.g., ELSD, CAD) due to lack of a strong chromophore. | Can often be analyzed by standard HPLC-UV. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and identifying non-UV active impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30-70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
ELSD/CAD Settings:
-
Nebulizer Temperature: 40 °C
-
Evaporator Temperature: 60 °C
-
Gas Flow: 1.5 L/min
-
-
Sample Preparation: Dissolve the sample in 50:50 water:acetonitrile at a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
¹H NMR Spectroscopy for Structural Confirmation and Purity
¹H NMR is used to confirm the chemical structure and can provide semi-quantitative information about purity.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ can be advantageous as it often provides a distinct, non-exchangeable hydroxyl proton signal for PEG derivatives.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent.
-
Data Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the Fmoc group (aromatic protons ~7.3-7.8 ppm), the PEG backbone (protons at ~3.6 ppm), and the terminal alcohol methylene group.
-
Integrate the peaks corresponding to the Fmoc group and the PEG backbone to verify the correct ratio of the two moieties.
-
Look for the presence of impurity peaks, such as those from residual solvents or synthesis byproducts.
-
Mass Spectrometry (MS) for Identity and Impurity Identification
MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.
-
Instrumentation: Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode.
-
Sample Infusion: Introduce the sample dissolved in a suitable solvent (e.g., acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer.
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).
-
Data Analysis:
-
Confirm the presence of the expected molecular ion peak ([M+H]⁺ or [M+Na]⁺) for this compound (C₂₃H₂₉NO₆, MW: 415.48).
-
Search for peaks corresponding to potential impurities identified by HPLC or predicted from the synthetic route.
-
High-resolution mass spectrometry can be used to determine the elemental composition of impurities, aiding in their identification.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the purity assessment process.
Caption: Workflow for the purity assessment of synthesized this compound.
Caption: Decision logic for selecting a linker based on key application requirements.
References
The Pivotal Role of Linkers in PROTAC Design: A Comparative Guide to Fmoc-NH-PEG4-alcohol and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of therapeutic possibilities, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial connecting linker. The linker, far from being a mere spacer, profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.
This guide provides a comparative analysis of Fmoc-NH-PEG4-alcohol, a commonly utilized hydrophilic polyethylene glycol (PEG) linker, against its main alternatives. We will delve into case studies, present quantitative data, and provide detailed experimental protocols to inform the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Symphony of Proximity
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system. By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.
PROTAC-mediated protein degradation pathway.
Linker Fundamentals: More Than Just a Connection
The choice of linker is a critical determinant of a PROTAC's success. Key characteristics of a linker that impact its performance include:
-
Length: The linker must be of an optimal length to span the distance between the POI and the E3 ligase, facilitating the formation of a stable ternary complex. A linker that is too short may cause steric hindrance, while one that is too long may not effectively bring the two proteins into proximity.
-
Flexibility and Rigidity: Flexible linkers, such as PEG and alkyl chains, allow the PROTAC to adopt multiple conformations, which can be advantageous for forming the ternary complex. However, excessive flexibility can come with an entropic penalty. Rigid linkers, often containing cyclic structures, can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.
-
Hydrophilicity and Hydrophobicity: The linker's polarity affects the PROTAC's solubility, cell permeability, and overall pharmacokinetic properties. Hydrophilic linkers like PEG can improve aqueous solubility, while more hydrophobic linkers may enhance cell membrane penetration.
A Comparative Analysis of Linker Types
The most common linkers used in PROTAC design can be broadly categorized as flexible (PEG and alkyl chains) and rigid.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound (PEG Linker) | Hydrophilic, flexible, composed of repeating ethylene glycol units. | Improves aqueous solubility and cell permeability. Biocompatible and synthetically versatile for adjusting length.[1][2] | Can sometimes lead to reduced metabolic stability compared to alkyl chains.[2] |
| Alkyl Linkers | Hydrophobic, flexible hydrocarbon chains. | Synthetically straightforward and can provide a high degree of conformational flexibility. | Can decrease the overall solubility of the PROTAC molecule.[1] May lead to lower cell permeability in some cases due to hydrophobic collapse in aqueous environments.[3] |
| Rigid Linkers | Contain cyclic structures (e.g., piperazine, piperidine, aromatic rings). | Can pre-organize the PROTAC into a bioactive conformation, leading to higher potency. May enhance metabolic stability. | Can be more synthetically challenging. The lack of flexibility might hinder the formation of a productive ternary complex. |
Case Study: BRD4 Degraders - PEG vs. Alkyl and Rigid Linkers
The bromodomain and extra-terminal domain (BET) protein BRD4 is a well-studied target for PROTAC-mediated degradation. Several studies have explored the impact of different linkers on the efficacy of BRD4 degraders.
One of the most well-known BRD4 degraders is MZ1 , which utilizes a 3-unit PEG linker to connect the BRD4 inhibitor JQ1 to a von Hippel-Lindau (VHL) E3 ligase ligand. MZ1 potently and selectively degrades BRD4.
In contrast, studies on other BRD4 degraders have shown that simply extending a PEG linker does not always lead to increased potency. For instance, in a series of CRBN-recruiting BRD4 PROTACs, those with intermediate length PEG linkers (1-2 units) showed reduced degradation potency compared to those with no PEG units or longer linkers (4-5 units). This highlights the complex interplay between linker length and the specific protein targets.
Furthermore, a study comparing BRD4-targeting PROTACs with either a hydrocarbon or a PEG linker of similar length found that both were effective, suggesting that for this particular target, the composition of the flexible linker was less critical than its length.
Interestingly, the first PROTACs to enter clinical trials, Arvinas's ARV-110 (targeting the androgen receptor) and ARV-471 (targeting the estrogen receptor), both feature a short, rigid, nitrogen-containing linker. This departure from the more common flexible PEG linkers underscores the growing interest in rigid linkers to improve drug-like properties.
Quantitative Comparison of Linker Performance in BRD4 Degraders
| PROTAC | Linker Type | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | 3-unit PEG | VHL | ~10-100 | >90 | |
| dBET1 | PEG-based | CRBN | <1 | >95 | |
| PROTAC 1 (OTX015-based) | Optimized PEG | CRBN | <1 | >90 | |
| Compound 34 | Piperazine-based (Rigid) | CRBN | 60 | >90 | |
| Compound 37 | α-acyloxy amide (Flexible) | CRBN | 62 | >90 | |
| ARV-110 (AR degrader) | Short, rigid, nitrogen-containing | CRBN | <1 | >95 | |
| ARV-471 (ER degrader) | Short, rigid, nitrogen-containing | CRBN | ~2 | >95 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Experimental Protocols
Synthesis of a Generic PROTAC with a PEG Linker
The synthesis of a PROTAC is a modular process involving the coupling of the POI ligand, the E3 ligase ligand, and the bifunctional linker. This compound can be used as a building block for introducing a PEG linker.
General PROTAC synthesis workflow.
Step 1: Activation of this compound (Example)
-
Dissolve this compound in an appropriate anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
-
Add a suitable activating agent (e.g., tosyl chloride) and a base (e.g., triethylamine).
-
Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Work up the reaction and purify the activated linker by column chromatography.
Step 2: Coupling of the Activated Linker to the POI Ligand
-
Dissolve the POI ligand (containing a suitable nucleophile, e.g., a phenol or amine) in an anhydrous solvent.
-
Add a base (e.g., cesium carbonate) and the activated Fmoc-NH-PEG4-linker.
-
Stir the reaction, possibly with heating, until the starting material is consumed.
-
Purify the POI-linker intermediate.
Step 3: Fmoc Deprotection
-
Dissolve the POI-linker intermediate in a suitable solvent (e.g., DMF).
-
Add a solution of piperidine (typically 20% in DMF).
-
Stir at room temperature for a short period (e.g., 30 minutes).
-
Remove the solvent under reduced pressure to yield the deprotected intermediate with a free amine.
Step 4: Coupling to the E3 Ligase Ligand
-
Dissolve the E3 ligase ligand (containing a carboxylic acid or other electrophilic group) in an anhydrous solvent.
-
Add a peptide coupling agent (e.g., HATU) and a base (e.g., DIPEA).
-
Add the deprotected POI-linker intermediate.
-
Stir the reaction at room temperature overnight.
-
Purify the final PROTAC molecule by preparative HPLC.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the target protein levels following PROTAC treatment.
Western blot experimental workflow.
Protocol:
-
Cell Treatment: Plate cells and treat with a dose-response of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control. This data is used to determine the DC50 and Dmax values.
NanoBRET Assay for Ternary Complex Formation
The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a powerful tool for measuring PROTAC-induced ternary complex formation in live cells.
Principle:
The target protein is fused to NanoLuc luciferase (the donor), and the E3 ligase is fused to HaloTag, which is labeled with a fluorescent ligand (the acceptor). When the PROTAC brings the two proteins into close proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.
Protocol:
-
Cell Transfection: Co-transfect cells with plasmids encoding the NanoLuc-POI and HaloTag-E3 ligase fusion proteins.
-
Assay Preparation: Seed the transfected cells in a 96- or 384-well plate.
-
Labeling: Add the HaloTag NanoBRET 618 Ligand to label the HaloTag-E3 ligase.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the wells.
-
Signal Measurement: Add the NanoBRET Nano-Glo Substrate and measure the donor and acceptor emissions using a plate reader. The BRET ratio is calculated to quantify ternary complex formation.
Conclusion
The linker is a critical component in the design of effective PROTACs. This compound provides a versatile, hydrophilic building block that has been widely employed to improve the drug-like properties of these novel therapeutics. However, the optimal linker is highly dependent on the specific POI and E3 ligase pair. As demonstrated by the clinical success of PROTACs with rigid linkers, exploring alternatives to the traditional flexible PEG and alkyl chains is a crucial aspect of modern PROTAC design. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of PROTACs with diverse linkers, enabling a more rational approach to the development of next-generation protein degraders.
References
Navigating Beyond PEG: A Comparative Guide to Alternative Linkers for Bioconjugation
For decades, poly(ethylene glycol) (PEG) has been the gold standard in bioconjugation, valued for its ability to enhance the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1] However, mounting evidence of pre-existing and treatment-induced anti-PEG antibodies has raised concerns about immunogenicity, hypersensitivity reactions, and an "accelerated blood clearance" (ABC) effect that can reduce therapeutic efficacy.[1][2] Furthermore, PEG's non-biodegradable nature can lead to tissue accumulation, particularly with high molecular weight versions.[1][3] These limitations have catalyzed the development of a diverse range of alternative linkers, offering new avenues to improve the performance and safety of bioconjugates. This guide presents an objective comparison of leading alternatives to PEG, with a focus on quantitative performance data and the experimental protocols used for their assessment.
Polymer-Based Alternatives to PEG
Several classes of synthetic and recombinant polymers have surfaced as viable substitutes for PEG, aiming to emulate its beneficial "stealth" properties while addressing its shortcomings. Prominent among these are Polysarcosine (pSar), Poly(2-oxazolines) (POx), and XTEN polypeptides, each offering a distinct set of properties that can be customized for specific drug development requirements.
Polysarcosine (pSar)
Polysarcosine, a polypeptoid comprised of the endogenous amino acid sarcosine (N-methylated glycine), is a non-ionic, hydrophilic, and biodegradable alternative to PEG. Studies directly comparing pSar-conjugated therapeutics to their PEGylated counterparts have highlighted the potential of this alternative. A notable study on interferon-α2b (IFN) provides a compelling example.
Poly(2-oxazolines) (POx)
Poly(2-oxazolines), such as poly(2-ethyl-2-oxazoline) (PEtOx) and poly(2-methyl-2-oxazoline) (PMOZ), are another class of polymers that share many of PEG's desirable properties but avoid some of its limitations. They are considered biocompatible, and studies have shown that they are rapidly excreted by the kidneys with no significant accumulation in the body.
XTEN Polypeptides
XTEN is a class of unstructured, hydrophilic, and biodegradable protein polymers designed to increase the in-vivo half-life of therapeutic peptides and proteins. These polypeptides are produced recombinantly in E. coli, resulting in monodisperse polymers of exact length and sequence. XTEN polypeptides have significantly larger hydrodynamic volumes compared to globular proteins of similar mass, which contributes to their "bulking" effect.
Quantitative Data Comparison
The following table summarizes key quantitative data comparing PEG with its alternatives. The data is compiled from various studies and is intended to provide a comparative overview.
| Parameter | PEG | Polysarcosine (pSar) | Poly(2-oxazoline) (POx) | XTEN | Source |
| Biodegradability | No | Yes | Generally No | Yes | |
| Immunogenicity | Potential for anti-PEG antibodies | Low to negligible | Low to negligible | Non-immunogenic | |
| In Vivo Half-Life Extension | Significant | Comparable to PEG | Comparable to PEG | Tunable, significant extension | |
| Tumor Accumulation (IFN Conjugate) | Standard | Higher than PEG-IFN | Not directly compared | Not directly compared | |
| In Vitro Activity (IFN Conjugate) | Standard | Higher than PEG-IFN | Not directly compared | Not directly compared | |
| Anti-Drug Antibody Response (IFN) | Standard | Significantly less than PEG-IFN | Not directly compared | Not directly compared |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the comparison of these linkers.
Protocol 1: N-Terminal Conjugation of Polysarcosine to Interferon (pSar-IFN)
This protocol is adapted from the methodology used to compare pSar-IFN with PEG-IFN.
-
Objective: To achieve site-specific N-terminal conjugation of polysarcosine to human interferon-α2b (IFN).
-
Materials:
-
Human interferon-α2b (IFN)
-
Polysarcosine with a reactive group for conjugation
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Purification system: Size-Exclusion Chromatography (SEC)
-
-
Methodology:
-
Reaction Setup: Dissolve IFN and a molar excess of activated pSar in the conjugation buffer.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2-24 hours) with gentle mixing.
-
Quenching: Stop the reaction by adding a quenching reagent if necessary.
-
Purification: Purify the pSar-IFN conjugate from unreacted IFN and excess pSar using an SEC system.
-
Characterization: Collect fractions and analyze them by SDS-PAGE to identify those containing the pure conjugate. Pool the pure fractions, concentrate, and determine the final protein concentration using a BCA assay or UV-Vis spectroscopy at 280 nm.
-
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Objective: To compare the tumor growth inhibition of pSar-IFN versus PEG-IFN in a mouse model.
-
Materials:
-
Tumor cell line (e.g., human Daudi lymphoma cells)
-
Immunodeficient mice (e.g., BALB/c nude mice)
-
Test articles: pSar-IFN, PEG-IFN, vehicle control (e.g., PBS)
-
Calipers for tumor measurement
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inoculate mice with tumor cells (e.g., 5 x 10^6 cells) in the flank.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., n=8 per group): Vehicle control, PEG-IFN, and pSar-IFN.
-
Dosing: Administer the test articles intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 1 mg/kg, every other day for 2 weeks).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Visualizing Bioconjugation Concepts
To further clarify the concepts discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of Fmoc-NH-PEG4-alcohol: A Step-by-Step Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of Fmoc-NH-PEG4-alcohol, ensuring operational integrity and adherence to best practices in laboratory chemical handling.
For researchers, scientists, and drug development professionals, the responsible management of chemical reagents is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, a common polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs and antibody-drug conjugates. While this compound is not currently classified as hazardous under Regulation (EC) No. 1272/2008, its chemical, physical, and toxicological properties have not been exhaustively studied.[1] Therefore, a cautious approach to its disposal is essential to ensure personnel safety and environmental protection.
I. Understanding the Chemical Profile
This compound is a viscous, colorless to light yellow liquid.[2] While polyethylene glycols (PEGs) are generally considered to have low toxicity and are readily biodegradable, the manufacturing process can sometimes lead to contamination with harmful substances such as ethylene oxide and 1,4-dioxane.[3][4] Given the incomplete toxicological profile of this compound, it is prudent to handle it as a chemical waste product.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 868594-41-6 |
| Molecular Formula | C23H29NO6 |
| Molecular Weight | 415.48 g/mol |
| Appearance | Viscous Liquid |
| Color | Colorless to light yellow |
| Solubility | Soluble in various organic solvents |
| Storage | Store at -20°C |
II. Personal Protective Equipment (PPE) and Spill Management
Before handling this compound for disposal, it is crucial to be equipped with the appropriate personal protective equipment.
Table 2: Recommended Personal Protective Equipment (PPE)
| Equipment | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses or goggles |
| Lab Coat | Standard laboratory coat |
In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for chemical waste disposal. Ensure the area is well-ventilated during cleanup. For larger spills, evacuate the area and follow your institution's established emergency procedures.
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of unused or waste this compound and contaminated materials.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Clearly label all waste containing this compound as "Chemical Waste." Include the full chemical name and any known hazards.
-
Container Selection: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container should have a secure screw-top cap.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible mixtures can lead to dangerous reactions.
-
Collection of Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be collected in the same designated chemical waste container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials, until it is collected by a licensed chemical waste disposal service.
-
Disposal Request: Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a certified chemical waste contractor.
It is strongly advised not to dispose of this compound down the drain or in regular solid waste. While PEGs are biodegradable, introducing concentrated chemical waste into the wastewater system can negatively impact the biological processes in treatment facilities.[5]
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability within the research environment.
References
Personal protective equipment for handling Fmoc-NH-PEG4-alcohol
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of Fmoc-NH-PEG4-alcohol, ensuring laboratory safety and procedural accuracy.
This document provides crucial safety and logistical information for the handling of this compound. Given that the chemical, physical, and toxicological properties of this compound have not been thoroughly investigated, it is imperative to treat it as a potentially hazardous substance and adhere to stringent safety protocols.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is the first line of defense. The following table outlines the required PPE, categorized by the level of protection needed for various laboratory operations.
| PPE Category | Required Equipment |
| Eye Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over safety glasses during procedures with a high risk of splashing or explosion.[1] |
| Hand Protection | Disposable nitrile gloves should be worn for short-term protection against a broad range of chemicals.[2] For extended contact or when handling larger quantities, consult the glove manufacturer's chemical resistance guide. Always inspect gloves before use. |
| Body Protection | A laboratory coat must be worn.[3] For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. Long pants and closed-toe shoes are mandatory. |
| Respiratory Protection | While engineering controls like a fume hood are the primary method for avoiding inhalation, respiratory protection may be necessary if these are not feasible or sufficient. Use of a respirator requires annual medical evaluations and fit testing. |
Operational Plan: A Step-by-Step Guide
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the experiment. The following workflow outlines the key steps for handling this compound from receipt to use.
Detailed Methodologies:
-
Weighing:
-
Ensure the analytical balance is in a certified chemical fume hood.
-
Use a tared weigh boat or appropriate container.
-
Carefully transfer the solid this compound to the container using a clean spatula.
-
Avoid creating dust. If any material is spilled, decontaminate the area immediately.
-
-
Dissolving:
-
Slowly add the weighed solid to the solvent (e.g., Dimethylformamide - DMF) in a suitable flask.
-
Stir the mixture gently until the solid is completely dissolved.
-
This process should be performed in a fume hood due to the potential hazards of the solvent.
-
-
Fmoc Deprotection:
-
The Fmoc protecting group is typically removed under mild basic conditions.
-
A common reagent for this is a solution of 20% piperidine in DMF.
-
The reaction is usually carried out at room temperature and monitored for completion.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to maintaining a safe laboratory environment and complying with regulations.
| Waste Stream | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's specific guidelines for chemical waste disposal. |
| Liquid Waste (Post-reaction) | Collect all liquid waste, including reaction mixtures and solvent washes, in a designated, labeled hazardous waste container. The container should be compatible with the solvents used (e.g., DMF, piperidine). Do not mix with incompatible waste streams. |
| Contaminated Labware | Disposable items (e.g., gloves, weigh boats, pipette tips) that have come into contact with the compound should be placed in a designated solid hazardous waste container. Reusable glassware should be decontaminated before washing. |
Decontamination Procedure:
-
Rinse contaminated glassware and surfaces with a suitable solvent (e.g., ethanol or isopropanol) to remove residual compound. Collect the rinse as hazardous waste.
-
Wash with soap and water.
-
Perform a final rinse with deionized water.
By adhering to these safety and handling protocols, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet for the compound before beginning any work.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
